molecular formula C9H6ClNO B1498427 3-Chloroquinolin-7-ol CAS No. 1261598-11-1

3-Chloroquinolin-7-ol

Katalognummer: B1498427
CAS-Nummer: 1261598-11-1
Molekulargewicht: 179.6 g/mol
InChI-Schlüssel: IIERDMXICRPOQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloroquinolin-7-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloroquinolin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroquinolin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-chloroquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIERDMXICRPOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856840
Record name 3-Chloroquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261598-11-1
Record name 3-Chloroquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and characterization of 3-Chloroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloroquinolin-7-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Chloroquinolin-7-ol, a valuable heterocyclic building block for drug discovery and materials science. We present a robust, multi-step synthetic pathway, detailing the underlying reaction mechanisms and providing a field-proven experimental protocol. Furthermore, this document outlines a complete characterization workflow, including spectroscopic (¹H NMR, ¹³C NMR, MS) and physicochemical (IR, Melting Point) analyses, to ensure the identity, purity, and structural integrity of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this important intermediate in their work.

Introduction: The Significance of the Quinoline Moiety

The quinoline ring system, an aromatic heterocycle consisting of a fused benzene and pyridine ring, is considered a "privileged scaffold" in drug development. Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal framework for designing molecules that bind to diverse biological targets. Historically, quinoline derivatives like quinine and chloroquine have been pivotal in the fight against malaria. Modern applications have expanded dramatically, with quinoline-based compounds demonstrating potent anticancer, antifungal, antibacterial, and antiviral activities[1][2].

3-Chloroquinolin-7-ol, in particular, offers a unique combination of functional groups. The hydroxyl group at the 7-position can act as a hydrogen bond donor or acceptor and serves as a key site for further derivatization, for instance, through etherification to modulate solubility and pharmacokinetic properties. The chlorine atom at the 3-position acts as a bioisostere for other groups and can participate in halogen bonding or serve as a reactive handle for cross-coupling reactions to introduce further molecular complexity[3]. Understanding the synthesis and properties of this specific isomer is therefore critical for the rational design of novel bioactive compounds.

Synthesis of 3-Chloroquinolin-7-ol

The synthesis of substituted quinolines can be achieved through various classic reactions, including the Skraup, Doebner-von Miller, and Gould-Jacobs reactions. The pathway detailed here is a logical, multi-step approach designed for reliability and control over regioselectivity, commencing from the readily available starting material, m-aminophenol.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process: (1) Formation of the quinolin-7-ol core via a Skraup-type reaction, and (2) Regioselective chlorination at the C-3 position.

Synthetic Pathway cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Electrophilic Chlorination m-Aminophenol m-Aminophenol Quinolin-7-ol Quinolin-7-ol m-Aminophenol->Quinolin-7-ol Glycerol, H₂SO₄, Oxidizing Agent (e.g., As₂O₅ or Nitrobenzene) 3-Chloroquinolin-7-ol 3-Chloroquinolin-7-ol Quinolin-7-ol->3-Chloroquinolin-7-ol N-Chlorosuccinimide (NCS) Solvent (e.g., Acetic Acid)

Caption: Proposed two-step synthesis of 3-Chloroquinolin-7-ol.

Causality and Mechanistic Insights
  • Step 1: The Skraup Reaction: This classic method for quinoline synthesis involves heating an aniline derivative (m-aminophenol) with sulfuric acid, glycerol, and an oxidizing agent. The glycerol first dehydrates in the strongly acidic medium to form acrolein, an α,β-unsaturated aldehyde. The reaction proceeds via a Michael addition of the aniline to acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring system. The hydroxyl group at the meta-position of the starting aniline directs the cyclization to form the 7-hydroxyquinoline isomer[3].

  • Step 2: Electrophilic Chlorination: The quinoline ring system is electron-rich and susceptible to electrophilic substitution. The hydroxyl group at C-7 is an activating group, while the pyridine nitrogen is deactivating, particularly under acidic conditions. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine (Cl⁺). The reaction is directed to the electron-rich C-3 position of the pyridine ring, which is activated for electrophilic attack, yielding the desired 3-Chloroquinolin-7-ol[4].

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantitySupplier
m-AminophenolC₆H₇NO109.1310.9 g (0.1 mol)Sigma-Aldrich
GlycerolC₃H₈O₃92.0927.6 g (0.3 mol)Fisher Scientific
Arsenic PentoxideAs₂O₅229.8411.5 g (0.05 mol)Acros Organics
Sulfuric Acid (98%)H₂SO₄98.0850 mLJ.T. Baker
N-ChlorosuccinimideC₄H₄ClNO₂133.5314.0 g (0.105 mol)Alfa Aesar
Glacial Acetic AcidCH₃COOH60.05150 mLVWR
Sodium BicarbonateNaHCO₃84.01As neededEMD Millipore
Ethyl AcetateC₄H₈O₂88.11As neededFisher Scientific
HexanesC₆H₁₄86.18As neededFisher Scientific
Anhydrous MgSO₄MgSO₄120.37As neededSigma-Aldrich

Workflow Diagram:

Experimental Workflow cluster_synthesis Synthesis cluster_chlorination Chlorination & Purification A Charge Reactor: m-Aminophenol, Glycerol, H₂SO₄, As₂O₅ B Heat Reaction Mixture (130-140 °C, 4h) A->B C Cool and Quench (Pour onto ice) B->C D Neutralize with NaOH (to pH 7-8) C->D E Filter Crude Product (Quinolin-7-ol) D->E F Dissolve Quinolin-7-ol in Acetic Acid E->F Proceed with crude solid G Add NCS Portion-wise (0-5 °C) F->G H Stir at RT (12h) G->H I Quench with Water H->I J Neutralize with NaHCO₃ I->J K Extract with Ethyl Acetate J->K L Dry (MgSO₄) & Concentrate K->L M Purify via Column Chromatography L->M Final Product Final Product M->Final Product Characterize

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure:

  • Synthesis of Quinolin-7-ol:

    • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, cautiously add concentrated sulfuric acid (50 mL).

    • While stirring, add m-aminophenol (10.9 g, 0.1 mol) in portions, ensuring the temperature does not exceed 100 °C.

    • Add the oxidizing agent, arsenic pentoxide (11.5 g, 0.05 mol), followed by the slow addition of glycerol (27.6 g, 0.3 mol).

    • Heat the reaction mixture to 130-140 °C and maintain for 4 hours. The reaction is exothermic and will become vigorous.

    • Allow the mixture to cool to below 100 °C and carefully pour it onto 500 g of crushed ice.

    • Neutralize the acidic solution by slowly adding a 40% aqueous NaOH solution until the pH reaches 7-8, keeping the mixture cool in an ice bath.

    • The crude Quinolin-7-ol will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Synthesis of 3-Chloroquinolin-7-ol:

    • In a 500 mL flask, dissolve the crude Quinolin-7-ol (assume ~0.1 mol) in glacial acetic acid (150 mL). Cool the solution to 0-5 °C in an ice bath.

    • Add N-Chlorosuccinimide (NCS) (14.0 g, 0.105 mol) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once complete, pour the reaction mixture into 500 mL of ice water.

    • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, using a gradient eluent system (e.g., 20-50% ethyl acetate in hexanes) to afford pure 3-Chloroquinolin-7-ol.

Safety and Handling
  • General Precautions: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[5]. Operations should be performed in a well-ventilated chemical fume hood[6].

  • Reagent-Specific Hazards: Concentrated sulfuric acid is extremely corrosive. Arsenic pentoxide is highly toxic and a known carcinogen; handle with extreme caution. Chloroquinolines should be handled as potentially toxic and irritating substances[7][8].

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Treat waste containing arsenic as highly hazardous[9].

Characterization of 3-Chloroquinolin-7-ol

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system of proof.

Characterization cluster_structure Structural Elucidation cluster_purity Purity & Physical Properties 3-Chloroquinolin-7-ol 3-Chloroquinolin-7-ol NMR NMR Spectroscopy (¹H & ¹³C) 3-Chloroquinolin-7-ol->NMR Confirms C-H framework & connectivity MS Mass Spectrometry 3-Chloroquinolin-7-ol->MS Confirms molecular weight & elemental formula IR IR Spectroscopy 3-Chloroquinolin-7-ol->IR Identifies functional groups (O-H, C-Cl) MP Melting Point 3-Chloroquinolin-7-ol->MP Assesses purity HPLC HPLC 3-Chloroquinolin-7-ol->HPLC Quantifies purity

Caption: A multi-technique approach to compound characterization.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR provides detailed information about the proton environment in the molecule. For 3-Chloroquinolin-7-ol (in DMSO-d₆), the spectrum is expected to show distinct signals for the aromatic protons.[10][11]

  • OH Proton: A broad singlet, typically downfield (>9.0 ppm), which may exchange with D₂O.

  • Pyridine Ring Protons (H2, H4): These will appear as singlets or narrow doublets at the most downfield region (δ 8.5-9.0 ppm) due to the deshielding effect of the nitrogen atom.

  • Benzene Ring Protons (H5, H6, H8): These protons will appear in the range of δ 7.0-8.0 ppm. Their splitting patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This technique identifies all unique carbon atoms in the molecule.

  • Quaternary Carbons: Carbons bearing substituents (C3, C7, C4a, C8a) will appear as singlets. The carbon bearing the hydroxyl group (C7) would be shifted downfield (~155-160 ppm). The carbon bearing the chlorine (C3) will also be downfield (~130-135 ppm).

  • CH Carbons: Carbons with attached protons will be identifiable through DEPT experiments and will appear in the aromatic region (~110-150 ppm).

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The key feature for a monochlorinated compound is the isotopic pattern. Two peaks will be observed for the molecular ion: [M]⁺ at m/z 179 and [M+2]⁺ at m/z 181, in an approximate 3:1 intensity ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes[12].

  • Fragmentation: Common fragmentation pathways for quinolones involve the loss of small, stable molecules like CO (from the phenol ring) and HCN (from the pyridine ring), leading to characteristic fragment ions[13].

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the hydroxyl group.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • C=C and C=N Stretches: A series of sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Physicochemical Data Summary

The following table summarizes the expected analytical data for 3-Chloroquinolin-7-ol.

PropertyTechniqueExpected Value / Observation
Molecular Formula -C₉H₆ClNO
Molecular Weight -179.60 g/mol [14]
Appearance VisualOff-white to light brown solid
Melting Point Melting Point ApparatusExpected >200 °C (typical for hydroxyquinolines)
¹H NMR 400 MHz, DMSO-d₆Aromatic protons δ 7.0-9.0 ppm; broad OH singlet >9.0 ppm
¹³C NMR 100 MHz, DMSO-d₆Peaks in the range of δ 110-160 ppm
Mass Spectrum ESI-MS[M+H]⁺ at m/z 180 and 182 (ratio ~3:1)
IR Spectrum KBr Pelletν(OH) ~3300 cm⁻¹; ν(C=N/C=C) ~1500-1650 cm⁻¹; ν(C-Cl) ~750 cm⁻¹
Purity HPLC>95% (typical target for research compounds)

Conclusion

This technical guide has detailed a robust and logical pathway for the synthesis of 3-Chloroquinolin-7-ol, a heterocyclic compound of significant interest to the scientific community. The proposed two-step synthesis, beginning with m-aminophenol, provides a practical route to this valuable intermediate. The comprehensive characterization strategy, employing a suite of orthogonal analytical techniques, establishes a framework for verifying the identity and ensuring the high purity of the final product. The protocols and data contained herein serve as a foundational resource for researchers aiming to synthesize, utilize, and further derivatize 3-Chloroquinolin-7-ol in medicinal chemistry, drug discovery, and materials science applications.

References

  • Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 13(2), 459-464. (URL not available)
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • Gomez, J., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 14(1), 1039-1050. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 136229135, 3-Chloroquinolin-7-ol. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2018). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Molecules, 23(9), 2345. Available from: [Link]

  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Retrieved from [Link]

  • Novak, I., et al. (2000). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 65(18), 5762–5769. Available from: [Link]

  • ResearchGate. (2017). One-Pot Preparation of 7-Hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2015). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Piotrowska, D. G., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 27(3), 1032. Available from: [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet: 4-Chloroquinoline. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6669. Available from: [Link]

  • ResearchGate. (2022). EI Mass spectrum of the TMS derivatives of 7-dehydrocholesterol. Retrieved from [Link]

  • ResearchGate. (2017). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. Retrieved from [Link]

  • Swansea University. (2020). Mass Spec 3f Halogenoalkanes. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8826563. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 521963, 7-Chloroquinoline. Retrieved from [Link]

  • DrugBank Online. (n.d.). 3-Chloroanisole. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 3-Chloroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroquinolin-7-ol

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional materials.[1] Within this privileged heterocyclic family, 3-Chloroquinolin-7-ol emerges as a compound of significant interest for drug development professionals. Its structure, featuring a reactive chloro-substituent, a phenolic hydroxyl group, and a basic nitrogen atom, presents a unique combination of functionalities. These characteristics make it a versatile intermediate for synthesizing a diverse library of derivatives with potential therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2][3]

This guide provides a comprehensive analysis of the core physicochemical properties of 3-Chloroquinolin-7-ol. As a Senior Application Scientist, my objective is not merely to list data but to provide a practical framework for its empirical determination and interpretation. The protocols herein are designed to be self-validating, ensuring that researchers can generate reliable, reproducible data crucial for advancing drug discovery and development programs. We will explore the causality behind experimental choices, grounding our discussion in authoritative methods and field-proven insights.

Physicochemical Property Profile

A thorough understanding of a compound's physicochemical profile is fundamental to predicting its behavior in biological systems, guiding formulation development, and optimizing synthetic routes. The following table summarizes the key computed and known properties of 3-Chloroquinolin-7-ol. It is critical to note that while computational models provide valuable estimates, they must be rigorously validated by empirical data.

PropertyValue / DataSource
IUPAC Name 3-chloroquinolin-7-olPubChem[4]
Molecular Formula C₉H₆ClNOPubChem[4]
Molecular Weight 179.60 g/mol PubChem[4]
CAS Number 1261598-11-1PubChem[4]
Canonical SMILES C1=CC(=CC2=NC=C(C=C21)Cl)OPubChem[4]
Melting Point (°C) Not experimentally reported in surveyed literature.-
XLogP3 (Computed) 2.6PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Polar Surface Area 33.1 ŲPubChem[4]
pKa Not experimentally reported in surveyed literature.-

Core Characterization Workflow

The empirical validation of the physicochemical properties outlined above is a critical first step in any research program involving 3-Chloroquinolin-7-ol. The following workflow provides a logical sequence for this essential characterization.

G cluster_input Starting Material cluster_analysis Physicochemical Analysis cluster_output Key Data Outputs A Purified 3-Chloroquinolin-7-ol Sample B Melting Point Determination A->B C Solubility Profiling A->C D pKa Measurement A->D E Structural & Spectroscopic Confirmation A->E F Melting Range & Purity Assessment B->F G Solubility in Aqueous & Organic Solvents C->G H Acid/Base Dissociation Constants D->H I Confirmation of Identity & Structure E->I

Caption: Workflow for the comprehensive physicochemical characterization of 3-Chloroquinolin-7-ol.

Section 1: Melting Point Determination for Purity Assessment

The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[6]

Rationale for Method Selection

The capillary method using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt) is selected for its precision, small sample requirement, and safety.[6][7][8] This technique involves heating a small sample packed in a capillary tube at a controlled rate.[7]

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the 3-Chloroquinolin-7-ol sample is completely dry and finely powdered. If the solid is granular, gently pulverize it using a mortar and pestle.[8]

    • Press the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.[8]

    • The final packed sample height should be 2-3 mm. An excessive sample height can lead to an artificially broad melting range.[8]

  • Instrumental Analysis:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[8]

    • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid determination by heating at a high rate (e.g., 10-20°C/minute) to establish a rough range.[6] Allow the apparatus to cool significantly before the next step.

    • Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 20°C below the expected or previously determined approximate melting point.[8]

    • Decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical for achieving thermal equilibrium and obtaining an accurate reading.[8]

    • Observe the sample through the magnified viewfinder.

    • Record the temperature (T₁) at which the first droplet of liquid appears.[8]

    • Record the temperature (T₂) at which the entire sample has completely liquefied.[8]

    • The melting point is reported as the range T₁ - T₂.

  • Self-Validation and Trustworthiness:

    • Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility.

    • Calibrate the apparatus thermometer using certified standards (e.g., urea, cinnamic acid) with known melting points.[6]

Section 2: Solubility Profiling

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes. The "shake-flask" method is the gold standard for determining equilibrium solubility.[9] The protocol below is designed to assess the solubility of 3-Chloroquinolin-7-ol in key aqueous and organic media.

Rationale for Solvent Selection
  • Water/Phosphate-Buffered Saline (PBS): Assesses aqueous solubility relevant to physiological conditions.

  • 0.1 M HCl: Tests solubility in an acidic environment, indicating the behavior of the basic quinoline nitrogen.

  • 0.1 M NaOH: Tests solubility in a basic environment, indicating the behavior of the acidic phenolic hydroxyl group.

  • Ethanol, DMSO: Common organic solvents used in formulating stock solutions for biological assays.

Detailed Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of 3-Chloroquinolin-7-ol (e.g., 5-10 mg) into separate glass vials for each solvent to be tested.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.[10]

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in a shaker or rotator bath set to a constant, controlled temperature (typically 25°C or 37°C).[9]

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential for confirming saturation.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

    • Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved 3-Chloroquinolin-7-ol using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

    • The solubility profile across different pH values provides strong evidence for the compound's acidic and/or basic nature.

Logical Framework for Solubility Interpretation

G Start Start with Water-Insoluble Compound TestNaOH Soluble in 5% NaOH? Start->TestNaOH TestHCl Soluble in 5% HCl? TestNaOH->TestHCl No Acid Conclusion: Acidic Functional Group Present (e.g., Phenol) TestNaOH->Acid Yes Base Conclusion: Basic Functional Group Present (e.g., Quinoline N) TestHCl->Base Yes Amphoteric Conclusion: Amphoteric TestHCl:e->Amphoteric:w Yes Insoluble Remains Insoluble TestHCl->Insoluble No Acid->TestHCl Then Test in HCl Neutral Conclusion: Neutral Compound

Caption: Decision tree for classifying compound properties based on solubility tests.[11]

Section 3: pKa Determination

The pKa, the negative logarithm of the acid dissociation constant, is a quantitative measure of a compound's acidity or basicity. For 3-Chloroquinolin-7-ol, two pKa values are expected: one for the protonation of the quinoline nitrogen (acting as a base) and one for the deprotonation of the hydroxyl group (acting as an acid). These values are paramount for predicting ionization states at physiological pH, which directly impacts receptor binding, membrane permeability, and solubility.

Rationale for Method Selection

Potentiometric titration is a highly accurate and direct method for pKa determination.[12][13] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.[14] The pKa is derived from the inflection point of the resulting titration curve.[15]

Detailed Experimental Protocol
  • System Preparation and Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[14]

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free to prevent measurement errors.[13][14]

    • Prepare a solution to maintain constant ionic strength, typically 0.15 M KCl.[14]

  • Sample Titration:

    • Accurately weigh and dissolve a sample of 3-Chloroquinolin-7-ol in a suitable solvent (often a co-solvent system like water/methanol for compounds with low aqueous solubility) to a known concentration (e.g., 1 mM).[14] Add the KCl solution to maintain ionic strength.

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Purge the solution with nitrogen gas to remove dissolved CO₂.[14]

    • To determine the acidic pKa (hydroxyl group), titrate the sample with the standardized 0.1 M NaOH solution.

    • To determine the basic pKa (quinoline nitrogen), first acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with the 0.1 M NaOH solution.[14]

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis and Validation:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (the point at which half of the titrant required to reach the equivalence point has been added).[16]

    • Perform a minimum of three independent titrations to ensure the reliability of the results and calculate the average pKa and standard deviation.[14]

Workflow for Potentiometric pKa Determination

G A Calibrate pH Meter (3-point calibration) B Prepare Sample Solution (Known concentration, constant ionic strength) A->B C Titrate with Standardized Acid/Base B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Calculate 1st Derivative to find Equivalence Point E->F G Determine pH at Half-Equivalence Point F->G H Result: pKa Value G->H

Caption: Step-by-step workflow for determining pKa via potentiometric titration.

Section 4: Structural Elucidation

Spectroscopic Analysis (NMR, IR, MS)

While specific spectra for 3-Chloroquinolin-7-ol are not provided in the surveyed literature, its structure allows for predictable spectroscopic signatures essential for identity confirmation.

  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. The chemical shifts and splitting patterns would confirm the substitution pattern. A broad singlet, exchangeable with D₂O, would be characteristic of the phenolic -OH proton.

  • ¹³C NMR: The spectrum would display nine unique carbon signals, with chemical shifts indicative of their electronic environment (e.g., carbons bonded to Cl, O, and N would be shifted accordingly).

  • FT-IR: Key vibrational bands would include a broad O-H stretch (approx. 3200-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (approx. 1500-1650 cm⁻¹), and a C-Cl stretch in the fingerprint region (approx. 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

X-ray Crystallography

For unambiguous proof of structure and to understand intermolecular interactions in the solid state, single-crystal X-ray diffraction is the definitive technique.[17] While no crystal structure for 3-Chloroquinolin-7-ol has been reported, analysis of related quinoline derivatives provides a roadmap for its determination.[18][19][20] The process involves growing suitable single crystals, collecting diffraction data using an X-ray source, and refining the structural model to determine precise bond lengths, bond angles, and crystal packing arrangements.[17] This data is invaluable for understanding polymorphism and for computational modeling studies.

Conclusion

3-Chloroquinolin-7-ol is a molecule of considerable potential, poised for exploration in various drug discovery campaigns. This guide has provided a robust framework for its physicochemical characterization, moving beyond simple data citation to establish detailed, reliable, and scientifically-grounded experimental protocols. By adhering to these methodologies, researchers can generate the high-quality data necessary to make informed decisions, accelerate their research, and unlock the full potential of this versatile chemical scaffold. The emphasis on causality and self-validation within each protocol ensures that the resulting data is not only accurate but also trustworthy, forming a solid foundation for subsequent biological and preclinical development.

References

  • BenchChem. (2025, December). X-ray Crystallography of 2-(2-Chloroethyl)
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • University of Alberta.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • SSERC.
  • Unknown.
  • Chemistry LibreTexts. (2022, April 7). 6.
  • Pace University. Experiment 1 - Melting Points.
  • Stephens, S. J., & Jonich, M. J. Determination of pKa using the half-volume method: A laboratory experiment.
  • Alloprof. Measuring Solubility.
  • Lund University Publications.
  • ResearchGate.
  • DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Berg, T. van den, et al. (2013, August 8).
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Kopchuk, D. S., et al. (2025, August 7). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds?. YouTube.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ResearchGate. (2025, August 7).
  • PubChem. 3-Chloroquinolin-7-ol.
  • Mekheimer, R. A., et al. (2019, March 1). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science Publishers.
  • ResearchGate. X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
  • Taylor & Francis Online.
  • ChemicalBook. 7-Chloroquinolin-4-ol CAS#: 86-99-7.
  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • PrepChem.com. Synthesis of 3-chloroquinoline.
  • Asian Journal of Chemistry. (2001).
  • PubChem. 3-Chloroquinoline.
  • MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • Royal Society of Chemistry.
  • Chemsrc. (2025, August 25). 3-Chloroquinoline | CAS#:612-59-9.
  • Baxendale Group, Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • ChemScene. 1354222-11-9 | 3-Chloroquinolin-7-amine.
  • ResearchGate. (2018, May 1).
  • Sigma-Aldrich. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid 97 86-47-5.
  • ResearchGate. (2021, December 17). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloroquinolin-7-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinolines and Structural Analysis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[4] The precise substitution pattern on the quinoline ring system dictates its pharmacological profile. The introduction of a chlorine atom at the 3-position and a hydroxyl group at the 7-position, as in 3-chloroquinolin-7-ol, is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

X-ray crystallography is the definitive method for determining the absolute configuration and three-dimensional structure of a molecule at atomic resolution.[2][3] The resulting structural data, such as bond lengths, bond angles, and intermolecular interactions, are crucial for structure-based drug design (SBDD).[1][5] This guide will detail the process of obtaining and analyzing the crystal structure of 3-chloroquinolin-7-ol, providing a foundational understanding for the rational design of novel therapeutics.

Synthesis of 3-Chloroquinolin-7-ol: A Plausible Synthetic Route

A direct, one-pot synthesis for 3-chloroquinolin-7-ol is not prominently described in the literature. Therefore, a multi-step synthetic approach is proposed, leveraging well-established quinoline synthesis methodologies. The Gould-Jacobs reaction, a versatile method for preparing 4-hydroxyquinolines, serves as a logical starting point.

Proposed Synthetic Pathway:

The synthesis of 7-chloro-4-hydroxyquinoline from m-chloroaniline is a known procedure.[6] A similar strategy can be adapted, followed by subsequent modifications to achieve the desired 3-chloroquinolin-7-ol. A plausible route involves the Gould-Jacobs reaction followed by chlorination and dehydroxylation/reduction or an alternative strategy starting with a different precursor. A more direct, albeit challenging, approach would be a variation of the Skraup or Doebner-von Miller reaction, though controlling the regioselectivity of both the chlorination and hydroxylation can be complex.[6][7][8]

Experimental Protocol: Synthesis of a 7-Chloro-4-hydroxyquinoline Intermediate

This protocol is adapted from established syntheses of similar compounds.

Step 1: Condensation of m-Chloroaniline with Diethyl ethoxymethylenemalonate (EMME)

  • In a round-bottom flask, combine m-chloroaniline and diethyl ethoxymethylenemalonate in equimolar amounts.

  • Heat the mixture at 100-110°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate, diethyl 2-((3-chlorophenyl)amino)methylenemalonate, is obtained. This product may be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to approximately 250°C for 30-60 minutes to induce cyclization.

  • Cool the reaction mixture, and the cyclized product will precipitate.

  • Filter the solid and wash with a suitable solvent like ethanol to yield the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

Step 3: Hydrolysis and Decarboxylation to 7-Chloro-4-hydroxyquinoline

  • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Reflux the mixture until the ester is completely hydrolyzed to the corresponding carboxylic acid.

  • Acidify the solution with an acid like HCl to precipitate the carboxylic acid.

  • Isolate the acid and heat it in a high-boiling point solvent to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.

Further steps to introduce the 3-chloro substituent would be required and optimized based on experimental results.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For a small organic molecule like 3-chloroquinolin-7-ol, several crystallization techniques can be employed.

Common Crystallization Methods:
MethodDescriptionSuitability
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.A straightforward and widely used method. The choice of solvent is critical.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Effective for small quantities of material and allows for fine-tuning of the crystallization conditions.
Antisolvent Crystallization An "antisolvent" (a solvent in which the compound is poorly soluble) is slowly added to a solution of the compound.A rapid method that can be useful when other techniques fail.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of the purified 3-chloroquinolin-7-ol in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which it is moderately soluble.

  • Preparation of a Near-Saturated Solution: Gently warm the chosen solvent and dissolve the compound until no more solid dissolves. A small amount of undissolved solid can be filtered off.

  • Slow Evaporation: Transfer the clear solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

The SC-XRD Workflow:

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection  Diffractometer data_processing Data Processing data_collection->data_processing  Integration structure_solution Structure Solution data_processing->structure_solution  Phase Problem structure_refinement Structure Refinement structure_solution->structure_refinement  Model Building validation Validation & Analysis structure_refinement->validation  CIF Generation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Key Stages in SC-XRD:
  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector. A complete dataset typically involves rotating the crystal over a range of angles to capture a sufficient number of unique reflections.

  • Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This step also involves indexing the reflections to determine the unit cell parameters and space group of the crystal.

Structure Solution, Refinement, and Analysis

The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost. Determining these phases is known as the "phase problem" in crystallography.

Solving and Refining the Structure:

Modern crystallographic software packages like Olex2 and the SHELX suite are commonly used for structure solution and refinement.

  • Structure Solution: Direct methods or Patterson methods are typically used to obtain an initial estimate of the electron density map. This initial model will show the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process involves adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structural model.

Experimental Protocol: Structure Solution and Refinement using Olex2

  • Data Import: Load the processed reflection data file (e.g., an .hkl file) into Olex2.

  • Structure Solution: Utilize an integrated solver like SHELXT within Olex2 to solve the structure. The program will attempt to determine the space group and find the positions of the atoms.

  • Model Building: The initial solution will be displayed. Identify the atoms of the 3-chloroquinolin-7-ol molecule and assign them accordingly. Hydrogen atoms are typically added at calculated positions.

  • Refinement: Refine the structure using a program like SHELXL, which is also integrated into Olex2. This involves multiple cycles of refinement, adjusting parameters to improve the fit of the model to the data.

  • Validation: Once the refinement has converged (i.e., the R-factor is low and stable), the structure should be validated using tools like PLATON to check for any inconsistencies or errors.

  • Reporting: Generate a Crystallographic Information File (CIF) which contains all the information about the crystal structure and the refinement process.

Analysis of the Crystal Structure:

The final, refined crystal structure provides a wealth of information:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing.

  • Stereochemistry: Unambiguous determination of the absolute configuration for chiral molecules.

Conclusion: From Structure to Drug Discovery

The determination of the crystal structure of 3-chloroquinolin-7-ol is a critical step in understanding its potential as a drug candidate. The detailed three-dimensional information obtained from this analysis can be used to:

  • Inform Structure-Activity Relationship (SAR) studies: Correlate structural features with biological activity.

  • Guide lead optimization: Design new analogs with improved potency and selectivity.

  • Predict physicochemical properties: Understand factors like solubility and crystal packing that are important for drug development.

This technical guide provides a comprehensive roadmap for researchers to determine and analyze the crystal structure of 3-chloroquinolin-7-ol, thereby enabling its further development in the field of medicinal chemistry.

References

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. Available at: [Link]

  • IIF, P., & Series, S. (Year). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Arkhipova, V., et al. (Year). Analysis of the quality of crystallographic data and the limitations of structural models. eLife. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • Zien Journals Publishing. (Year). A Review on Crystallography and Its Role on Drug Design. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • IUCr Journals. (Year). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Available at: [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (Year). The role of crystallography in drug design. Available at: [Link]

  • ACS Publications. (Year). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Available at: [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Available at: [Link]

  • ResearchGate. (2005). The Role of Crystallography in Drug Design. Available at: [Link]

  • National Center for Biotechnology Information. (Year). Getting crystals your crystallographer will treasure: a beginner's guide. Available at: [Link]

  • Migration Letters. (Year). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available at: [Link]

  • Crystallization of small molecules. (n.d.). Available at: [Link]

  • Books Gateway. (2019). Crystallographic Results. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Available at: [Link]

  • ACS Publications. (Year). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available at: [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Available at: [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Available at: [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • OlexSys. (n.d.). Overview. Available at: [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Available at: [Link]

  • ResearchGate. (2009). One-Pot Preparation of 7Hydroxyquinoline. Available at: [Link]

  • ACS Publications. (Year). One-Pot Preparation of 7-Hydroxyquinoline. Organic Process Research & Development. Available at: [Link]

  • Interpretation of crystal structure determinations. (n.d.). Available at: [Link]

  • SourceForge. (n.d.). Olex2 download. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Dave, M. A., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(1), 1-6. Available at: [Link]

  • OlexSys. (n.d.). Olex2. Available at: [Link]

  • Google Patents. (n.d.). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • PrepChem.com. (n.d.). Synthesis of 3-chloroquinoline. Available at: [Link]

  • Taylor & Francis. (Year). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]

  • PubChem. (n.d.). 3-Chloroquinolin-7-ol. Available at: [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

Sources

Biological activity of novel 3-Chloroquinolin-7-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel 3-Chloroquinolin-7-ol Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide focuses on a specific, promising subclass: 3-chloroquinolin-7-ol derivatives. The strategic placement of a chlorine atom at the C3 position and a hydroxyl group at the C7 position creates a unique electronic and steric profile, unlocking a diverse range of biological activities. This document provides an in-depth exploration of the synthesis, multifaceted biological activities—including anticancer, antimicrobial, and antimalarial properties—and the underlying mechanisms of action for these compounds. We will delve into detailed experimental protocols, structure-activity relationship (SAR) insights, and future perspectives for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic drugs. Its rigid structure and ability to intercalate with DNA and interact with various enzyme active sites have made it a fertile ground for drug design. The historical success of quinoline-based drugs, such as the antimalarial chloroquine, has spurred continuous research into novel derivatives with enhanced efficacy and broader therapeutic applications[1]. The introduction of specific substituents, such as a halogen at the C3 position and a hydroxyl or chloro group at the C7 position, can profoundly modulate the molecule's physicochemical properties and biological targets, leading to potent activity against cancer, microbial infections, and parasitic diseases[2][3][4].

Synthetic Pathways: From Precursor to Potent Derivative

The synthesis of this compound class typically begins with commercially available quinoline precursors, such as 4,7-dichloroquinoline. A multi-step reaction sequence is then employed to introduce the desired functionalities. While specific pathways vary, a generalized approach involves nucleophilic substitution reactions to modify the C4 and C7 positions, followed by reactions to introduce the chloro group at the C3 position. The choice of synthetic route is critical, as it dictates the feasibility of creating a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies.

Below is a conceptual workflow for the discovery and validation of novel quinoline derivatives.

G cluster_0 Discovery Phase cluster_1 Preclinical Development Synthesis Synthesis of 3-Chloroquinolin-7-ol Derivative Library Screening High-Throughput Primary Screening (e.g., Cytotoxicity, MIC) Synthesis->Screening Test Compounds Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID Identify Leads Mechanism Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) Hit_ID->Mechanism Characterize Hits ADME_Tox In Vitro ADME/Tox (Metabolic Stability, hERG) Mechanism->ADME_Tox Validate Mechanism In_Vivo In Vivo Efficacy (Xenograft/Infection Models) ADME_Tox->In_Vivo Select Candidates G Derivative 3-Chloroquinolin-7-ol Derivative Mito Mitochondrial Stress Derivative->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Apoptosis induction via the intrinsic pathway.

Inhibition of Hemozoin Formation

The antimalarial action of quinoline derivatives is a classic example of targeting a pathogen-specific pathway. By inhibiting heme detoxification, the drug turns the parasite's own metabolic waste into a lethal weapon.

G Hb Hemoglobin in RBC Parasite Malaria Parasite Digests Hemoglobin Hb->Parasite Heme Toxic Free Heme Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin polymerizes to Death Parasite Death Heme->Death builds up, causing lysis Parasite->Heme releases Quinoline Quinoline Derivative Quinoline->Hemozoin caps crystal (Inhibition)

Caption: Antimalarial mechanism of hemozoin inhibition.

Key Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following are foundational assays for evaluating the biological activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for initial cytotoxicity screening.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 3-chloroquinolin-7-ol derivatives in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is to allow viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is crucial for quantifying antibacterial potency.

Methodology:

  • Bacterial Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the quinoline derivatives in MHB. The typical concentration range is 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without compound) to ensure growth and a negative control (MHB only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

Novel 3-chloroquinolin-7-ol derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer, bacteria, fungi, and malaria parasites warrants further investigation. Future research should focus on:

  • Lead Optimization: Expanding the chemical library to refine SAR and improve potency and selectivity.

  • Mechanism Deconvolution: Utilizing advanced techniques like proteomics and transcriptomics to precisely identify cellular targets.

  • In Vivo Studies: Advancing the most promising candidates into relevant animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space holds significant potential for addressing some of the most pressing challenges in modern medicine.

References

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance.
  • Desai, N. C., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.
  • Jadhav, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society.
  • Unknown Author. Mechanism of action of quinoline drugs.
  • Desai, N. C., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Unknown Author. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Kim, C., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
  • KAPISHNIKOV, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Unknown Author. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Semantic Scholar.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: Mechanisms of action and resistance. OUCI.
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Unknown Author. (2025). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity.
  • Kumar, A., et al. (2019). Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. PubMed.
  • Unknown Author. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • Lv, K., et al. (2021).
  • da Silva, G. O., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Unknown Author. (2025). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation.
  • Unknown Author. (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • Gellis, A., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
  • da Silva, M. F., et al. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed.

Sources

In Silico Analysis of 3-Chloroquinolin-7-ol: A Technical Guide to Modeling Interactions with c-MET Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 3-Chloroquinolin-7-ol, a representative of the promising quinoline class of compounds, with its putative biological target, the c-MET kinase. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. Herein, we eschew a rigid template, instead opting for a narrative that follows the logical and scientific progression of a computational drug discovery workflow. Every protocol is designed as a self-validating system, with the causality behind each experimental choice explicitly stated, ensuring technical accuracy and field-proven insights.

Introduction: The Rationale for Investigating 3-Chloroquinolin-7-ol and c-MET Kinase

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinoline have shown significant potential as anticancer agents, with a notable number of them exhibiting inhibitory activity against various protein kinases.[1][2] The hepatocyte growth factor receptor, or c-MET, is a receptor tyrosine kinase that has emerged as a critical target in oncology.[3] Aberrant c-MET signaling is implicated in the proliferation, survival, and metastasis of various human cancers.[3]

While the specific biological target of 3-Chloroquinolin-7-ol is not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of in-depth studies as c-MET kinase inhibitors.[1][3][4] This provides a strong scientific basis for hypothesizing c-MET kinase as a primary target for 3-Chloroquinolin-7-ol and serves as the foundation for the in silico investigation detailed in this guide.

This technical paper will delineate the complete computational workflow, from initial protein and ligand preparation to sophisticated molecular dynamics simulations and binding free energy calculations, to elucidate the potential binding mode and affinity of 3-Chloroquinolin-7-ol to the c-MET kinase domain.

The Computational Workflow: A Conceptual Overview

Our investigation will follow a multi-step computational approach designed to provide a holistic view of the molecular interactions between 3-Chloroquinolin-7-ol and the c-MET kinase. The workflow is structured to progressively refine our understanding of this interaction, from a static binding prediction to a dynamic and energetically favorable model.

G cluster_0 Preparation Phase cluster_1 Interaction Prediction cluster_2 Dynamic Refinement & Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation

Figure 1: A high-level overview of the in silico modeling workflow.

Part I: System Preparation - Laying the Foundation for Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the meticulous preparation of both the ligand (3-Chloroquinolin-7-ol) and the protein receptor (c-MET kinase).

Ligand Preparation: From 2D Structure to 3D Conformation

The journey of our small molecule begins with its two-dimensional representation, which must be converted into a three-dimensional structure and energetically minimized to represent a plausible conformation.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of 3-Chloroquinolin-7-ol can be obtained from chemical databases such as PubChem.[5] The SMILES string for 3-Chloroquinolin-7-ol is C1=CC(=CC2=NC=C(C=C21)Cl)O.

  • Generate 3D Coordinates: Utilize a molecular modeling software, such as Avogadro or ChemDraw, to convert the 2D structure or SMILES string into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to relieve any steric clashes and to obtain a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with molecular docking and dynamics software, such as .mol2 or .pdbqt.

Protein Preparation: Refining the Crystal Structure for Simulation

For our study, we will utilize a high-resolution crystal structure of the c-MET kinase domain from the Protein Data Bank (PDB). Several suitable structures are available; for this guide, we will select PDB ID: 3R7O, which is a structure of the dually phosphorylated c-MET receptor kinase.[6]

Experimental Protocol: Protein Preparation

  • Download PDB File: Obtain the PDB file for the c-MET kinase domain (e.g., 3R7O) from the RCSB PDB database.[6]

  • Remove Non-essential Molecules: The downloaded PDB file often contains water molecules, ions, and co-crystallized ligands that are not relevant to our study. These should be removed using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Add Hydrogen Atoms: X-ray crystallography typically does not resolve the positions of hydrogen atoms. Therefore, it is essential to add hydrogens to the protein structure. This should be done at a physiological pH (e.g., 7.4) to ensure the correct protonation states of ionizable residues.

  • Assign Partial Charges: Assign partial charges to each atom in the protein using a force field-specific method. This is a critical step for accurately calculating electrostatic interactions.

  • Handle Missing Residues/Loops: Some PDB structures may have missing residues or loops. If these are in or near the binding site of interest, they should be modeled using loop modeling software. For the purpose of this guide, we assume a complete structure in the region of interest.

  • File Format Conversion: Save the cleaned and prepared protein structure in a format suitable for the subsequent docking and simulation steps (e.g., .pdbqt for AutoDock Vina).

Part II: Predicting the Interaction - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for predicting the binding mode of a small molecule ligand to a protein receptor.

Conceptual Framework: Molecular Docking

The process involves two main steps:

  • Sampling: Exploring a vast conformational space of the ligand within the defined binding site of the protein to generate a multitude of possible binding poses.

  • Scoring: Evaluating each of these poses using a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode.

G Prepared Ligand Prepared Ligand Docking Algorithm Docking Algorithm Prepared Ligand->Docking Algorithm Prepared Protein Prepared Protein Define Binding Site Define Binding Site Prepared Protein->Define Binding Site Define Binding Site->Docking Algorithm Generate Poses Generate Poses Docking Algorithm->Generate Poses Scoring Function Scoring Function Generate Poses->Scoring Function Ranked Poses Ranked Poses Scoring Function->Ranked Poses Best Binding Mode Best Binding Mode Ranked Poses->Best Binding Mode

Figure 2: The logical flow of a molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Ensure both the prepared ligand and protein are in the .pdbqt format, which includes partial charges and atom type information.

  • Define the Grid Box: Specify the search space for the docking calculation by defining a grid box that encompasses the active site of the c-MET kinase. The dimensions and center of this box are critical parameters that will dictate where the docking algorithm will search for binding poses.

  • Configure Docking Parameters: Create a configuration file that specifies the input ligand and protein files, the coordinates of the grid box, and other parameters such as the exhaustiveness of the search.

  • Run AutoDock Vina: Execute the docking calculation from the command line.

  • Analyze Results: The output will be a set of predicted binding poses for 3-Chloroquinolin-7-ol, each with a corresponding binding affinity score. Visualize the top-ranked poses in a molecular graphics program to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the c-MET active site residues.

Quantitative Data Summary

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-8.5MET1160, TYR1230, ASP1222
2-8.2MET1160, GLY1157
3-7.9TYR1230, ALA1221

(Note: The above data is illustrative. Actual results will be generated upon running the docking simulation.)

Part III: Dynamic Refinement and Energetic Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose and the flexibility of the protein-ligand complex over time.

Molecular Dynamics Simulation: Observing the Interaction in Motion

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

Experimental Protocol: MD Simulation with GROMACS

  • System Setup: Place the top-ranked protein-ligand complex from the docking experiment into a simulation box.

  • Solvation: Add water molecules to the simulation box to create an aqueous environment that mimics physiological conditions.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to achieve a physiological salt concentration.

  • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or inappropriate geometries.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and analyzing the persistence of key intermolecular interactions over time.

Binding Free Energy Calculation: Quantifying the Strength of Interaction

Binding free energy calculations provide a more rigorous estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this purpose.

Experimental Protocol: MM/PBSA Calculation

  • Extract Snapshots: From the MD simulation trajectory, extract a series of snapshots of the protein-ligand complex at regular time intervals.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:

    • Molecular mechanics energy (internal, van der Waals, and electrostatic).

    • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

    • Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of 3-Chloroquinolin-7-ol with its putative target, the c-MET kinase. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential binding mode, stability, and affinity of this compound. The results of such a study can guide further experimental validation and the rational design of more potent and selective quinoline-based c-MET inhibitors for therapeutic applications.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment - Türk Radyoloji Seminerleri. [Link]

  • 3R7O: Structure of dually phosphorylated c-MET receptor kinase in complex with an MK-2461 analog. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • 5HTI: Crystal structure of c-Met kinase domain in complex with LXM108. [Link]

  • Selected quinoline derivatives with c-Met kinase inhibitory activity. [Link]

  • Quinoline substituted analogues as c-Met and VEGFR-2 kinase inhibitor. [Link]

  • Structure of the c-Met kinase domain and position of the ATP binding... [Link]

  • 7Y4U: Crystal structure of cMET kinase domain bound by compound 9Y. [Link]

  • 7MO7: Cryo-EM structure of 2:2 c-MET/HGF holo-complex. [Link]

  • 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135 - PubChem. [Link]

Sources

3-Chloroquinolin-7-ol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloroquinolin-7-ol as a Versatile Building Block in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Quinoline Scaffold and the Untapped Potential of 3-Chloroquinolin-7-ol

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous approved therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Its rigid, bicyclic aromatic structure provides a unique three-dimensional arrangement for substituent presentation to biological targets. Within this privileged class of heterocycles, 3-chloroquinolin-7-ol presents itself as a particularly intriguing, yet underexplored, building block. The strategic placement of a halogen at the 3-position and a hydroxyl group at the 7-position offers a rich chemical playground for medicinal chemists. The chlorine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the hydroxyl group can be leveraged for etherification, esterification, or as a key hydrogen bond donor for target engagement. This guide aims to provide a comprehensive overview of 3-chloroquinolin-7-ol, from its fundamental properties and a proposed synthetic route to its potential applications in drug discovery, supported by insights from related quinoline derivatives.

Physicochemical Properties of 3-Chloroquinolin-7-ol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis. The following table summarizes the key computed properties of 3-chloroquinolin-7-ol.[1]

PropertyValueSource
Molecular Formula C₉H₆ClNOPubChem[1]
Molecular Weight 179.60 g/mol PubChem[1]
IUPAC Name 3-chloroquinolin-7-olPubChem[1]
CAS Number 1261598-11-1PubChem[1]
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis of 3-Chloroquinolin-7-ol: A Proposed Route

Synthesis_of_3_Chloroquinolin_7_ol cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Chlorination cluster_4 Step 5: Demethylation 3-aminophenol 3-Aminophenol 7_hydroxy_2_4_dimethylquinoline 7-Hydroxy-2,4-dimethylquinoline 3-aminophenol->7_hydroxy_2_4_dimethylquinoline 1. Condensation acetylacetone Acetylacetone acetylacetone->7_hydroxy_2_4_dimethylquinoline 2. Cyclization polyphosphoric_acid Polyphosphoric Acid (PPA), Heat polyphosphoric_acid->7_hydroxy_2_4_dimethylquinoline 7_hydroxy_4_methylquinoline_2_carboxylic_acid 7-Hydroxy-4-methylquinoline-2-carboxylic acid 7_hydroxy_2_4_dimethylquinoline->7_hydroxy_4_methylquinoline_2_carboxylic_acid oxidizing_agent Oxidizing Agent (e.g., SeO2) oxidizing_agent->7_hydroxy_4_methylquinoline_2_carboxylic_acid 7_hydroxy_4_methylquinoline 7-Hydroxy-4-methylquinoline 7_hydroxy_4_methylquinoline_2_carboxylic_acid->7_hydroxy_4_methylquinoline heat Heat heat->7_hydroxy_4_methylquinoline 3_chloro_7_hydroxy_4_methylquinoline 3-Chloro-7-hydroxy-4-methylquinoline 7_hydroxy_4_methylquinoline->3_chloro_7_hydroxy_4_methylquinoline n_chlorosuccinimide N-Chlorosuccinimide (NCS) n_chlorosuccinimide->3_chloro_7_hydroxy_4_methylquinoline 3_chloroquinolin_7_ol 3-Chloroquinolin-7-ol 3_chloro_7_hydroxy_4_methylquinoline->3_chloroquinolin_7_ol demethylating_agent Demethylating Agent (e.g., Pyridine-HCl) demethylating_agent->3_chloroquinolin_7_ol

Figure 1: Proposed multi-step synthesis of 3-chloroquinolin-7-ol.

Experimental Protocol: Proposed Synthesis of 3-Chloroquinolin-7-ol

Step 1: Synthesis of 7-Hydroxy-2,4-dimethylquinoline

  • To a stirred solution of 3-aminophenol (1 eq.) in polyphosphoric acid (PPA) at 60 °C, slowly add acetylacetone (1.1 eq.).

  • Heat the reaction mixture to 120 °C and maintain for 2 hours.

  • Cool the mixture to 80 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-hydroxy-2,4-dimethylquinoline.

Step 2-5: Subsequent Transformations

The subsequent steps of oxidation, decarboxylation, chlorination, and demethylation would follow standard organic chemistry protocols, with purification by column chromatography or recrystallization at each step to ensure the purity of the intermediates and the final product.

Chemical Reactivity and Key Transformations

The chemical reactivity of 3-chloroquinolin-7-ol is dictated by the interplay of its constituent functional groups. The quinoline nitrogen is basic and can be protonated or alkylated. The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution, although it is less reactive than a halogen at the C2 or C4 positions. However, its reactivity can be enhanced by the use of transition metal catalysts, making it an excellent handle for cross-coupling reactions. The hydroxyl group at the C7 position is a nucleophile and can undergo O-alkylation and O-acylation. It is also an activating group, directing electrophilic aromatic substitution to the C6 and C8 positions.

Figure 2: Key reactivity sites of 3-chloroquinolin-7-ol.

Applications in Medicinal Chemistry

The 7-chloroquinoline scaffold is a well-established pharmacophore, particularly in the field of antimalarial drug discovery. The strategic placement of a chlorine atom at the 7-position is a common feature in many potent antimalarial agents. While direct applications of 3-chloroquinolin-7-ol are not extensively documented, the biological activities of related 7-chloroquinoline derivatives provide a strong rationale for its potential in medicinal chemistry.

Derivative ClassBiological ActivityReference
7-Chloroquinoline-4-yl Hydrazones Antifungal[2]
4-Anilino-7-chloroquinolines Anticancer (EGFR inhibitors)
7-Chloroquinoline-Triazole Hybrids Antimalarial, Antibacterial, Antiviral[3][4]
Functionalized 7-Chloroquinolines Antiproliferative
Various 7-Chloroquinoline Derivatives Antibacterial, Antioxidant[5]

The presence of the 3-chloro substituent in 3-chloroquinolin-7-ol offers a unique vector for structural diversification compared to the more commonly explored 4-substituted-7-chloroquinolines. This allows for the exploration of novel chemical space and the potential for developing compounds with improved potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Chloroquinolin-7-ol

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to introduce a new carbon-carbon bond at the C3 position of 3-chloroquinolin-7-ol.

  • To a flame-dried Schlenk flask, add 3-chloroquinolin-7-ol (1 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-7-hydroxyquinoline.

Conclusion

3-Chloroquinolin-7-ol is a promising, yet underutilized, building block in medicinal chemistry. Its unique substitution pattern provides multiple handles for chemical modification, enabling the synthesis of diverse libraries of novel compounds. The established biological significance of the 7-chloroquinoline scaffold, coupled with the synthetic versatility offered by the 3-chloro substituent, positions 3-chloroquinolin-7-ol as a valuable starting material for the discovery of new therapeutic agents targeting a range of diseases, from infectious diseases to cancer. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery.

References

  • PubChem. 3-Chloroquinolin-7-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 3-chloroquinoline. [Link]

  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • ResearchGate. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]

  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • PubChem. 7-Chloroquinolin-3-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Spectroscopic Data of 3-Chloroquinolin-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to interact with biological targets have led to its incorporation into a vast array of functional molecules. Among these, substituted quinolinols are of particular interest due to their potential as intermediates in the synthesis of novel therapeutic agents and functional materials. This technical guide focuses on the spectroscopic characterization of a specific, yet under-documented, member of this family: 3-Chloroquinolin-7-ol.

While a comprehensive search of peer-reviewed literature and spectral databases did not yield experimentally acquired spectra for 3-Chloroquinolin-7-ol, this guide will leverage established principles of spectroscopic interpretation and data from closely related analogues to predict and rationalize its spectral features. This approach provides a robust framework for researchers who may synthesize this compound and require a validated methodology for its structural elucidation.

Molecular Structure and Key Features

3-Chloroquinolin-7-ol possesses a bicyclic aromatic system with two key substituents that dictate its spectroscopic behavior: a chlorine atom at the 3-position and a hydroxyl group at the 7-position. The electron-withdrawing nature of the chlorine atom and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group are expected to significantly influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Chemical Structure of 3-Chloroquinolin-7-ol

Figure 1. Chemical structure of 3-Chloroquinolin-7-ol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Chloroquinolin-7-ol are based on the established chemical shift ranges for substituted quinolines and the predictable effects of the chloro and hydroxyl substituents.[1][2]

Experimental Protocol for NMR Data Acquisition

To ensure the accurate acquisition of NMR data for novel compounds like 3-Chloroquinolin-7-ol, a standardized protocol is essential.

Workflow for NMR Sample Preparation and Analysis

Figure 2. A generalized workflow for acquiring NMR spectra.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 3-Chloroquinolin-7-ol is expected to display distinct signals for the aromatic protons. The solvent of choice for a phenolic compound is typically DMSO-d₆ to ensure solubility and to observe the exchangeable hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chloroquinolin-7-ol in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-28.8 - 9.0SingletDeshielded by the adjacent nitrogen and the electron-withdrawing chlorine at C-3.
H-48.2 - 8.4SingletDeshielded by the adjacent nitrogen and influenced by the C-3 chlorine.
H-57.8 - 8.0DoubletLocated on the carbocyclic ring, deshielded by the fused pyridine ring.
H-67.2 - 7.4Doublet of doubletsInfluenced by the adjacent hydroxyl group at C-7 and the proton at C-5.
H-87.0 - 7.2DoubletShielded by the electron-donating hydroxyl group at the para-position (C-7).
7-OH9.5 - 10.5Broad SingletExchangeable proton of the hydroxyl group, chemical shift is concentration and temperature dependent.

Causality Behind Predictions: The electron-withdrawing chlorine at the 3-position will cause a downfield shift for the adjacent protons, H-2 and H-4. The hydroxyl group at the 7-position, being an electron-donating group, will cause an upfield shift for the ortho (H-6, H-8) and para protons. The use of DMSO-d₆ as a solvent is crucial for observing the phenolic proton, which would otherwise be broadened or exchanged in protic solvents.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloroquinolin-7-ol

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2148 - 152Deshielded by the adjacent nitrogen.
C-3125 - 129Directly attached to the electronegative chlorine atom.
C-4145 - 149Deshielded by the adjacent nitrogen.
C-4a128 - 132Bridgehead carbon.
C-5122 - 126Aromatic carbon.
C-6115 - 119Shielded by the adjacent hydroxyl group.
C-7155 - 160Directly attached to the electronegative oxygen atom.
C-8105 - 110Shielded by the ortho hydroxyl group.
C-8a140 - 144Bridgehead carbon adjacent to nitrogen.

Trustworthiness of Predictions: These predictions are grounded in the well-established substituent effects on the chemical shifts of aromatic carbons. The direct attachment to heteroatoms (N, O, Cl) causes the most significant downfield shifts.

II. Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-Chloroquinolin-7-ol is expected to be characterized by absorptions corresponding to O-H, C-H, C=N, C=C, and C-Cl bonds.

Experimental Protocol for IR Data Acquisition

A common and convenient method for obtaining IR spectra of solid samples is Attenuated Total Reflectance (ATR).

Workflow for ATR-IR Spectroscopy

Figure 3. A streamlined workflow for ATR-IR analysis.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorptions for 3-Chloroquinolin-7-ol

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3200 - 3600O-H stretch (hydrogen-bonded)Broad, StrongCharacteristic of a phenolic hydroxyl group involved in intermolecular hydrogen bonding.
3000 - 3100Aromatic C-H stretchMediumTypical for C-H bonds on an aromatic ring.
1620 - 1650C=N stretchMedium to StrongCharacteristic of the quinoline ring system.
1500 - 1600Aromatic C=C stretchMultiple, Medium to StrongFingerprint region for the quinoline aromatic system.
1200 - 1300C-O stretch (phenol)StrongIndicative of the phenolic C-O bond.
700 - 800C-Cl stretchStrongCharacteristic absorption for an aryl chloride.

Expertise in Interpretation: The broadness of the O-H stretch is a key indicator of hydrogen bonding, a fundamental intermolecular interaction in the solid state of this molecule. The collection of sharp peaks in the 1500-1600 cm⁻¹ region serves as a "fingerprint" for the quinoline core.

III. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, thermally stable organic molecules.

Workflow for EI-Mass Spectrometry

Figure 4. A general workflow for obtaining an EI mass spectrum.

Predicted Mass Spectrum

The molecular formula of 3-Chloroquinolin-7-ol is C₉H₆ClNO. The calculated monoisotopic mass is approximately 179.01 g/mol .[3]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 3-Chloroquinolin-7-ol

m/zProposed FragmentRationale
179/181[M]⁺Molecular ion peak. The M+2 peak with approximately one-third the intensity of the M+ peak is characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
151/153[M - CO]⁺Loss of a neutral carbon monoxide molecule from the phenolic ring.
144[M - Cl]⁺Loss of a chlorine radical.
116[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment.

Authoritative Grounding in Fragmentation: The fragmentation of quinoline derivatives under EI conditions is well-documented. The initial fragmentation often involves the loss of substituents or small neutral molecules like CO and HCN from the ring system. The isotopic pattern of chlorine is a definitive marker for its presence in the molecule.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for 3-Chloroquinolin-7-ol. By applying fundamental principles of spectroscopy and drawing parallels with structurally related compounds, we have established a robust framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The detailed experimental protocols and workflows presented herein offer a validated starting point for researchers undertaking the synthesis and characterization of this and other novel quinoline derivatives. As experimental data for this compound becomes available, this guide can serve as a valuable tool for its validation and interpretation, ultimately accelerating research and development in the fields of medicinal chemistry and materials science.

References

  • PubChem Compound Summary for CID 136229135, 3-Chloroquinolin-7-ol. National Center for Biotechnology Information. [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSi Journals. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • 3-Hydroxyquinoline - PubChem. National Center for Biotechnology Information. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) - Human Metabolome Database. [Link]

  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. MDPI. [Link]

Sources

The Emergence of 3-Chloroquinolin-7-ol: A Novel Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned protein kinases as a pivotal class of drug targets.[1][2] Aberrant kinase signaling is a hallmark of many cancers, driving uncontrolled cell growth, proliferation, and survival.[3] Consequently, the discovery and development of small molecule kinase inhibitors have revolutionized cancer treatment. This guide provides an in-depth technical exploration of the discovery and validation of a promising new kinase inhibitor scaffold: 3-Chloroquinolin-7-ol. We will delve into the hypothetical discovery process, from initial high-throughput screening to comprehensive biochemical and cellular characterization, offering insights into the experimental rationale and methodologies that underpin modern kinase inhibitor drug discovery.

The Genesis of a Hit: High-Throughput Screening and Hit Identification

The journey to identify novel kinase inhibitors often begins with a large-scale high-throughput screening (HTS) campaign. In the case of 3-Chloroquinolin-7-ol, a diverse chemical library would be screened against a panel of cancer-relevant kinases. A plausible initial hit could have been identified through a primary screen utilizing a generic kinase assay, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

A compound like 3-Chloroquinolin-7-ol, with its quinoline core, represents a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[4] Its emergence as a "hit" in a primary screen would necessitate a series of rigorous validation and triaging steps to confirm its activity and rule out artifacts such as assay interference or non-specific inhibition.

Experimental Protocol: Initial Hit Validation

  • Confirmation of Identity and Purity: The first step is to confirm the chemical identity and purity of the hit compound using techniques like LC-MS and ¹H NMR.

  • Dose-Response Curve Generation: To confirm the inhibitory activity and determine the half-maximal inhibitory concentration (IC50), a dose-response experiment is performed. The compound is serially diluted and tested in the primary kinase assay.

  • Orthogonal Assay: To rule out assay-specific artifacts, the inhibitory activity is confirmed using a different assay format, for example, a mobility shift assay or a fluorescence polarization assay.

  • Promiscuity Counterscreens: The compound is tested in a panel of counterscreens to identify promiscuous inhibitors, such as Pan-Assay Interference Compounds (PAINS).

Unveiling the Target: Kinome Profiling and Selectivity Analysis

A critical step in characterizing a new kinase inhibitor is to understand its selectivity profile across the human kinome.[5] A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects and potential toxicity.[6] Kinome profiling technologies provide a comprehensive view of a compound's interaction with a large number of kinases simultaneously.[7]

For 3-Chloroquinolin-7-ol, a kinome-wide screen would be instrumental in identifying its primary kinase target(s). Let us hypothesize that such a screen reveals potent and selective inhibition of a non-receptor tyrosine kinase, such as a member of the Src family, which are frequently implicated in cancer progression.[7]

Experimental Protocol: Kinome Profiling using a Competition Binding Assay

  • Lysate Preparation: Prepare a cell lysate that expresses a wide range of kinases.

  • Compound Incubation: Incubate the cell lysate with a broad-spectrum kinase probe that is tagged (e.g., with biotin) and the test compound (3-Chloroquinolin-7-ol) at a fixed concentration (e.g., 1 µM).

  • Affinity Capture: The tagged probe will bind to the ATP-binding site of many kinases. If 3-Chloroquinolin-7-ol binds to a particular kinase, it will compete with the probe, leading to a decrease in the amount of that kinase captured.

  • Enrichment and Digestion: The probe-bound kinases are captured on streptavidin beads, washed, and subjected to on-bead digestion to generate peptides.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The abundance of each kinase in the presence of the test compound is compared to a vehicle control. A significant reduction in the abundance of a particular kinase indicates that the compound binds to and inhibits it.

Visualizing the Kinome Profiling Workflow

KinomeProfiling cluster_binding Competitive Binding cluster_analysis Analysis Lysate Cell Lysate Incubation Incubation Lysate->Incubation Compound 3-Chloroquinolin-7-ol Compound->Incubation Probe Tagged Kinase Probe Probe->Incubation Capture Affinity Capture Incubation->Capture Digestion On-Bead Digestion Capture->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for Kinome Profiling.

Biochemical Validation: Confirming Potency and Mechanism of Action

Following the identification of a putative primary target from kinome profiling, the next crucial step is to validate this interaction through robust biochemical assays. These in vitro assays are designed to quantify the inhibitory potency of 3-Chloroquinolin-7-ol against the purified recombinant kinase and to elucidate its mechanism of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant target kinase, a specific peptide substrate, and a buffer containing ATP (spiked with γ-³²P-ATP) and MgCl₂.

  • Compound Addition: Add varying concentrations of 3-Chloroquinolin-7-ol to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).

  • Initiate Reaction: Initiate the kinase reaction by adding the ATP/MgCl₂ mix and incubate at 30°C for a specified time.

  • Stop Reaction and Spot: Stop the reaction by adding a strong acid (e.g., phosphoric acid) and spot the reaction mixture onto a phosphocellulose membrane.

  • Washing: Wash the membrane extensively to remove unincorporated γ-³²P-ATP.

  • Quantification: Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Biochemical Data for 3-Chloroquinolin-7-ol
Kinase TargetIC50 (nM)
Src50
Fyn85
Lck120
Abl>1000
EGFR>1000

Cellular Target Engagement and Functional Consequences

Demonstrating that a compound can inhibit its target kinase in a cellular environment is a critical step in the drug discovery process.[8] Cell-based assays are essential to confirm target engagement and to assess the functional consequences of kinase inhibition, such as the modulation of downstream signaling pathways and effects on cell proliferation.[9]

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Culture and Treatment: Culture a cancer cell line known to be dependent on the target kinase (e.g., a colon cancer cell line with high Src activity). Treat the cells with increasing concentrations of 3-Chloroquinolin-7-ol for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (autophosphorylation) and a key downstream substrate. Also, probe for the total levels of these proteins as loading controls.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the signaling proteins.

Visualizing the Hypothetical Signaling Pathway Inhibition

SignalingPathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Src Src Kinase RTK->Src activates Downstream Downstream Substrate Src->Downstream phosphorylates pDownstream Phosphorylated Substrate Proliferation Cell Proliferation pDownstream->Proliferation Apoptosis Apoptosis pDownstream->Apoptosis inhibits Inhibitor 3-Chloroquinolin-7-ol Inhibitor->Src inhibits

Caption: Inhibition of Src Signaling.

Structure-Activity Relationship (SAR) Insights

The discovery of 3-Chloroquinolin-7-ol as a potent and selective kinase inhibitor provides a valuable starting point for medicinal chemistry optimization. Structure-activity relationship (SAR) studies are crucial to understanding how modifications to the chemical structure of the inhibitor affect its potency, selectivity, and pharmacokinetic properties.[10][11]

For the 3-chloroquinolin-7-ol scaffold, key areas for SAR exploration would include:

  • Substitution at the 7-hydroxyl group: This position could be modified to improve properties such as solubility and cell permeability.

  • Modification of the chloro substituent at the 3-position: Exploring different halogens or other small substituents could impact potency and selectivity.

  • Substitution on the quinoline ring: Adding substituents to other positions on the quinoline core could further enhance interactions with the kinase active site.

These studies would involve the synthesis of a library of analogs and their systematic evaluation in the biochemical and cellular assays described above.

Conclusion and Future Directions

The hypothetical discovery and validation of 3-Chloroquinolin-7-ol as a novel kinase inhibitor scaffold illustrates a rational and systematic approach to modern drug discovery. The process, from high-throughput screening to detailed biochemical and cellular characterization, provides a robust framework for identifying and advancing promising new therapeutic candidates.

Future work on 3-Chloroquinolin-7-ol would focus on several key areas:

  • Lead Optimization: Extensive medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Evaluation of optimized analogs in animal models of cancer to assess their anti-tumor activity and tolerability.[12]

  • Pharmacokinetic and Pharmacodynamic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and correlation of drug exposure with target inhibition in vivo.

  • Mechanism of Resistance Studies: Investigation of potential mechanisms by which cancer cells might develop resistance to this new class of inhibitors.

The journey from a preliminary hit to an approved drug is long and challenging. However, the discovery of novel chemical scaffolds like 3-Chloroquinolin-7-ol is a critical first step in replenishing the pipeline of innovative and effective therapies for patients in need.

References

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.).
  • Kim, Y. H., Kauffman, J. M., & Foye, W. O. (1983). Synthesis and Antileukemic Activity of 2-(2-Methylthio-2-aminovinyl)-1-methylquinolinium Iodides. Journal of Pharmaceutical Sciences, 72(11), 1356–1358.
  • van den Eshof, B. L., van Veen, M., & van der Sluis, T. M. (2007). Kinome profiling. The FEBS journal, 274(23), 5966–5975.
  • Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 5948–5951.
  • Application Note: Development of a Cell-Based Assay for GSK-3 Inhibitor 7. (2025). BenchChem.
  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (2022). Cellular and Molecular Life Sciences, 79(11), 568.
  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors. (n.d.). Harvard Office of Technology Development. Retrieved from [Link]

  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. (2022). Molecules, 27(19), 6529.
  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Navigating the Structural Landscape of 3-Aminoisoquinolin-7-ol Analogs: A Comparative Guide for Kinase Inhibitor Development. (2025). BenchChem.
  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (2025). Anticancer Drugs, 36(1), 39–48.
  • Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance. (2021). Cancers, 13(16), 4125.
  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (2021). Molecules, 26(16), 4945.
  • Discovery of Small-Molecule Inhibitors Against Norovirus 3CLpro Using Structure-Based Virtual Screening and FlipGFP Assay. (2025). International Journal of Molecular Sciences, 26(11), 5945.
  • 3-Chloroquinolin-7-ol. (n.d.). PubChem. Retrieved from [Link]

  • Profiling the kinome for drug discovery. (2006). Drug Discovery Today: Technologies, 3(3), 269–276.
  • Synthesis and Preliminary Structure-Activity Relationship Study of 2-Aryl-2h-Pyrazolo[4,3-C]quinolin-3-Ones as Potential Checkpoint Kinase 1 (Chk1) Inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 145–152.
  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2020). International Journal of Molecular Sciences, 21(21), 8254.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2023). Molecules, 28(11), 4383.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2020). Journal of the Brazilian Chemical Society, 31(11), 2378–2388.
  • Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy. (2017). Scientific Reports, 7(1), 1–13.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2022). Journal of Taibah University for Science, 16(1), 589–599.
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). Nature Chemical Biology, 19(10), 1264–1273.
  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. (2023). Molecules, 28(11), 4496.
  • Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3 beta. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 5948–5951.
  • Protein Kinases Promising Targets for Anticancer Drug Research. (2022). In Protein Kinases. IntechOpen.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 28(1), 1.
  • Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(23), 6250–6262.
  • Is an Inhibitor or Blocker of Inactivation of Glycogen Synthase Kinase- 3β (GSK-3β) a Reliable Agent for Cancer Chemotherapy?. (2017). Journal of Cancer Science & Therapy, 9(1), 323–326.
  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. (2022). Molecules, 27(19), 6529.
  • Development and In Vivo Assessment of 4-Phenyltellanyl-7-chloroquinoline-loaded Polymeric Nanocapsules in Alzheimer's Disease Models. (2023). Pharmaceutics, 15(7), 1845.
  • Discovery of new GSK-3β inhibitors through structure-based virtual screening. (2018). Bioorganic & Medicinal Chemistry Letters, 28(2), 115–120.
  • Therapeutic targeting of the protein tyrosine kinase-7 in cancer: an overview. (2025). British Journal of Cancer, 132(1), 1–10.
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020). Scientific Reports, 10(1), 1–12.
  • The target landscape of clinical kinase drugs. (2015). Science, 347(6218), 1255734.
  • Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. (2024). ACS Omega, 9(1), 1084–1098.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Molecular and Cellular Biochemistry, 478(5), 1189–1205.
  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(12), 1126–1131.
  • Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds. (1989). The Journal of Biological Chemistry, 264(23), 13515–13519.

Sources

Whitepaper: A Strategic Guide to Unveiling the Therapeutic Potential of 3-Chloroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with diverse and potent biological activities. Derivatives of quinoline have been successfully developed into therapeutics for a wide range of conditions, including cancer, malaria, and bacterial infections[1][2][3]. While many analogs have been extensively studied, 3-Chloroquinolin-7-ol remains a largely uncharacterized molecule. This guide provides a hypothesis-driven framework for researchers embarking on the initial exploration of this compound. We present a tiered, systematic workflow—from broad phenotypic screening to specific mechanism-of-action studies—designed to efficiently identify and validate its potential therapeutic targets. This document serves not as a summary of existing data, but as a strategic manual to direct future research and unlock the therapeutic promise of 3-Chloroquinolin-7-ol.

Introduction: The Quinoline Scaffold and the Opportunity of 3-Chloroquinolin-7-ol

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties[2][3]. The success of drugs like Chloroquine (antimalarial), Bosutinib (a kinase inhibitor for leukemia), and Lenvatinib (a multi-kinase inhibitor for cancer) underscores the therapeutic versatility of this chemical core[4].

The specific compound, 3-Chloroquinolin-7-ol, is a functionalized quinoline whose biological profile is not yet documented in peer-reviewed literature[5]. Its structure, featuring a chloro- substitution at position 3 and a hydroxyl group at position 7, presents unique electronic and steric properties that warrant investigation. Based on the extensive data available for structurally related 7-chloroquinoline derivatives, we can formulate several primary hypotheses regarding its potential bioactivity. These analogs are frequently associated with anticancer and antimicrobial effects[1][6]. This guide, therefore, proposes a logical, resource-efficient research cascade to test these hypotheses.

Hypothesis-Driven Target Exploration

Given the lack of direct data, a rational starting point is to investigate the therapeutic areas where quinoline derivatives have historically shown the most promise.

Primary Hypothesis 1: Anticancer Activity

Numerous 7-chloroquinoline derivatives exhibit potent antiproliferative effects against a variety of cancer cell lines, including breast (MCF-7), colon (HCT-116), and bladder carcinoma cells[1][4][7]. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and/or cell cycle arrest[4][7]. Furthermore, the quinoline core is a well-established scaffold for kinase inhibitors[4].

  • Potential Targets: Receptor Tyrosine Kinases (e.g., EGFR), non-receptor tyrosine kinases (e.g., Bcr-Abl), and key proteins in apoptosis and cell cycle pathways (e.g., caspases, cyclins).

Primary Hypothesis 2: Antimicrobial & Antifungal Activity

Chloroquinoline compounds have a long history as antimalarial agents[1][8]. Additionally, recent studies have highlighted the antibacterial and antifungal potential of novel quinoline derivatives[6]. Molecular docking studies of related compounds suggest that bacterial DNA gyrase B is a plausible target. For antifungal activity, inhibition of biofilm formation has been noted.

  • Potential Targets: Bacterial DNA gyrase, fungal enzymes involved in biofilm synthesis (e.g., agglutinin-like proteins), and Plasmodium falciparum heme detoxification pathways.

A Tiered Experimental Workflow for Target Identification & Validation

We propose a three-tiered approach to systematically evaluate 3-Chloroquinolin-7-ol. This workflow is designed to maximize data generation while conserving resources, beginning with broad screening and progressively focusing on specific mechanisms for promising "hits."

Tier 1: Broad-Spectrum Phenotypic Screening

The initial goal is to determine if 3-Chloroquinolin-7-ol possesses any significant biological activity in our hypothesized areas.

Protocol 1: In Vitro Anticancer Activity Screen This experiment provides a rapid assessment of cytotoxicity across diverse cancer types.

  • Cell Line Selection: Utilize a panel of human cancer cell lines. A standard starting point includes:

    • MCF-7 (Breast Adenocarcinoma, estrogen-receptor positive)

    • MDA-MB-231 (Breast Adenocarcinoma, triple-negative)

    • HCT-116 (Colorectal Carcinoma)

    • A549 (Lung Carcinoma)

    • 5637 (Bladder Carcinoma)[7]

    • A non-cancerous cell line (e.g., MDCK1 or human fibroblasts) to assess general cytotoxicity.

  • Assay Principle: Employ a cell viability assay, such as the MTT or PrestoBlue™ assay, which measures the metabolic activity of living cells.

  • Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Prepare a 2-fold serial dilution of 3-Chloroquinolin-7-ol in appropriate cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). c. Replace the medium in the cell plates with the compound dilutions. d. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). e. Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions. f. Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Strain Selection: Test against a panel of clinically relevant microbes:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungus: Candida albicans

  • Assay Principle: Use the broth microdilution method to determine the lowest concentration of the compound that prevents visible microbial growth.

  • Procedure: a. In a 96-well plate, prepare 2-fold serial dilutions of 3-Chloroquinolin-7-ol in the appropriate microbial growth broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). b. Inoculate each well with a standardized suspension of the test organism. c. Include a positive control (growth, no compound) and a negative control (sterility, no organism). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference[9]. d. Incubate the plates at the optimal temperature for the organism (e.g., 37°C for 18-24 hours). e. Determine the MIC by visual inspection for the lowest concentration with no turbidity.

Tier 1 Data Summary Table
Assay
Anticancer Screen
Antimicrobial Screen
Antimalarial Screen (if applicable)
Key Output
IC₅₀ values (µM) for each cancer cell line. Selectivity index (IC₅₀ non-cancerous / IC₅₀ cancerous).
MIC values (µg/mL or µM) for each microbial strain.
IC₅₀ value (nM or µM) against P. falciparum.
Go/No-Go Criteria
Proceed if potent activity (e.g., IC₅₀ < 10 µM) is observed in one or more cancer cell lines with acceptable selectivity.
Proceed if MIC is observed at a reasonable concentration (e.g., < 64 µg/mL).
Proceed if IC₅₀ is in the sub-micromolar range.
Tier 2: Elucidating the Mechanism of Action (MOA)

If Tier 1 yields a positive "hit" in a specific area, the next step is to understand how the compound works.

If 3-Chloroquinolin-7-ol shows potent and selective anticancer activity, the next logical step is to investigate its effect on cell fate.

MOA_Antibacterial_Workflow Start Antibacterial 'Hit' from Tier 1 (Low µM MIC) Hypothesis Hypothesis: Inhibition of Bacterial Topoisomerase Start->Hypothesis Assay In Vitro DNA Gyrase Supercoiling Assay Hypothesis->Assay Test Hypothesis Result Result: Inhibition? Assay->Result Validate Tier 3: Validate in whole cells (e.g., DNA damage assay) Result->Validate Yes No Explore Alternative MOA (e.g., membrane potential) Result->No No

Caption: Tier 2 workflow for investigating an antibacterial hit.

Protocol 4: In Vitro DNA Gyrase Supercoiling Assay

  • Principle: DNA gyrase (a type II topoisomerase) introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. This conformational change can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

  • Procedure: a. Purchase a commercial DNA gyrase assay kit (e.g., from Inspiralis or TopoGEN), which includes purified E. coli DNA gyrase, relaxed plasmid DNA, and reaction buffer. b. Set up reactions containing the buffer, ATP, relaxed plasmid DNA, and the DNA gyrase enzyme. c. Add serial dilutions of 3-Chloroquinolin-7-ol to the reactions. d. Include a positive control (no compound) and a negative control (no enzyme). Use Ciprofloxacin as a known gyrase inhibitor reference. e. Incubate the reactions at 37°C for 1 hour. f. Stop the reaction and run the samples on a 1% agarose gel. g. Stain the gel with an intercalating dye (e.g., SYBR™ Safe) and visualize it under UV light.

  • Data Analysis: In the positive control lane, the relaxed DNA band should be converted to a faster-migrating supercoiled band. Inhibition is observed when the compound prevents this conversion, leaving the DNA in its relaxed state. The potency can be quantified by densitometry to determine an IC₅₀.

Tier 3: Direct Target Engagement & Validation

If Tier 2 provides a clear indication of a mechanism, the final step is to confirm direct binding to the putative target and validate its downstream effects in a cellular context.

Protocol 5: Western Blot for Downstream Pathway Validation This protocol is a versatile tool for validating a hypothesized MOA, such as apoptosis induction or kinase inhibition.

  • Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. It can be used to measure changes in protein expression or post-translational modifications (like phosphorylation).

  • Example Application (Validating Apoptosis): a. Treat cells with 3-Chloroquinolin-7-ol as described in Protocol 3. b. Lyse the cells and quantify the total protein concentration using a BCA assay. c. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Probe the membrane with a primary antibody against a key apoptosis marker, such as cleaved Caspase-3. This form only appears when apoptosis is initiated. f. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes. g. Wash and apply a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Data Analysis: An increase in the cleaved Caspase-3 band in treated samples compared to the control confirms the induction of apoptosis.

Future Directions and Conclusion

The successful execution of this three-tiered workflow will provide a robust initial characterization of 3-Chloroquinolin-7-ol. Positive results would form the foundation for more advanced studies, including:

  • Target Deconvolution: For hits without a clear MOA, employ advanced techniques like cellular thermal shift assays (CETSA), affinity chromatography, or photo-affinity labeling to identify the direct binding protein(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of 3-Chloroquinolin-7-ol to identify the key chemical features required for its biological activity, paving the way for potency and selectivity optimization.

  • In Vivo Efficacy Studies: Test promising compounds in relevant animal models of disease (e.g., tumor xenografts or infection models) to assess their therapeutic potential in a living system.

References

  • PubChem. 3-Chloroquinolin-7-ol. National Institutes of Health. [Link]

  • Al-Ostath, A. et al. (2022). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • Khan, F. A. K. et al. (2019). Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. PubMed. [Link]

  • Khan, F. A. K. et al. (2018). Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. ResearchGate. [Link]

  • Barata, A. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Patel, H. M. et al. (2021). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino) propyl)-1,3-thiazinan-4-one derivatives. ResearchGate. [Link]

  • Eyu, A. A. et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ResearchGate. [Link]

  • Eyu, A. A. et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]

  • PubChem. 3-Chloroquinoline. National Institutes of Health. [Link]

  • Seer, S. et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed. [Link]

  • Al-Zoubi, R. M. et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

  • Da Cruz, L. F. et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 3-Chloroquinolin-7-ol in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of C-C Bond Formation on the Quinoline Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] Its significance is particularly pronounced in the field of drug discovery and development, where the construction of complex molecular architectures is paramount. The quinoline core, and specifically 7-hydroxyquinoline derivatives, are privileged scaffolds found in a multitude of biologically active compounds, exhibiting properties ranging from anticancer and neuroprotective to antimicrobial.[5][6][7][8][9]

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the effective use of 3-chloroquinolin-7-ol as a key building block in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss critical parameters for optimization, enabling the synthesis of novel 3-aryl-7-hydroxyquinoline derivatives for downstream applications.

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Coupling

A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing any Suzuki coupling reaction. The process is a palladium-catalyzed transformation involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][10]

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-chlorine bond of 3-chloroquinolin-7-ol.[1][2][10][11][12] This is often the rate-determining step, particularly for the less reactive C-Cl bond compared to C-Br or C-I bonds, and necessitates a carefully selected ligand to facilitate the process.[13][14]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Palladium(II) center.[1][2][10][12] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the transfer.[15]

  • Reductive Elimination : The final step involves the expulsion of the newly coupled product (3-aryl-quinolin-7-ol) from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][4][10][11][12]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) pos1 Pd0->pos1 Ar-X (3-Chloroquinolin-7-ol) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X pos2 PdII_Aryl->pos2 R'-B(OR)₂ + Base (Boronic Acid) Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-R' pos3 PdII_Both->pos3 Ar-R' (Product) RedElim Reductive Elimination Product_out 3-R'-Quinolin-7-ol pos1->PdII_Aryl Ar-X (3-Chloroquinolin-7-ol) pos2->PdII_Both R'-B(OR)₂ + Base (Boronic Acid) pos3->Pd0 Ar-R' (Product) ArX_in 3-Chloroquinolin-7-ol Boronic_in R'-B(OR)₂

Caption: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Protocol Design: Critical Parameters for Coupling with 3-Chloroquinolin-7-ol

The successful coupling of an electron-deficient heteroaryl chloride like 3-chloroquinolin-7-ol requires careful consideration of each reaction component.

  • Catalyst & Ligand Selection : The choice of ligand is paramount. Due to the strength of the C-Cl bond, standard ligands like triphenylphosphine are often insufficient. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended as they promote the difficult oxidative addition step and accelerate reductive elimination.[13][14][15] Palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used as pre-catalysts.

  • Choice of Base : The base plays a crucial role in activating the boronic acid for transmetalation.[14] Stronger, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for challenging couplings. The base must be finely powdered and anhydrous to ensure optimal performance.

  • Solvent System : A solvent system capable of dissolving both the organic substrates and the inorganic base is necessary.[14] Biphasic mixtures are common, with an organic solvent like 1,4-dioxane, toluene, or THF, and an aqueous phase to dissolve the base.[10][16] The ratio of organic solvent to water can be a key parameter for optimization.

  • Boron Source : A wide variety of aryl- and heteroarylboronic acids or their corresponding boronate esters (e.g., pinacol esters) can be used.[15][16] Boronate esters can offer advantages in terms of stability, ease of purification, and reduced propensity for side reactions like protodeboronation.[17]

Detailed Experimental Protocol: Synthesis of 3-(Phenyl)-quinolin-7-ol

This protocol provides a representative procedure for the Suzuki coupling of 3-chloroquinolin-7-ol with phenylboronic acid.

Reagents and Materials:

  • 3-Chloroquinolin-7-ol

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

Parameter Summary Table:

ParameterValue/ReagentMolar Equiv.Purpose
Substrate3-Chloroquinolin-7-ol1.0Aryl halide coupling partner
Coupling PartnerPhenylboronic Acid1.2 - 1.5Aryl source for C-C bond
Palladium SourcePd(OAc)₂0.02 (2 mol%)Pre-catalyst
LigandSPhos0.04 (4 mol%)Facilitate catalytic cycle
BaseK₃PO₄3.0Activate boronic acid
Solvent System1,4-Dioxane / H₂O-Reaction medium (e.g., 5:1 v/v)
Temperature100 °C-Provide activation energy
AtmosphereArgon or Nitrogen-Prevent catalyst oxidation

Step-by-Step Procedure:

  • Reaction Setup : To a dry reaction vessel equipped with a magnetic stir bar, add 3-chloroquinolin-7-ol (1.0 equiv), phenylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (e.g., in a 5:1 ratio, to achieve a substrate concentration of ~0.1 M).

  • Degassing : Sparge the resulting suspension with a stream of Argon for 15-20 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition : While maintaining a positive inert gas flow, add the palladium pre-catalyst Pd(OAc)₂ (0.02 equiv) and the SPhos ligand (0.04 equiv) to the mixture.

  • Reaction Execution : Seal the vessel securely and place it in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup :

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

    • Filter the mixture through a pad of Celite to remove the base and palladium residues, washing the pad with additional EtOAc.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-quinolin-7-ol.

Experimental Workflow and Troubleshooting

Workflow cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation reagents 1. Charge Reagents (Quinoline, Boronic Acid, Base) inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add & Degas Solvents inert->solvent catalyst 4. Add Catalyst System (Pd Source + Ligand) solvent->catalyst heat 5. Heat & Stir (e.g., 100 °C, 12-24h) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (Quench, Extract, Dry) monitor->workup concentrate 8. Concentrate Solvent workup->concentrate chromatography 9. Column Chromatography concentrate->chromatography product Pure 3-Aryl-quinolin-7-ol chromatography->product

Caption: General experimental workflow for Suzuki coupling.

Common Troubleshooting Scenarios:

  • Low or No Conversion : This is the most common issue.

    • Cause : Inactive catalyst, insufficient ligand performance, or inadequate base.

    • Solution : Ensure the inert atmosphere was rigorously maintained.[14] Screen alternative, more electron-rich ligands (e.g., XPhos, RuPhos). Use a stronger base like Cs₂CO₃ and ensure it is completely dry and finely powdered.[14]

  • Protodeboronation Side Product : Observation of quinolin-7-ol (loss of the chloride) or benzene (from the boronic acid).

    • Cause : This side reaction can be promoted by excess water or insufficiently anhydrous conditions, leading to the replacement of the boronic acid group with a proton.[11]

    • Solution : Use anhydrous solvents and ensure the base is dry. Minimize the amount of water in the reaction or consider running the reaction under completely anhydrous conditions.

  • Homocoupling of Boronic Acid : Formation of biphenyl from the phenylboronic acid.

    • Cause : This can occur, particularly at high temperatures or if the catalyst system is not optimal.

    • Solution : Lower the reaction temperature. Screen different palladium pre-catalysts or ligands that may favor the cross-coupling pathway.

Conclusion

The Suzuki-Miyaura coupling of 3-chloroquinolin-7-ol is a robust and highly effective method for synthesizing a diverse library of 3-aryl-7-hydroxyquinoline derivatives. Success hinges on a rational selection of an appropriate catalyst system, particularly a bulky, electron-rich phosphine ligand, paired with a suitable base and solvent. The protocols and insights provided herein offer a solid foundation for researchers to leverage this powerful reaction in the synthesis of novel chemical entities for applications in medicinal chemistry and materials science.[3][6][9]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Suzuki Coupling Reaction. Available from: [Link]

  • OUCI. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. Available from: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • ResearchGate. Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • Semantic Scholar. Drug design strategies with metal-hydroxyquinoline complexes. Available from: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • PMC (PubMed Central). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

Sources

Application Notes and Protocols for the Utilization of 3-Chloroquinolin-7-ol in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry. Its rigid, planar structure and ability to intercalate with DNA and interact with the ATP-binding pockets of various enzymes have made it a "privileged scaffold" in drug discovery.[1][2] Numerous quinoline derivatives have been successfully developed as therapeutic agents, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and notably, anticancer properties.[2][3] Several FDA-approved anticancer drugs, such as Bosutinib and Lenvatinib, feature a quinoline core, underscoring the scaffold's clinical significance.[4] These agents often function by inhibiting key signaling proteins involved in cancer cell proliferation, survival, and metastasis, such as tyrosine kinases.[4][5][6]

This document focuses on a specific, highly versatile but underexplored building block: 3-Chloroquinolin-7-ol . This compound offers a unique combination of reactive sites, making it an exceptional starting point for the synthesis of novel anticancer agents. The presence of a chloro group at the 3-position and a hydroxyl group at the 7-position allows for selective and diverse chemical modifications, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

The strategic vision for utilizing 3-Chloroquinolin-7-ol is to leverage its dual functionality to create derivatives that can target multiple pathways in cancer cells, potentially leading to more potent and selective therapies.

Chemical and Physical Properties of 3-Chloroquinolin-7-ol

A thorough understanding of the starting material is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
CAS Number 1261598-11-1
Appearance Solid (predicted)
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

Strategic Derivatization of 3-Chloroquinolin-7-ol for Anticancer Activity

The true potential of 3-Chloroquinolin-7-ol lies in its capacity for targeted chemical modification at two key positions: the 7-hydroxyl group and the 3-chloro substituent. These positions can be functionalized to modulate the compound's physicochemical properties (solubility, lipophilicity) and its biological activity by introducing moieties that can interact with specific cancer-related targets.

Rationale for Derivatization
  • 7-Hydroxyl Group Modification: The hydroxyl group is a versatile handle for introducing a variety of side chains via ether or ester linkages. This position is often modified in quinoline-based kinase inhibitors to enhance binding affinity and selectivity.[6] For instance, introducing flexible or rigid linkers can allow the molecule to access deeper pockets within an enzyme's active site.

  • 3-Chloro Group Substitution: The chloro group at the C3 position can be a site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the introduction of amine, ether, or carbon-based substituents, which can significantly influence the molecule's electronic properties and biological target interactions.[4][5]

The following diagram illustrates the proposed synthetic workflow for generating a library of novel anticancer agents from 3-Chloroquinolin-7-ol.

G cluster_0 Route A: 7-OH Derivatization cluster_1 Route B: 3-Cl Substitution cluster_2 Combined/Sequential Derivatization start 3-Chloroquinolin-7-ol A1 Etherification (e.g., Williamson) R-X, Base start->A1 A2 Esterification R-COCl, Base start->A2 B1 Nucleophilic Substitution R-NH2 or R-SH start->B1 B2 Cross-Coupling (e.g., Suzuki) R-B(OH)2, Pd catalyst start->B2 A_out 7-O-R-3-Chloroquinolines A1->A_out A2->A_out C_out Diverse Library of 3,7-Disubstituted Quinolines A_out->C_out 3-Cl Substitution B_out 3-Substituted-quinolin-7-ols B1->B_out B2->B_out B_out->C_out 7-OH Derivatization screening Biological Screening (Cytotoxicity, Target-based assays) C_out->screening sar SAR Analysis & Lead Optimization screening->sar G A Seed cells in 96-well plate B Incubate 24h (Cell attachment) A->B C Treat with compound dilutions B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h (Formazan formation) E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Quinoline Derivative (from 3-Chloroquinolin-7-ol) Inhibitor->RTK Inhibitor->PI3K

Sources

Application Notes and Protocols for 3-Chloroquinolin-7-ol as a Putative Fluorescent Probe in Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature survey, specific data on the fluorescent properties and cellular imaging applications of 3-chloroquinolin-7-ol are not publicly available. This document, therefore, presents a hypothetical, proof-of-concept application note and protocol based on the known characteristics of structurally similar quinoline derivatives and general principles of fluorescence microscopy. The photophysical properties and experimental protocols outlined herein are intended as a starting point for research and require experimental validation.

Introduction: The Potential of Quinoline Scaffolds in Bioimaging

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with significant potential in the development of fluorescent probes for cellular imaging.[1][2][3] Their rigid, planar structure provides a robust fluorophore backbone, and the ease of synthetic modification allows for the fine-tuning of their photophysical and biological properties.[1][4] Functionalization of the quinoline ring can influence key characteristics such as quantum yield, Stokes shift, and solvatochromism, making them adaptable for various imaging applications, including their use as pH sensors and for staining specific cellular compartments.[1][5] While many quinoline derivatives require specific functionalization to become fluorescent, the inherent electronic structure of the quinoline core provides a promising foundation for the design of novel imaging agents. This guide explores the theoretical application of 3-chloroquinolin-7-ol as a fluorescent probe for cellular imaging.

Hypothetical Photophysical and Chemical Properties

Based on the general characteristics of hydroxy- and chloro-substituted quinolines, we can postulate the following properties for 3-chloroquinolin-7-ol. These values are illustrative and would need to be determined experimentally.

PropertyPostulated Value/CharacteristicRationale
Molecular Formula C₉H₆ClNOBased on its chemical structure.
Molecular Weight 179.60 g/mol Calculated from the molecular formula.
Excitation Max (λex) ~350 - 380 nmQuinoline derivatives often absorb in the UV to near-visible range. The presence of the hydroxyl group may contribute to this absorption.
Emission Max (λem) ~420 - 460 nmA Stokes shift is expected, with emission in the blue to cyan region of the spectrum.
Quantum Yield (Φ) Low to ModerateUnfunctionalized quinolines may have lower quantum yields. This would need to be enhanced through chemical modification for optimal performance.
Solvatochromism ProbableThe hydroxyl group could lead to sensitivity to solvent polarity, potentially causing shifts in emission spectra in different cellular microenvironments.[5]
Cell Permeability LikelyAs a small, relatively lipophilic molecule, it is expected to cross the cell membrane.

Proposed Mechanism of Fluorescence and Cellular Staining

The fluorescence of quinoline derivatives is generally attributed to π-π* electronic transitions within the aromatic system. For 3-chloroquinolin-7-ol, the hydroxyl group at the 7-position could act as an electron-donating group, potentially influencing the intramolecular charge transfer (ICT) characteristics of the molecule upon excitation. This ICT character is often responsible for the solvatochromic properties observed in similar dyes.[5]

It is hypothesized that 3-chloroquinolin-7-ol may accumulate in cellular compartments with a specific polarity or pH, leading to localized fluorescence enhancement. The precise localization would depend on its physicochemical properties and interactions with intracellular components.

Experimental Protocols

The following protocols are generalized for the use of a novel small molecule fluorescent probe in live-cell imaging and would require optimization for 3-chloroquinolin-7-ol.

I. Probe Preparation and Handling

A. Reagent Preparation:

  • Stock Solution (10 mM): Dissolve 1.80 mg of 3-chloroquinolin-7-ol (MW: 179.60 g/mol ) in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

  • Working Solution (1-10 µM): Dilute the stock solution in a suitable cell culture medium or buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration immediately before use.

B. Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

II. Cell Culture and Staining

A. Cell Seeding:

  • Culture cells of interest (e.g., HeLa, A549) in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a 37°C incubator with 5% CO₂.

  • Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to 70-80% confluency.

B. Staining Protocol:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with warm PBS.

  • Add the pre-warmed working solution of 3-chloroquinolin-7-ol to the cells.

  • Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.

  • Aspirate the staining solution.

  • Wash the cells two to three times with warm PBS or culture medium to remove excess probe.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

III. Fluorescence Microscopy and Image Acquisition

A. Microscope Setup:

  • Use a fluorescence microscope equipped with a suitable filter set for the postulated excitation and emission wavelengths (e.g., DAPI or a custom filter set).

  • A confocal microscope is recommended for obtaining high-resolution images and reducing out-of-focus fluorescence.

B. Imaging Parameters:

  • Excitation: Use a light source with a wavelength centered around the determined excitation maximum (hypothetically ~365 nm).

  • Emission: Collect the emitted fluorescence through a bandpass filter centered around the determined emission maximum (hypothetically ~440 nm).

  • Exposure Time/Laser Power: Use the lowest possible exposure time or laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.

  • Controls: Image unstained cells under the same conditions to assess autofluorescence.

Visualizing the Workflow

The following diagram illustrates the general workflow for utilizing a novel fluorescent probe in cellular imaging.

G cluster_prep Probe Preparation cluster_cell Cellular Staining cluster_image Imaging p1 Dissolve 3-chloroquinolin-7-ol in DMSO (10 mM Stock) p2 Dilute to Working Concentration (1-10 µM) p1->p2 c3 Incubate with Probe (15-30 min) p2->c3 c1 Culture and Seed Cells c2 Wash with PBS c1->c2 c2->c3 c4 Wash to Remove Excess c3->c4 i1 Mount on Microscope c4->i1 i2 Set Excitation/Emission Wavelengths i1->i2 i3 Acquire Images i2->i3

Caption: General workflow for cellular imaging with a novel fluorescent probe.

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak Signal - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Photobleaching.- Verify filter compatibility with excitation/emission spectra.- Increase probe concentration.- Increase incubation time.- Reduce exposure time/laser power.
High Background - Probe concentration too high.- Insufficient washing.- Probe precipitation.- Decrease probe concentration.- Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution.
Cell Toxicity - High probe concentration.- Prolonged incubation.- Phototoxicity.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce incubation time.- Minimize light exposure.

Conclusion and Future Directions

While 3-chloroquinolin-7-ol is not an established fluorescent probe, its quinoline scaffold suggests potential for such applications. The protocols and hypothetical properties provided in this guide are intended to serve as a foundational framework for researchers interested in exploring its capabilities. Future work should focus on the experimental determination of its photophysical properties, including excitation and emission spectra, quantum yield, and fluorescence lifetime. Further investigation into its cellular uptake, localization, and potential as a targeted or environmentally sensitive probe would be crucial for its development as a valuable tool in cellular imaging.

References

  • Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326.

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. National Institutes of Health.

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate.

  • Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate.

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Nature.

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.

  • Photophysical properties of substituted 7-Aminoquinolin-8-ol. Benchchem.

  • Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. PubMed.

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI.

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central.

  • An anthracene–quinoline based dual-mode fluorometric–colorimetric sensor for the detection of Fe3+ and its application in live cell imaging. Royal Society of Chemistry.

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. ScienceDirect.

  • Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Royal Society of Chemistry.

  • 3-Fluoroquinolin-7-ol. MySkinRecipes.

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society.

  • Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. PubMed.

  • A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives. Benchchem.

  • Investigation of photophysical properties of mer-tris(8-hydroxyquinolinato) aluminum (III) and its derivatives: DFT and TD-DFTcalculations. ResearchGate.

  • Studies of Substituents Impact on the Photophysical Properties of 8-Hydroxyquinoline Derivatives. ResearchGate.

  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[6]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. National Institutes of Health.

  • 7-Hydroxyquinoline. PubChem.

  • Synthesis of Quinoline‐Pyrene Derivatives and Theoretical Investigation of Their Fluorescence and Electronic Properties. ResearchGate.

Sources

Topic: A Step-by-Step Guide to the Strategic Derivatization of 3-Chloroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinolin-7-ol is a bifunctional heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structure contains two distinct and chemically addressable reactive sites: a nucleophilic hydroxyl group at the C7 position and an electrophilic carbon-chlorine bond at the C3 position. This dual reactivity allows for the strategic and regioselective synthesis of diverse molecular libraries. This guide provides a detailed exploration of the chemical principles and step-by-step protocols for derivatizing this versatile building block, focusing on etherification of the hydroxyl group and palladium-catalyzed cross-coupling reactions at the chloro-substituent. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired chemical transformations.

Introduction: The Chemical Potential of 3-Chloroquinolin-7-ol

The quinoline core is a "privileged scaffold" in drug discovery, appearing in numerous therapeutics with a wide range of biological activities, including anticancer and antimalarial properties[1]. The specific molecule, 3-Chloroquinolin-7-ol, offers a compelling platform for synthetic diversification[2]. The molecule presents two key functional groups with orthogonal reactivity:

  • The 7-Hydroxyl Group: A phenolic hydroxyl group that is weakly acidic. Upon deprotonation with a suitable base, it becomes a potent oxygen-centered nucleophile, ideal for forming ether or ester linkages.

  • The 3-Chloro Group: An aryl chloride that serves as an excellent handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

This document outlines validated strategies for selectively targeting these sites to build molecular complexity.

Strategic Derivatization Pathways

The derivatization of 3-Chloroquinolin-7-ol can be approached systematically. The hydroxyl group is typically more reactive under simple nucleophilic conditions, while the chloro group requires catalytic activation. This inherent difference in reactivity forms the basis for selective and sequential modifications.

G A 3-Chloroquinolin-7-ol B Pathway 1: O-Alkylation / Etherification (at 7-OH) A->B Base, R-X (e.g., K₂CO₃, Alkyl Bromide) C Pathway 2: Pd-Catalyzed Cross-Coupling (at 3-Cl) A->C Pd Catalyst, Ligand, Base, Coupling Partner D 7-Alkoxy-3-chloroquinoline B->D E 3-Aryl/Amino-quinolin-7-ol C->E D->C Pd Catalyst, Ligand, Base, Coupling Partner F Sequentially Derivatized Product: 7-Alkoxy-3-Aryl/Amino-quinoline D->F E->B Base, R-X (e.g., K₂CO₃, Alkyl Bromide) G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)L₂(Cl) A->B Oxidative Addition (Ar-Cl) C Ar-Pd(II)L₂(R) B->C Transmetalation (R-B(OH)₂) C->A Reductive Elimination (Ar-R) G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)L₂(Cl) A->B Oxidative Addition (Ar-Cl) C [Ar-Pd(II)L₂(NHR₂)]⁺Cl⁻ B->C Amine Coordination (R₂NH) D Ar-Pd(II)L(NR₂) C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR₂)

References

LC-MS/MS method for quantification of 3-Chloroquinolin-7-ol in plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Quantification of 3-Chloroquinolin-7-ol in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Introduction

The quantitative determination of small molecules in complex biological matrices is a cornerstone of drug discovery and development, underpinning pharmacokinetic, toxicometabolic, and clinical studies. Among the vast chemical space of therapeutic candidates and their metabolites, quinoline derivatives represent a significant class of compounds with a broad spectrum of biological activity, including antimalarial agents like chloroquine.[1][2] 3-Chloroquinolin-7-ol (C₉H₆ClNO, M.W. 179.60 g/mol ) is a halogenated quinoline derivative whose precise and accurate quantification in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This application note presents a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Chloroquinolin-7-ol in human plasma. The method employs a straightforward protein precipitation (PPT) technique for sample preparation, offering an optimal balance between efficiency, recovery, and matrix effect reduction.[4] The subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for bioanalytical assays.[5]

This protocol is developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, ensuring data integrity and reliability for regulatory submissions.[6][7]

Principles and Causality

The fundamental challenge in bioanalysis is the selective measurement of a target analyte amidst a complex milieu of endogenous components like proteins, phospholipids, and salts.[8][9] LC-MS/MS is the gold standard for this purpose due to its ability to couple the physical separation power of liquid chromatography with the mass-based specificity of tandem mass spectrometry.[10]

Sample Preparation Rationale: The choice of protein precipitation with acetonitrile is a deliberate one, prioritized for its simplicity, speed, and suitability for automation.[11][12] By adding a water-miscible organic solvent like acetonitrile in a sufficient ratio (typically 3:1 v/v), the hydration layer around plasma proteins is disrupted, causing them to denature and precipitate.[4] This efficiently releases the analyte into the supernatant for direct analysis. While effective, this technique can leave phospholipids in the supernatant, which are a known source of matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source.[9][13] The chromatographic method is therefore optimized to separate the analyte from the bulk of these phospholipids, ensuring reproducible ionization and accurate quantification.

Chromatographic and Mass Spectrometric Rationale: Reversed-phase chromatography on a C18 column is selected for its proven utility in retaining and separating small, moderately polar molecules like 3-Chloroquinolin-7-ol from the more polar matrix components. The use of formic acid in the mobile phase serves a dual purpose: it acidifies the mobile phase to ensure the analyte, a basic compound, is in its protonated form for optimal retention and consistent peak shape, and it provides a source of protons to facilitate efficient positive mode electrospray ionization.[14] The tandem mass spectrometer is set to MRM mode, a highly selective and sensitive technique where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, effectively filtering out chemical noise and ensuring that the signal is exclusively from 3-Chloroquinolin-7-ol.[5]

Materials and Methods

Chemicals and Reagents
  • 3-Chloroquinolin-7-ol analytical standard (≥98% purity)

  • 3-Chloroquinolin-7-ol-¹³C₆ stable isotope-labeled internal standard (IS) (≥98% purity, ≥99% isotopic purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Deionized water, 18.2 MΩ·cm

  • Control Human Plasma (K₂EDTA)

LC-MS/MS Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient delivery.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboV™ ion source or equivalent ESI interface.

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

Table 1: Optimized LC-MS/MS Parameters
ParameterSetting
LC Parameters
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Source Temperature550 °C
Curtain Gas (CUR)30 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
MRM Transitions Analyte
3-Chloroquinolin-7-ol
3-Chloroquinolin-7-ol-¹³C₆ (IS)

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 3-Chloroquinolin-7-ol and its stable isotope-labeled internal standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution of 3-Chloroquinolin-7-ol with 50:50 (v/v) acetonitrile/water to prepare a series of working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Protocol 2: Sample Preparation (Protein Precipitation)

The following workflow diagram illustrates the sample preparation procedure.

G cluster_prep Sample Preparation Workflow plasma Aliquot 50 µL Plasma Sample (Calibrator, QC, or Unknown) spike Add 150 µL IS Working Solution (100 ng/mL in Acetonitrile) plasma->spike 3:1 Solvent:Plasma Ratio vortex Vortex for 1 minute to precipitate proteins spike->vortex centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C vortex->centrifuge transfer Transfer 100 µL of Supernatant to a 96-well plate centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject

Caption: High-throughput protein precipitation workflow for plasma samples.

Step-by-Step Procedure:

  • Aliquot 50 µL of plasma (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile). The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for sample preparation variability and ion suppression/enhancement.[8]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant for LC-MS/MS analysis.

Protocol 3: Method Validation

The method was validated according to FDA guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[6][15]

G cluster_params Core Validation Parameters Validation Bioanalytical Method Validation (per FDA Guidance) Linearity Linearity & Range r² ≥ 0.99 Validation->Linearity Accuracy Accuracy Within ±15% of Nominal (±20% at LLOQ) Validation->Accuracy Precision Precision (CV%) ≤15% (≤20% at LLOQ) Validation->Precision Selectivity Selectivity No interference at analyte/IS RT Validation->Selectivity LLOQ Limit of Quantification (LLOQ) S/N ≥ 10 Accurate & Precise Validation->LLOQ Stability Stability Bench-Top, Freeze-Thaw, Long-Term Validation->Stability

Caption: Key parameters for robust bioanalytical method validation.

  • Calibration Curve & Linearity: A calibration curve was prepared in blank plasma over the range of 1 - 1000 ng/mL (1, 2, 5, 20, 100, 400, 800, 1000 ng/mL). The curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration and applying a weighted (1/x²) linear regression.

  • Accuracy and Precision: Determined by analyzing QC samples at four concentration levels in six replicates:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 150 ng/mL

    • High QC (HQC): 750 ng/mL

  • Matrix Effect: The matrix factor (MF) was assessed by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution at LQC and HQC levels. The IS-normalized MF was also calculated to ensure the IS adequately compensated for any matrix effects.[16]

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

Results and Discussion

The developed method demonstrated high sensitivity, selectivity, and robustness for the quantification of 3-Chloroquinolin-7-ol in human plasma.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995 across all validation runs, indicating a strong correlation between the response and concentration.

Table 2: Representative Calibration Curve Performance
Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.000.9595.0
2.002.08104.0
5.005.15103.0
20.019.497.0
100.0101.2101.2
400.0390.897.7
800.0812.0101.5
1000.0991.099.1
Regression y = 0.015x + 0.002 r² = 0.998
Accuracy and Precision

The intra-day (n=6) and inter-day (n=18, 3 runs) accuracy and precision results for the QC samples are summarized below. All values fell within the FDA acceptance criteria of ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).[6]

Table 3: Inter-Day Accuracy and Precision Summary
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=18)Accuracy (%)Precision (CV%)
LLOQ1.001.06106.09.8
LQC3.002.9197.07.5
MQC150.0154.5103.05.1
HQC750.0732.097.64.3
Selectivity and Matrix Effect

No significant interfering peaks from endogenous plasma components were observed at the retention times of 3-Chloroquinolin-7-ol or its IS in six different sources of blank plasma. The IS-normalized matrix factor was determined to be between 0.95 and 1.08, indicating that the stable isotope-labeled internal standard effectively compensated for the minor ion suppression observed, ensuring data accuracy.[8]

Conclusion

This application note describes a validated LC-MS/MS method for the quantitative analysis of 3-Chloroquinolin-7-ol in human plasma. The simple and rapid protein precipitation protocol, combined with the sensitivity and selectivity of tandem mass spectrometry, provides a robust and reliable assay suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method meets all criteria for accuracy, precision, and linearity as specified by the FDA's guidance on bioanalytical method validation.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (National Institutes of Health). [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (Bioanalysis Zone). [Link]

  • Bioanalytical Method Validation Guidance for Industry. (U.S. Food and Drug Administration). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Alliance for Regenerative Medicine). [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (Bioanalysis Zone). [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (U.S. Food and Drug Administration, 2001). [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (LCGC International). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (U.S. Food and Drug Administration). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (U.S. Department of Health and Human Services). [Link]

  • Standard Operating Procedure for Sample Protein Precipitation. (University of Nebraska-Lincoln). [Link]

  • Matrix Effect in Bioanalysis: An Overview. (International Journal of Pharmaceutical and Phytopharmacological Research). [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (ResearchGate). [Link]

  • 3-Chloroquinolin-7-ol. (PubChem, National Institutes of Health). [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (Agilent Technologies). [Link]

  • Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction. (PubMed, National Institutes of Health). [Link]

  • High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. (Future Science). [Link]

  • High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. (PubMed, National Institutes of Health). [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (LGC Group). [Link]

  • Boost your productivity in small molecule LC-MSMS with better sample prep. (Tecan). [Link]

  • Application of LCMS in small-molecule drug development. (Drug Target Review). [Link]

Sources

Experimental setup for evaluating the enzyme inhibition of 3-Chloroquinolin-7-ol

A key takeaway is that an IC50 value is not an absolute constant but is dependent on assay conditions. [13]For a more thorough characterization, the inhibition mechanism (e.g., competitive, non-competitive) can be elucidated through kinetic studies by measuring inhibitor potency at various concentrations of ATP and substrate. Furthermore, promising results from this biochemical assay should be followed up with cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context. [15]

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • IC50 Determination. DavidsonX – D001x – Medicinal Chemistry, edX. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, ACS Publications. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, PubMed. [Link]

  • Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]

  • 3-Chloroquinolin-7-ol. PubChem, NIH. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • Substituted quinolines as noncovalent proteasome inhibitors. PubMed Central, NIH. [Link]

  • Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa. ACS Infectious Diseases. [Link]

  • Antitubercular, Antimalarial Activity and Molecular Docking Study of New Synthesized 7-Chloroquinoline Derivatives. ResearchGate. [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. PubMed. [Link]

  • Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. PubMed Central, NIH. [Link]

  • 7-Chloro-4-hydroxyquinoline. PubChem, NIH. [Link]

  • 7-Chloroquinolin-3-amine. PubChem. [Link]

Application Notes and Protocols: Leveraging 3-Chloroquinolin-7-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low-molecular-weight compounds (typically <300 Da), FBDD explores chemical space more efficiently, often yielding hits with higher ligand efficiency.[2][3][4] Within the diverse landscape of fragment libraries, halogenated fragments such as 3-Chloroquinolin-7-ol represent a particularly strategic asset. The inclusion of a halogen atom, in this case, chlorine, is not merely for steric bulk or to modulate lipophilicity; it introduces the potential for specific, directional interactions known as halogen bonds.[5][6]

A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain.[5][6] These interactions can be surprisingly strong and are highly directional, offering a valuable tool for medicinal chemists to enhance binding affinity and specificity. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and possessing a wide range of biological activities.[7][8] The combination of the quinoline core with a strategically placed chlorine atom makes 3-Chloroquinolin-7-ol a fragment of significant interest for screening against a variety of biological targets.

This guide provides a detailed framework for the effective application of 3-Chloroquinolin-7-ol in FBDD campaigns, from initial screening to hit validation and optimization.

Physicochemical Properties of 3-Chloroquinolin-7-ol

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and for interpreting the resulting data.

PropertyValueSource
Molecular Formula C₉H₆ClNO[9]
Molecular Weight 179.60 g/mol [9]
XLogP3 2.6[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 2[9]
Polar Surface Area 33.1 Ų[9]

These properties place 3-Chloroquinolin-7-ol well within the "Rule of Three," a common guideline for fragment library composition (MW ≤ 300 Da, ClogP ≤ 3, H-bond donors/acceptors ≤ 3 each). This adherence suggests good potential for lead-likeness upon optimization.

FBDD Workflow Using 3-Chloroquinolin-7-ol

The successful integration of 3-Chloroquinolin-7-ol into an FBDD campaign follows a structured, multi-stage process.

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Target_Prep Target Protein Preparation SPR Surface Plasmon Resonance (SPR) Target_Prep->SPR NMR NMR Spectroscopy Target_Prep->NMR XRay X-ray Crystallography Target_Prep->XRay Fragment_Prep 3-Chloroquinolin-7-ol Stock Preparation Fragment_Prep->SPR Fragment_Prep->NMR Fragment_Prep->XRay Orthogonal Orthogonal Biophysical Methods (e.g., ITC) SPR->Orthogonal NMR->Orthogonal XRay->Orthogonal Dose_Response Dose-Response Affinity Measurement Orthogonal->Dose_Response SBDD Structure-Based Drug Design (SBDD) Dose_Response->SBDD Fragment_Growing Fragment Growing/ Linking SBDD->Fragment_Growing Lead_Candidate Lead Candidate Fragment_Growing->Lead_Candidate

Caption: FBDD workflow for 3-Chloroquinolin-7-ol.

Part 1: Primary Screening Methodologies

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the typically weak binding affinities of fragments (micromolar to millimolar range), sensitive biophysical techniques are required.[3][10]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique that can detect the binding of small molecules to a target protein immobilized on a sensor surface.[11][12][13] It provides real-time kinetic data, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

Rationale: SPR is an excellent primary screening method due to its high throughput, low protein consumption, and ability to provide kinetic information, which helps in triaging hits and identifying potential false positives.[11][12]

Step-by-Step Protocol:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip (or similar) via amine coupling. Aim for a low to medium immobilization density to minimize mass transport effects.

    • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.

  • Fragment Preparation:

    • Prepare a stock solution of 3-Chloroquinolin-7-ol in 100% DMSO (e.g., 100 mM).

    • Prepare a series of dilutions in the running buffer (e.g., HBS-EP+) to create a concentration series for screening (e.g., 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

  • Screening Assay:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject the 3-Chloroquinolin-7-ol solutions over the protein and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

    • Include buffer-only injections (with matched DMSO) periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.

    • Analyze the resulting sensorgrams for evidence of binding (a concentration-dependent increase in response).

    • For hits, perform a full kinetic analysis by fitting the data to a suitable binding model (e.g., 1:1 Langmuir) to determine Kₑ.

Protocol 2: NMR-Based Screening (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak fragment binding.[14][15] Ligand-observed methods, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for primary screening.

Rationale: NMR is highly reliable for detecting weak interactions and provides a low false-positive rate.[15][16] Ligand-observed methods are efficient as they do not require isotopic labeling of the protein.

Step-by-Step Protocol (STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).

    • Prepare a stock solution of 3-Chloroquinolin-7-ol in a deuterated solvent (e.g., DMSO-d₆).

    • Add 3-Chloroquinolin-7-ol to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the protein-fragment mixture.

    • Acquire an STD-NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

    • Acquire an off-resonance control spectrum where the saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding.

    • The intensity of the STD signals is proportional to the binding affinity and the proximity of the ligand protons to the protein.

Protocol 3: X-ray Crystallography Screening

X-ray crystallography provides the most detailed information about a fragment's binding mode, revealing its precise location and orientation within the protein's binding pocket at atomic resolution.[17][18][19]

Rationale: While technically demanding, crystallographic screening is invaluable as it directly visualizes the protein-fragment interaction, providing a definitive structural basis for subsequent optimization.[20]

Step-by-Step Protocol:

  • Protein Crystallization:

    • Obtain high-quality, reproducible crystals of the target protein that diffract to a high resolution (<2.5 Å).

    • The crystallization conditions must be robust and tolerate the addition of a solvent like DMSO.

  • Fragment Soaking:

    • Prepare a soaking solution of 3-Chloroquinolin-7-ol (typically 1-10 mM) in a cryoprotectant-containing mother liquor. The final DMSO concentration should be kept as low as possible while ensuring fragment solubility.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data (indexing, integration, and scaling).

  • Structure Solution and Refinement:

    • Solve the structure by molecular replacement using the apo-protein structure as a model.

    • Calculate electron density maps (2Fo-Fc and Fo-Fc).

    • Carefully inspect the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.

    • If a clear density is observed, model the 3-Chloroquinolin-7-ol molecule into the density and perform crystallographic refinement.

    • Analyze the final model to understand the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein.

Part 2: Hit Validation and Characterization

Once a preliminary "hit" is identified from a primary screen, it is crucial to validate the binding and accurately determine its affinity.

Rationale: Hit validation confirms that the observed signal in the primary screen is due to a genuine, specific binding event and not an artifact. It also provides a quantitative measure of binding affinity (Kₑ), which is essential for tracking progress during optimization.

Orthogonal Confirmation: A key principle of hit validation is the use of an orthogonal biophysical method—a technique that relies on a different physical principle than the primary screening method. For example, if a hit is identified by SPR, it could be validated using Isothermal Titration Calorimetry (ITC) or a thermal shift assay.

Dose-Response and Affinity Measurement: Once validated, the binding affinity should be accurately measured by performing a dose-response experiment. This involves titrating increasing concentrations of 3-Chloroquinolin-7-ol against a fixed concentration of the target protein and measuring the binding response.

Part 3: Hit-to-Lead Optimization

With a validated, structurally characterized hit in hand, the next phase is to evolve the low-affinity fragment into a high-affinity, drug-like lead compound. This is typically a structure-guided process.

Fragment_Evolution cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_outcome Outcome Fragment 3-Chloroquinolin-7-ol (Low Affinity) Growing Fragment Growing Fragment->Growing Linking Fragment Linking Fragment->Linking Merging Fragment Merging Fragment->Merging Lead Potent Lead Compound (High Affinity) Growing->Lead Linking->Lead Merging->Lead

Caption: Strategies for evolving fragment hits.

Fragment Growing: This is the most common strategy, where the initial fragment hit is elaborated by adding new chemical functionality to explore adjacent binding pockets and form additional interactions with the target.[1][3] The crystal structure of the 3-Chloroquinolin-7-ol-protein complex would be invaluable here, guiding the design of synthetic derivatives that extend from the quinoline core. For example, if the 7-ol group is solvent-exposed, it could be a vector for growth.

Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together.[1][21] Designing an appropriate linker is critical to ensure that the linked compound retains the favorable binding modes of the individual fragments.

Conclusion

3-Chloroquinolin-7-ol is a promising fragment for FBDD campaigns due to its favorable physicochemical properties, the privileged nature of the quinoline scaffold, and the presence of a chlorine atom capable of forming specific halogen bonds. By employing a systematic workflow of sensitive biophysical screening, orthogonal hit validation, and structure-guided optimization, researchers can effectively leverage this fragment as a starting point for the development of novel, high-affinity lead compounds. The detailed protocols provided herein offer a robust framework for integrating 3-Chloroquinolin-7-ol into modern drug discovery programs.

References

  • Vertex AI Search. Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • Vertex AI Search. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC.
  • Vertex AI Search. NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure.
  • Vertex AI Search. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed.
  • Vertex AI Search. Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Vertex AI Search. Emerging role of surface plasmon resonance in fragment-based drug discovery.
  • Vertex AI Search. Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers.
  • Vertex AI Search. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
  • Vertex AI Search. Development of potent inhibitors by fragment-linking strategies - PubMed.
  • Vertex AI Search. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications.
  • Vertex AI Search. X-ray Crystallography Fragment Screening - Selvita.
  • Vertex AI Search. Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - DiVA portal.
  • Vertex AI Search. Approaches to Fragment-Based Drug Design.
  • Vertex AI Search. Fragment HIT Identification in FBDD - CrystalsFirst.
  • Vertex AI Search. Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF - ResearchGate.
  • Vertex AI Search. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - NIH.
  • Vertex AI Search. Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • Vertex AI Search. NMR‐based fragment screening and hit identification: A, Schematic... - ResearchGate.
  • Vertex AI Search. Practical aspects of NMR-based fragment screening - PubMed.
  • Vertex AI Search. NMR-based fragment screening for drug discovery - European Pharmaceutical Review.
  • Vertex AI Search. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures.
  • Vertex AI Search. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PubMed Central.
  • Vertex AI Search. Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals.
  • Vertex AI Search. Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol | Journal of Chemical Information and Modeling.
  • Vertex AI Search. 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135 - PubChem - NIH.
  • Vertex AI Search. Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications.
  • Vertex AI Search. Fragment Screening | Drug Discovery.
  • Vertex AI Search. Fragment-based Screening Methodologies - BOC Sciences.
  • Vertex AI Search. (PDF) Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol - ResearchGate.
  • Vertex AI Search. Helpful halogens in fragment libraries.
  • Vertex AI Search. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs.
  • Vertex AI Search. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis.
  • Vertex AI Search. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed.
  • Vertex AI Search. 3-Chloroquinolin-7-ol | 1261598-11-1 - ChemicalBook.
  • Vertex AI Search. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • Vertex AI Search. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed.
  • Vertex AI Search. 1261598-11-1|3-Chloroquinolin-7-ol|BLD Pharm.
  • Vertex AI Search. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
  • Vertex AI Search. 1354222-11-9 | 3-Chloroquinolin-7-amine - ChemScene.
  • Vertex AI Search. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Vertex AI Search. Fragment-Based Drug Discovery.
  • Vertex AI Search. Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives - ResearchGate.
  • Vertex AI Search. 7-Chloroquinolin-4-ol hydrochloride | C9H7Cl2NO | CID 3018273 - PubChem.
  • Vertex AI Search. The Role of Quinoline Derivatives in Modern Drug Discovery.
  • Vertex AI Search. Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Derivatives - Semantic Scholar.
  • Vertex AI Search. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed.
  • Vertex AI Search. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI.
  • Vertex AI Search. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PubMed.
  • Vertex AI Search. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PubMed Central.

Sources

Application Notes and Protocols for the Exploration of 3-Chloroquinolin-7-ol in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Quinoline Scaffolds in OLED Technology

Quinoline and its derivatives represent a robust class of nitrogen-containing heterocyclic compounds that have attracted significant attention in the field of organic electronics.[1] Their rigid, planar structure and tunable electronic properties, achieved through strategic substitution, make them highly promising candidates for various functions within an OLED device.[1] Quinoline-based materials have been successfully utilized as electron-transporting materials (ETMs), hole-transporting materials (HTMs), host materials for both phosphorescent and fluorescent emitters, and even as the primary emissive materials themselves.[1] The inherent electron-withdrawing nature of the quinoline core typically imparts good electron mobility, a crucial characteristic for efficient charge transport in OLEDs.[1]

These application notes will, therefore, serve as a foundational guide to exploring 3-Chloroquinolin-7-ol in OLEDs, from proposed synthesis of functional derivatives to device fabrication and characterization protocols.

Hypothesized Roles of 3-Chloroquinolin-7-ol Derivatives in OLEDs

Based on the established functionalities of quinoline derivatives, we can hypothesize several potential roles for materials derived from 3-Chloroquinolin-7-ol in an OLED stack:

  • Electron-Transporting Material (ETM): The electron-deficient nature of the quinoline ring, enhanced by the chloro-substituent, suggests that derivatives of 3-Chloroquinolin-7-ol could exhibit excellent electron mobility, making them suitable for use as ETMs.

  • Host Material: With a potentially wide bandgap, derivatives of 3-Chloroquinolin-7-ol could serve as host materials for fluorescent or phosphorescent guest emitters, facilitating efficient energy transfer.

  • Emissive Material: Through appropriate chemical modification, the fluorescence properties of the 3-Chloroquinolin-7-ol core could be enhanced, leading to its use as a blue-emitting material, a color that remains a challenge in OLED technology.[2]

  • Metal Complex Emitter: The 7-hydroxyquinoline moiety can act as a bidentate ligand for various metal ions (e.g., Al³⁺, Zn²⁺, Ir³⁺). The resulting metal complexes could exhibit strong luminescence and be utilized as emissive materials. For instance, bis(8-hydroxyquinoline) zinc derivatives have been successfully used in OLEDs.[3]

Proposed Synthesis and Material Characterization

A key step in utilizing 3-Chloroquinolin-7-ol is its incorporation into a larger molecular structure suitable for vacuum deposition or solution processing. Below is a proposed synthetic route for a hypothetical derivative designed to enhance charge transport and film-forming properties.

Protocol 1: Synthesis of a Hypothetical 3-Chloroquinolin-7-ol Derivative

This protocol outlines a possible synthetic pathway. Researchers should adapt this based on available starting materials and desired final properties.

Objective: To synthesize a derivative of 3-Chloroquinolin-7-ol with improved processability for OLED fabrication.

Materials:

  • 3-Chloroquinolin-7-ol

  • An appropriate aryl boronic acid (e.g., 4-biphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., Toluene, THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Derivatization of the hydroxyl group: The hydroxyl group of 3-Chloroquinolin-7-ol can be converted to a non-reactive or a functional group that aids in solubility or charge transport. For example, it can be etherified.

  • Suzuki Coupling Reaction: A Suzuki coupling reaction can be employed to attach an aromatic moiety to the quinoline core. This is a common strategy to increase the molecular weight and tune the electronic properties of organic electronic materials.

  • Purification: The crude product should be purified using column chromatography followed by recrystallization or sublimation to achieve the high purity required for OLED applications.

  • Characterization: The final product should be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start 3-Chloroquinolin-7-ol step1 Protection/Derivatization of Hydroxyl Group start->step1 step2 Suzuki Coupling with Aryl Boronic Acid step1->step2 Pd Catalyst, Base step3 Purification (Column Chromatography, Recrystallization/Sublimation) step2->step3 product Target Derivative step3->product OLED_Fabrication_Workflow cluster_fab OLED Fabrication Process cluster_layers Deposited Layers sub_clean ITO Substrate Cleaning thermal_evap Thermal Evaporation (< 10⁻⁶ Torr) sub_clean->thermal_evap encap Encapsulation (Glovebox) thermal_evap->encap hil HIL (e.g., 2-TNATA) thermal_evap->hil testing Device Testing encap->testing htl HTL (e.g., NPB) eml EML (3-Chloroquinolin-7-ol Derivative) etl ETL (e.g., Bphen) eil EIL (e.g., Liq) cathode Cathode (Al)

Caption: Workflow for OLED fabrication and layer structure.

Device Characterization

The performance of the fabricated OLED should be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics and its electroluminescence (EL) spectrum.

ParameterDescription
Turn-on Voltage The voltage at which the device begins to emit light.
Luminance The brightness of the emitted light (cd/m²).
Current Efficiency The ratio of luminance to current density (cd/A).
Power Efficiency The ratio of luminance to input power (lm/W).
External Quantum Efficiency (EQE) The ratio of emitted photons to injected electrons (%).
CIE Coordinates The color of the emitted light on the CIE 1931 color space diagram.

Conclusion and Future Outlook

While the direct application of 3-Chloroquinolin-7-ol in OLEDs is yet to be reported, its chemical structure presents a compelling case for its investigation. The protocols and hypotheses outlined in this document provide a solid starting point for researchers to explore its potential as a novel material for next-generation OLEDs. Future work should focus on the synthesis and characterization of a library of 3-Chloroquinolin-7-ol derivatives to establish structure-property relationships and optimize device performance. The versatility of the quinoline scaffold suggests that with careful molecular design, 3-Chloroquinolin-7-ol could become a valuable building block in the ever-expanding library of organic electronic materials.

References

  • Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs) - Benchchem.
  • Synthesis and Electroluminescent Properties of Quinoline-Substituted Anthracene Derivatives for Organic Light-Emitting Diodes - Ingenta Connect.
  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative.
  • Full article: Organic Light-Emitting Diodes based on Benzo[q]quinoline Derivatives.
  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group - MDPI.
  • Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs - MDPI.
  • 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135 - PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important quinoline derivative. We will delve into the critical aspects of the synthesis, providing troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles.

I. The Synthetic Pathway: An Overview

The most common and established route for synthesizing 3-Chloroquinolin-7-ol is a multi-step process that begins with the Gould-Jacobs reaction. This pathway involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline core.[1][2] Subsequent steps involve hydrolysis, decarboxylation, and finally, selective chlorination.

Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a systematic, question-and-answer format.

Synthesis_Pathway cluster_0 Gould-Jacobs Reaction A 3-Aminophenol C Condensation Intermediate (Anilinomethylenemalonate) A->C Condensation B Diethyl (ethoxymethylene)malonate (DEEMM) B->C E 4-Hydroxy-7-hydroxyquinoline -3-carboxylate C->E High Temp (~250 °C) D Thermal Cyclization G 7-Hydroxyquinolin-4-one E->G NaOH, then H+ F Hydrolysis & Decarboxylation I 3-Chloroquinolin-7-ol (Final Product) G->I POCl3 H Chlorination

Caption: Overall synthetic workflow for 3-Chloroquinolin-7-ol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low yield during the initial condensation of 3-aminophenol and DEEMM.

Q: My initial condensation reaction to form the anilinomethylenemalonate intermediate is inefficient, resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yield in this first step is a common hurdle. The primary factors to investigate are reaction temperature, time, and reagent stoichiometry.

  • Causality & Solution: The condensation is a nucleophilic substitution of the ethoxy group on DEEMM by the amino group of 3-aminophenol.[1][3] This reaction requires sufficient thermal energy to proceed efficiently.

    • Temperature: A typical starting point is heating the mixture to 100-140°C.[4] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the 3-aminophenol.

    • Stoichiometry: Using a slight excess of DEEMM can help drive the reaction to completion. In some protocols, DEEMM is used in large excess, acting as both a reagent and a solvent.[4]

    • Ethanol Removal: The reaction produces ethanol as a byproduct. Removing it, for instance by gentle heating under reduced pressure after the initial reaction period, can help shift the equilibrium towards the product.[2]

Problem 2: Inefficient thermal cyclization and formation of byproducts.

Q: The high-temperature cyclization step is producing a dark, tar-like substance with very little of the desired quinoline product. What is causing this and what can be done?

A: The thermal cyclization is an intramolecular electrophilic aromatic substitution that requires very high temperatures, often around 250°C.[2] Inadequate temperature control is the most common reason for failure.

  • Causality & Solution: At these temperatures, side reactions and thermal decomposition are significant risks.[5]

    • Heat Transfer Medium: To achieve and maintain a consistent high temperature, a high-boiling point, inert solvent like diphenyl ether (Dowtherm A) is essential.[2] This ensures uniform heating and minimizes localized overheating which leads to decomposition.

    • Temperature & Time Optimization: There is a fine balance between the temperature required for cyclization and the point at which the product degrades.[5] It may be necessary to perform a time-temperature study to find the optimal conditions. For instance, increasing the temperature might allow for a shorter reaction time, potentially increasing the yield by minimizing degradation.[5]

    • Microwave Synthesis: Modern approaches have utilized microwave irradiation to dramatically shorten reaction times and improve yields by enabling rapid and uniform heating to the target temperature.[2][5]

ParameterConventional HeatingMicrowave Irradiation
Temperature ~250 °C250 - 300 °C
Time 30 - 60 minutes5 - 20 minutes
Typical Solvent Diphenyl etherSolvent-free or high-boiling solvent
Yields Often moderateCan be significantly higher
Notes Requires careful temperature control to avoid charring.Can lead to rapid pressure build-up; requires specialized vials.

Problem 3: Low yield and lack of selectivity in the final chlorination step.

Q: I am attempting to chlorinate the 7-hydroxyquinoline intermediate with phosphorus oxychloride (POCl3), but the yield is poor and I suspect other positions on the ring are being chlorinated. How can I improve the selectivity for the 3-position?

A: Chlorination of quinolinones can be complex. The use of POCl3 is common for converting hydroxyl groups on heterocyclic rings into chlorides.[6] The reaction proceeds via an initial phosphorylation of the hydroxyl group, creating a good leaving group which is then displaced by a chloride ion.[6][7]

  • Causality & Solution: The reactivity of the quinoline ring can lead to undesired side reactions.

    • Reagent Choice: While POCl3 is a powerful chlorinating agent, sometimes it can be too aggressive. A mixture of POCl3 and PCl5 can be a more robust system for difficult chlorinations.[8] The addition of PCl5 can sometimes enhance the strength of the chlorinating agent.[8]

    • Temperature Control: The chlorination reaction with POCl3 often requires heating, typically refluxing in excess POCl3.[6] However, the temperature should be carefully controlled. An initial phosphorylation may occur at a lower temperature, followed by the substitution at a higher temperature.[7]

    • Work-up Procedure: Chloroquinolines can be unstable, especially in the presence of water and bases, and may hydrolyze back to the starting material during work-up.[9] After removing excess POCl3 under vacuum, the residue should be carefully quenched by pouring it onto ice. The product should then be extracted into an organic solvent like dichloromethane or ethyl acetate from a neutral or slightly acidic aqueous solution, avoiding strong bases like ammonium hydroxide if possible.[6][9]

Troubleshooting_Chlorination start Low Yield in Chlorination Step cause1 Incomplete Reaction start->cause1 cause2 Product Decomposition during Work-up start->cause2 cause3 Poor Selectivity start->cause3 sol1 Increase reaction time/temp. Consider POCl3/PCl5 mixture. cause1->sol1 sol2 Careful quench on ice. Extract, avoid strong base. Partition between CH2Cl2 and NaHCO3(aq). cause2->sol2 sol3 Analyze byproducts (LC-MS). Consider alternative chlorinating agents (e.g., NCS). cause3->sol3

Caption: Troubleshooting decision tree for the chlorination step.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take during this synthesis?

A1: Several reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl3): Highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The work-up procedure involving quenching with ice water must be done slowly and cautiously.

  • High-Temperature Cyclization: Working with high-boiling solvents like diphenyl ether at ~250°C poses a significant burn risk. Ensure the glassware is properly assembled and clamped.

  • Solvents: Standard precautions for handling organic solvents should be followed.

Q2: How can I reliably confirm the identity and purity of my final product, 3-Chloroquinolin-7-ol?

A2: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): This will provide definitive structural information and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C9H6ClNO, MW: 179.60 g/mol ).[10]

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the product and for monitoring the progress of the reactions.[5]

Q3: Are there alternative synthetic routes to 3-Chloroquinolin-7-ol?

A3: While the Gould-Jacobs reaction is the most classic approach, other methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, and Combes reactions.[11] However, these may not be as suitable for the specific substitution pattern of 3-Chloroquinolin-7-ol. More modern methods often involve metal-catalyzed cross-coupling reactions to build the quinoline core or introduce the chloro-substituent, but these can be more complex and expensive for initial scale-up.[12]

IV. Detailed Experimental Protocol (Gould-Jacobs Route)

Step 1: Synthesis of Diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture with stirring at 120-130°C for 1-2 hours.

  • Monitor the reaction by TLC until the 3-aminophenol is consumed.

  • Allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can often be used directly in the next step.

Step 2: Synthesis of Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (~250°C) for 30-45 minutes.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Add a non-polar solvent like hexane to aid precipitation. Filter the solid, wash with hexane, and dry.

Step 3: Synthesis of 7-Hydroxyquinolin-4(1H)-one

  • Suspend the product from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the solution and carefully acidify with concentrated HCl to precipitate the carboxylic acid intermediate.

  • Filter the solid acid and dry it completely.

  • Place the dried acid in a flask and heat it carefully above its melting point until the evolution of CO2 gas ceases. The remaining solid is the crude 7-Hydroxyquinolin-4(1H)-one.

Step 4: Synthesis of 3-Chloroquinolin-7-ol

  • Caution: Perform in a fume hood. To the crude product from Step 3, add an excess of phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl3 by vacuum distillation.

  • Caution: Exothermic reaction. Slowly and carefully pour the cooled residue onto a large amount of crushed ice with stirring.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-Chloroquinolin-7-ol.

V. References

  • Macdonald, S. J. F., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. Available at: [Link]

  • Wang, Z., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Merck Index. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Iranian Chemical Society. Available at: [Link]

  • Chiykowski, V. A., et al. (2020). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Journal of Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloroquinoline. PrepChem.com. Available at: [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Wikiwand. Available at: [Link]

  • Jana, G. K. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: [Link]

  • Desai, K. R., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Available at: [Link]

  • de Souza, M. C. B. V., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroquinolin-7-ol. PubChem Compound Database. Available at: [Link]

  • El-Shafei, A. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents. Available at:

  • van der Vorm, S., et al. (2022). Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of a isolated 7-hydroxyquinoline (7HQ) and b 7HQ with a solvent wire. ResearchGate. Available at: [Link]

  • Chiykowski, V. A., et al. (2020). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Science Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem Compound Database. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. PRISM BioLab. Available at: [Link]

  • GalChimia. (2017). Reaction Optimization: Case Study 1. GalChimia. Available at: [Link]

  • Reddit. (2017). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). r/chemistry. Available at: [Link]

Sources

Technical Support Center: Crystallization of 3-Chloroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support guide for the crystallization of 3-Chloroquinolin-7-ol. As a key intermediate in pharmaceutical synthesis, obtaining this compound in a crystalline form with high purity, consistent morphology, and a stable polymorphic form is critical for downstream applications and regulatory compliance. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. We will delve into the causality behind these issues and provide robust, field-tested protocols to overcome them.

FAQ 1: What is the best approach for selecting a crystallization solvent for 3-Chloroquinolin-7-ol?

Direct Answer: The ideal solvent is one in which 3-Chloroquinolin-7-ol exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[1] Given its structure, polar aprotic and protic solvents are excellent starting points. A systematic screening process is the most effective method for solvent selection.

Causality & Scientific Rationale: The crystallization process hinges on creating a supersaturated solution from which the solute precipitates in an ordered, crystalline lattice. The "like dissolves like" principle is a useful starting point; 3-Chloroquinolin-7-ol possesses a polar hydroxyl group and a quinoline nitrogen capable of hydrogen bonding, as well as a larger, more nonpolar aromatic core. This duality suggests solubility in moderately polar solvents. A solvent that dissolves the compound too readily at all temperatures will result in poor yield, while one that is a poor solvent even when hot will be unsuitable altogether.[2][3]

Experimental Protocol: Solvent Screening Workflow

  • Initial Screening:

    • Place approximately 20-30 mg of 3-Chloroquinolin-7-ol into several small test tubes.

    • Add 0.5 mL of a candidate solvent to each tube at room temperature.

    • Observe solubility. A good candidate solvent will not fully dissolve the compound at this stage.[4]

  • Heating Test:

    • Gently heat the tubes that showed poor solubility in a water or oil bath.

    • Add the same solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

    • A solvent that requires a reasonable volume (e.g., 1-3 mL) to dissolve the compound upon heating is promising.

  • Cooling & Crystallization Test:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • If no crystals form, scratch the inside of the test tube with a glass rod to induce nucleation.

    • If still no crystals form, place the tube in an ice bath for 15-20 minutes.[4]

    • The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

Data Presentation: Recommended Solvents for Initial Screening

Solvent ClassExample SolventBoiling Point (°C)Polarity IndexRationale & Notes
Alcohols Isopropanol82.64.3Good hydrogen bonding potential. Often provides a steep solubility curve.
Ethanol78.45.2Similar to isopropanol; a common and effective choice for many organic compounds.[3]
Ketones Acetone56.05.4Good solvent power, but its high volatility can lead to rapid, uncontrolled crystallization.[2]
Esters Ethyl Acetate77.14.3Moderately polar; often used in mixed-solvent systems with an anti-solvent like hexane.[3]
Ethers Tetrahydrofuran (THF)66.04.2Good dissolving power, but can form peroxides. Use with caution.
Nitriles Acetonitrile81.66.2A polar aprotic solvent that can be effective for moderately polar compounds.
Mixed Solvents Ethanol/WaterVariableVariableDissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly.
Ethyl Acetate/HexaneVariableVariableDissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent.[5]

FAQ 2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

Direct Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[6] This typically happens under conditions of very high supersaturation or when the solution temperature is above the melting point of the solute (or a highly impure solute).[7]

Causality & Scientific Rationale: Oiling out is a form of liquid-liquid phase separation.[8] The system minimizes its free energy by forming a solute-rich liquid phase (the oil) rather than undergoing the more kinetically demanding process of forming an ordered crystal lattice. This oil is often a good solvent for impurities, meaning that if it solidifies, it will trap these impurities, defeating the purpose of recrystallization.[6][9]

Visualization: Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed cause1 Supersaturation Too High? start->cause1 cause2 Cooling Rate Too Fast? cause1->cause2 No sol1 Add more hot solvent to reduce supersaturation cause1->sol1 Yes cause3 Solvent BP > Compound MP? cause2->cause3 No sol2 Cool solution slowly (e.g., insulated Dewar) cause2->sol2 Yes cause4 High Impurity Load? cause3->cause4 No sol3 Switch to a lower boiling point solvent cause3->sol3 Yes sol4 Pre-purify crude material (e.g., charcoal, column) cause4->sol4 Yes

Caption: Decision tree for troubleshooting oiling out.

Experimental Protocol: Preventing Oiling Out

  • Reduce Supersaturation: Re-heat the solution until the oil redissolves. Add 10-20% more solvent to the hot solution to decrease the concentration.[7]

  • Slow the Cooling Rate: Once the solution is clear, allow it to cool as slowly as possible. Insulate the flask with glass wool or place it in a Dewar flask to slow heat loss. This gives molecules more time to arrange themselves into a crystal lattice.

  • Introduce Seed Crystals: If available, add a few tiny crystals of pure 3-Chloroquinolin-7-ol to the solution just as it begins to cool. This provides a template for proper crystal growth and bypasses the kinetic barrier of nucleation.[2][6]

  • Change the Solvent System:

    • If the boiling point of your solvent is too high, select a solvent with a lower boiling point.

    • Alternatively, use a mixed-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) at a temperature well below the compound's melting point until turbidity appears. Then, add a small amount of the "good" solvent to clarify and allow to cool.[8]

FAQ 3: I suspect I have a polymorphic form. How can I control or identify it?

Direct Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds, including quinoline derivatives.[10][11][12] Controlling polymorphism involves meticulous control over crystallization conditions, as different forms are often favored by different solvents, cooling rates, and temperatures.

Causality & Scientific Rationale: Polymorphs have different crystal lattice arrangements, which can lead to significant differences in physical properties like solubility, melting point, and stability.[13] One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable "kinetic" forms. The form you obtain depends on whether the crystallization process is under thermodynamic or kinetic control. Fast crystallization from a highly supersaturated solution often yields a metastable kinetic polymorph, while slow crystallization near the saturation point is more likely to produce the stable thermodynamic form.[11]

Experimental Protocol: Screening for and Controlling Polymorphs

  • Systematic Crystallization Screen:

    • Perform crystallizations from a wide range of solvents (see solvent table in FAQ 1).

    • Vary the crystallization technique: slow cooling, fast cooling (crash crystallization), solvent evaporation, and anti-solvent addition.

    • Vary the temperature: crystallize at room temperature, in a refrigerator (4°C), and in a freezer (-20°C).

  • Slurry Conversion Experiment (Thermodynamic Stability):

    • Create a saturated solution of 3-Chloroquinolin-7-ol in a chosen solvent.

    • Add an excess of the solid material (a mixture of any suspected polymorphs).

    • Stir the slurry at a constant temperature for an extended period (24-72 hours).

    • Over time, the less stable forms will dissolve and recrystallize into the most stable polymorph at that temperature.

  • Characterization:

    • Analyze the resulting crystals from each experiment using techniques like:

      • Powder X-Ray Diffraction (PXRD): The definitive method; different polymorphs will have different diffraction patterns.

      • Differential Scanning Calorimetry (DSC): Different polymorphs will exhibit different melting points and may show solid-state transitions.

      • Infrared (IR) Spectroscopy: Polymorphs may show subtle but distinct differences in their IR spectra due to different intermolecular interactions (e.g., hydrogen bonding).

Visualization: Polymorph Discovery Workflow

G cluster_conditions Vary Crystallization Conditions cluster_analysis Analytical Techniques start Crude 3-Chloroquinolin-7-ol cond1 Solvent Type (Polar, Nonpolar, Mixed) start->cond1 cond2 Cooling Rate (Slow, Fast, Evaporation) start->cond2 cond3 Temperature (RT, 4°C, -20°C) start->cond3 analysis Characterize Solid Forms cond1->analysis cond2->analysis cond3->analysis tech1 PXRD analysis->tech1 tech2 DSC analysis->tech2 tech3 IR/Raman analysis->tech3 outcome Identify & Select Desired Polymorph tech1->outcome tech2->outcome tech3->outcome

Caption: Workflow for polymorph screening and identification.

FAQ 4: How does pH affect the crystallization of 3-Chloroquinolin-7-ol?

Direct Answer: The pH of the crystallization medium can have a profound effect on the solubility, and thus the crystallization, of 3-Chloroquinolin-7-ol. This is because the molecule has both a weakly acidic phenolic hydroxyl group and a weakly basic quinoline nitrogen, making its net charge and intermolecular interactions highly pH-dependent.

Causality & Scientific Rationale: In solutions with a pH significantly lower than the pKa of the quinoline nitrogen, the nitrogen will be protonated, forming a cationic species that is generally more soluble in polar solvents like water. Conversely, in solutions with a pH significantly higher than the pKa of the phenolic hydroxyl group, the proton will be removed, forming an anionic phenoxide that is also more soluble. The lowest solubility typically occurs at or near the isoelectric point (pI), where the molecule is predominantly in its neutral, zwitterionic form. Therefore, adjusting the pH can be a powerful tool to control the point of supersaturation and induce crystallization.[14][15][16] This pH-dependent behavior is a known factor in the crystallization of various organic molecules, including amino acids and APIs.[17]

Experimental Protocol: pH-Controlled Crystallization

  • Determine Optimal pH:

    • Dissolve 3-Chloroquinolin-7-ol in a suitable solvent mixture (e.g., ethanol/water or acetone/water).

    • If the compound is not dissolving, adjust the pH to a high or low value (e.g., with dilute NaOH or HCl) until a clear solution is obtained.

    • Slowly adjust the pH back towards neutral using a dilute acid or base.

    • Observe the pH at which precipitation begins. This is likely near the pI and is the optimal pH for crystallization.

  • Preparative pH-Shift Crystallization:

    • Prepare a solution of the compound at a pH where it is fully soluble.

    • Filter the solution to remove any particulate impurities.

    • Slowly add a dilute acid or base solution with constant stirring to bring the pH to the predetermined point of minimum solubility.

    • Allow the resulting suspension to stir or stand, permitting the crystals to grow.

    • Monitor the crystal size and morphology. Slower pH adjustment generally leads to larger, more well-defined crystals.[14]

References

  • CN103664892B - The crystallization of quinoline - Google P
  • Guide for crystalliz
  • Reagents & Solvents: Solvents for Recrystalliz
  • 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135 - PubChem, NIH. (URL: )
  • Crystal Polymorphism in Pharmaceutical Science, ResearchG
  • How does the solvent or pH affect the formation of weak bonds in crystal packing?
  • Crystal polymorphism - Wikipedia. (URL: [Link])

  • How to Select the Best Solvent for Crystallization?, YouTube. (URL: [Link])

  • Tips & Tricks: Recrystalliz
  • COMMON SOLVENTS FOR CRYSTALLIZ
  • Oiling Out in Crystallization - Mettler Toledo. (URL: [Link])

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (URL: [Link])

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (URL: )
  • Crystal polymorphism in chemical process development - PubMed. (URL: [Link])

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (URL: [Link])

  • Recrystallization - Chemistry LibreTexts. (URL: [Link])

  • Crystal polymorphism and crystallisation : The mysterious phenomenon | PPTX - Slideshare. (URL: [Link])

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC - NIH. (URL: [Link])

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: [Link])

  • CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction - Google P
  • Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google P
  • EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google P
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. (URL: [Link])

  • 7.11: Testing Solvents for Crystallization - Chemistry LibreTexts. (URL: [Link])

  • 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem. (URL: [Link])

  • Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. (URL: [Link])

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - NIH. (URL: [Link])

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Chloroquinolin-7-ol Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic manipulation of 3-chloroquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile heterocyclic scaffold. Given the bifunctional nature of this molecule, possessing both a reactive aryl chloride and a nucleophilic hydroxyl group, achieving selective functionalization can be a significant challenge. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to navigate the complexities of working with 3-chloroquinolin-7-ol.

I. Understanding the Reactivity of 3-Chloroquinolin-7-ol: The Chemoselectivity Challenge

The primary hurdle in the functionalization of 3-chloroquinolin-7-ol is controlling the chemoselectivity between the C3-chloro and C7-hydroxyl groups. The quinoline nitrogen can also influence reactivity by coordinating with metal catalysts.[1] A thoughtful approach to reaction design is paramount to achieving the desired product.

cluster_substrate 3-Chloroquinolin-7-ol cluster_reactions Potential Reactions cluster_challenges Challenges Substrate 3-Chloroquinolin-7-ol C3_Functionalization C3 Functionalization (e.g., Suzuki, Buchwald-Hartwig) Substrate->C3_Functionalization Aryl Halide Reactivity C7_Functionalization C7 Functionalization (e.g., Etherification, Esterification) Substrate->C7_Functionalization Hydroxyl Reactivity Catalyst_Poisoning Catalyst Poisoning Substrate->Catalyst_Poisoning Quinoline Nitrogen Chemoselectivity Chemoselectivity C3_Functionalization->Chemoselectivity C7_Functionalization->Chemoselectivity

Caption: Key reactivity and challenges of 3-chloroquinolin-7-ol.

II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation at the C3 position.[2][3] However, a number of issues can arise.

Scenario 1: Low or No Conversion to the Desired Product

Question: My Suzuki/Buchwald-Hartwig reaction with 3-chloroquinolin-7-ol is showing little to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: This is a common issue and can often be traced back to catalyst inhibition or suboptimal reaction conditions. The quinoline nitrogen is a known inhibitor of palladium catalysts.[1]

Troubleshooting Workflow:

Start Low/No Conversion Catalyst_Check Check Catalyst System Is the catalyst active? Start->Catalyst_Check Catalyst_Check->Start No, try fresh catalyst/pre-catalyst Ligand_Check Ligand Choice Is the ligand appropriate? Catalyst_Check->Ligand_Check Yes Ligand_Check->Catalyst_Check No, try bulky phosphine ligands Base_Check Base Selection Is the base suitable? Ligand_Check->Base_Check Yes Base_Check->Ligand_Check No, screen different bases Solvent_Check Solvent & Temperature Are conditions optimal? Base_Check->Solvent_Check Yes Solvent_Check->Base_Check No, screen solvents/adjust temp. Protecting_Group Consider Protecting Group Is the hydroxyl group interfering? Solvent_Check->Protecting_Group Yes Solution Optimized Reaction Protecting_Group->Solution Yes, protect OH group Protecting_Group->Solution No, proceed with optimized conditions

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand System:

    • Catalyst Poisoning: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

      • Solution: Employ bulky phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands create steric hindrance around the palladium, preventing coordination of the quinoline nitrogen.[1]

    • Inactive Catalyst: Ensure your palladium source is active. Pd(II) pre-catalysts require in situ reduction to the active Pd(0) species.

      • Solution: Consider using a pre-activated Pd(0) source or a more robust pre-catalyst system.[4]

  • Base Selection:

    • Inappropriate Base: The choice of base is critical for both the Suzuki and Buchwald-Hartwig reactions.[5][6]

      • Suzuki Coupling: A moderately strong base is needed to facilitate transmetalation. K₃PO₄ or Cs₂CO₃ are often effective.

      • Buchwald-Hartwig Amination: A stronger base is typically required to deprotonate the amine. NaOtBu or K₂CO₃ are common choices.

    • Hydroxyl Group Deprotonation: The base can deprotonate the C7-hydroxyl group, potentially leading to side reactions or insolubility.

      • Solution: If O-functionalization is a concern, consider using a milder base or protecting the hydroxyl group.

  • Solvent and Temperature:

    • Suboptimal Conditions: The solvent affects the solubility of reagents and the reaction rate.

      • Solution: Common solvents for these reactions include dioxane, toluene, and DMF.[5][6] A screen of solvents may be necessary. Increasing the temperature can sometimes improve conversion, but may also promote side reactions.

Scenario 2: Formation of Significant Byproducts

Question: I am observing significant amounts of homocoupled or dehalogenated byproducts in my Suzuki reaction. How can I minimize these?

Answer: Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki couplings.

Minimizing Byproducts:

ByproductProbable Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid - High temperature- Presence of oxygen- Suboptimal catalyst/ligand system- Lower the reaction temperature.- Ensure thorough degassing of the reaction mixture.- Screen different palladium catalysts and ligands.
Dehalogenation of 3-Chloroquinolin-7-ol - Presence of water or other proton sources- Certain bases or ligands- Use anhydrous solvents and reagents.- Screen different bases.- Consider a different ligand system.
Protodeborylation of Boronic Acid - Presence of water or acid- Use anhydrous conditions.- Use a suitable base to protect the boronic acid.

III. FAQs: Functionalization of the C7-Hydroxyl Group

Question 1: I want to perform an O-alkylation on the C7-hydroxyl group. What are the recommended conditions and potential pitfalls?

Answer: O-alkylation, typically a Williamson ether synthesis, is a common strategy for functionalizing the hydroxyl group.

Recommended Starting Conditions for O-Alkylation:

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, or NaHTo deprotonate the hydroxyl group. NaH is a stronger, non-nucleophilic base suitable for less reactive alkyl halides.
Solvent DMF, Acetone, or AcetonitrilePolar aprotic solvents are generally effective.
Alkylating Agent Alkyl halide (e.g., R-Br, R-I)Iodides are typically more reactive than bromides.
Temperature Room temperature to 80 °CDependent on the reactivity of the alkyl halide.

Potential Pitfalls:

  • N-Alkylation: While less likely for the quinoline nitrogen itself, if other nitrogen-containing functional groups are present, competitive N-alkylation can occur. Nitrogen is generally more nucleophilic than oxygen.[7]

  • Reaction with the C3-Chloro Group: Under forcing conditions or with highly reactive nucleophiles, substitution at the C3 position could potentially occur, although this is less common than O-alkylation.

Question 2: Should I protect the C7-hydroxyl group before attempting a cross-coupling reaction at the C3 position?

Answer: Protecting the hydroxyl group is a prudent strategy to avoid potential side reactions and improve the reliability of C3-functionalization, especially during reaction optimization.

Common Protecting Groups for Phenols:

Protecting GroupProtection ConditionsDeprotection ConditionsKey Features
Methyl (Me) MeI, K₂CO₃, AcetoneBBr₃, CH₂Cl₂Very stable, but requires harsh deprotection.
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂, Pd/CStable to a wide range of conditions, removed by hydrogenolysis.
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole, DMFTBAF, THFStable to many non-acidic conditions, easily removed.
Tosyl (Ts) TsCl, PyridineNaOH, MeOH/H₂OStable under anhydrous Suzuki-Miyaura conditions.[8]

Workflow for Protecting Group Strategy:

Start 3-Chloroquinolin-7-ol Protection Protect C7-OH (e.g., with TBSCl) Start->Protection C3_Coupling Perform C3 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Protection->C3_Coupling Deprotection Deprotect C7-OH (e.g., with TBAF) C3_Coupling->Deprotection Final_Product C3-Functionalized 3-Chloroquinolin-7-ol Derivative Deprotection->Final_Product

Caption: A typical protecting group strategy workflow.

IV. Experimental Protocols

The following protocols provide robust starting points for the functionalization of 3-chloroquinolin-7-ol. Optimization will likely be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (with Hydroxyl Protection)
  • Protection of the Hydroxyl Group (Example with TBS):

    • To a solution of 3-chloroquinolin-7-ol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (1.2 equiv).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction by adding water and extracting with ethyl acetate. Purify the crude product by column chromatography to obtain 7-(tert-butyldimethylsilyloxy)-3-chloroquinoline.

  • Suzuki-Miyaura Coupling:

    • To an oven-dried flask, add the protected 3-chloroquinolin-7-ol (1.0 equiv), the desired boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if necessary).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

    • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent. Purify by column chromatography.[2]

  • Deprotection:

    • Dissolve the purified product in THF and add tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF).

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify as needed.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (with Hydroxyl Protection)
  • Protection of the Hydroxyl Group: Follow the procedure in Protocol 1.

  • Buchwald-Hartwig Amination:

    • In a glovebox, combine the protected 3-chloroquinolin-7-ol (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), a palladium pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%), and the corresponding ligand (e.g., BrettPhos, 2-5 mol%).[6]

    • Add anhydrous, degassed solvent (e.g., toluene or t-BuOH).

    • Seal the vessel and heat to 80-110 °C with stirring until completion.

    • Cool the reaction, partition between water and an organic solvent, and extract. Purify by column chromatography.

  • Deprotection: Follow the procedure in Protocol 1.

V. References

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: --INVALID-LINK--

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem. Available at: --INVALID-LINK--

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: --INVALID-LINK--

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: --INVALID-LINK--

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Protecting group-free Suzuki-Miyaura coupling in water. ResearchGate. Available at: --INVALID-LINK--

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. Available at: --INVALID-LINK--

  • Optimization of Suzuki coupling conditions for 3-Chloroquinoxaline-2-carbonitrile. BenchChem. Available at: --INVALID-LINK--

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 4,7-dichloroquinoline. Organic Syntheses. Available at: --INVALID-LINK--

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: --INVALID-LINK--

  • Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. ACS Publications. Available at: --INVALID-LINK--

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: --INVALID-LINK--

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Application Guide for Palladium Catalyzed Cross-Coupling Reactions. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. Available at: --INVALID-LINK--

  • Technical Support Center: Optimization of 7-Chloroquinoline Synthesis. BenchChem. Available at: --INVALID-LINK--

References

Technical Support Center: Ensuring the Stability of 3-Chloroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloroquinolin-7-ol. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical information and practical advice to help you prevent the degradation of 3-Chloroquinolin-7-ol during storage, ensuring the reliability and reproducibility of your experiments.

Troubleshooting and FAQs: Maintaining the Integrity of 3-Chloroquinolin-7-ol

This section addresses common issues and questions regarding the stability and handling of 3-Chloroquinolin-7-ol.

Q1: I've noticed a change in the color of my solid 3-Chloroquinolin-7-ol sample over time. What could be the cause?

A1: A change in color, such as yellowing or darkening, is a common indicator of degradation. This is often due to a combination of factors, primarily oxidation and photodegradation. The quinoline ring system, particularly with electron-donating groups like a hydroxyl group, can be susceptible to oxidation when exposed to air.[1][2] Furthermore, quinoline derivatives are known to be light-sensitive.[3] Exposure to ambient light, especially UV wavelengths, can initiate photochemical reactions, leading to the formation of colored degradation products.

To mitigate this, it is crucial to store the solid compound in an inert atmosphere, such as under argon or nitrogen, and to protect it from light by using amber vials and storing it in a dark place.[3]

Q2: My stock solution of 3-Chloroquinolin-7-ol in DMSO has turned a pale yellow. Is it still usable?

A2: The appearance of a yellow tint in your DMSO stock solution is a strong indication of degradation. While DMSO is a common solvent, it is also hygroscopic and can contain peroxides, which can promote oxidation of the solute. The hydroxyl group on the quinoline ring increases its susceptibility to oxidation.

Before using a discolored solution, it is highly recommended to re-analyze its purity using a suitable analytical method like HPLC or LC-MS. This will quantify the extent of degradation and help you decide if the solution is still suitable for your experiment. To prevent this issue, it is best practice to use anhydrous, high-purity DMSO and to prepare fresh solutions for critical experiments. For longer-term storage, consider preparing aliquots of your stock solution to minimize repeated exposure to air and moisture.

Q3: I'm seeing unexpected peaks in my chromatogram when analyzing a sample that was prepared from an older stock of 3-Chloroquinolin-7-ol. What are these likely to be?

A3: The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products. Based on the known reactivity of similar compounds, these are likely the result of one or more of the following degradation pathways:

  • Oxidation: The quinoline ring can be oxidized, leading to the formation of N-oxides or hydroxylated derivatives.[4]

  • Photodegradation: Exposure to light can cause cleavage of the carbon-chlorine bond, leading to the formation of 7-hydroxyquinoline.[1] Further photochemical reactions can lead to more complex structures.

  • Hydrolysis: While generally less reactive than other positions, the chloro group at the 3-position could potentially undergo hydrolysis under certain pH and temperature conditions, though this is less common.

To confirm the identity of these peaks, techniques like LC-MS/MS or NMR spectroscopy would be necessary. To avoid this problem, always use freshly prepared solutions or solutions that have been stored under the recommended conditions.

Q4: What is the primary degradation pathway I should be concerned about for 3-Chloroquinolin-7-ol?

A4: The primary degradation pathways of concern for 3-Chloroquinolin-7-ol are photodegradation and oxidation . The quinoline nucleus is a known photosensitive scaffold, and the presence of a halogen substituent can make the C-Cl bond susceptible to photolytic cleavage.[1] The hydroxyl group, being an electron-donating group, can activate the ring system towards oxidative processes.

The interplay of light and oxygen can lead to a cascade of degradation reactions. Therefore, the most critical preventative measures are stringent protection from light and storage under an inert atmosphere.

Recommended Storage Conditions

To ensure the long-term stability of 3-Chloroquinolin-7-ol, we recommend adhering to the following storage conditions. These recommendations are based on best practices for handling halogenated and hydroxylated heterocyclic compounds.

ParameterSolid CompoundStock Solution
Temperature -20°C for long-term storage. 2-8°C for short-term storage.-20°C or -80°C for long-term storage.
Atmosphere Store under an inert gas (Argon or Nitrogen).Purge the vial headspace with an inert gas before sealing.
Light Protect from light by storing in an amber vial inside a dark container or cabinet.Use amber vials and store in the dark.
Container Tightly sealed glass vials.Tightly sealed glass vials with PTFE-lined caps.
Solvent (for solutions) N/AAnhydrous, high-purity aprotic solvents such as DMSO or DMF are recommended. Prepare fresh aqueous solutions as needed.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 3-Chloroquinolin-7-ol based on known reactivity of similar compounds.

DegradationPathways A 3-Chloroquinolin-7-ol B Oxidation Products (e.g., N-oxides, further hydroxylation) A->B O₂ C Photodegradation Products (e.g., 7-Hydroxyquinoline) A->C hν (Light) D Hydrolysis Product (3-Hydroxyquinolin-7-ol) A->D H₂O

Caption: Potential degradation pathways of 3-Chloroquinolin-7-ol.

Experimental Protocol: Long-Term Storage of 3-Chloroquinolin-7-ol

This protocol provides a step-by-step methodology for the proper storage of both solid 3-Chloroquinolin-7-ol and its stock solutions to ensure maximum stability.

Materials:
  • 3-Chloroquinolin-7-ol (solid)

  • Amber glass vials with PTFE-lined screw caps

  • Argon or Nitrogen gas supply with a regulator and tubing

  • -20°C or -80°C freezer

  • Anhydrous, high-purity DMSO

  • Micropipettes and sterile, filtered pipette tips

Procedure for Storing Solid Compound:
  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of 3-Chloroquinolin-7-ol into a pre-labeled amber glass vial.

  • Inerting: Gently flush the headspace of the vial with a slow stream of argon or nitrogen gas for 15-30 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage: Place the sealed vial in a secondary container and store it in a -20°C freezer for long-term storage.

Procedure for Preparing and Storing Stock Solutions:
  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Dissolution: In a chemical fume hood, add the appropriate volume of DMSO to the vial containing the pre-weighed 3-Chloroquinolin-7-ol to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use amber vials.

  • Inerting: Flush the headspace of each aliquot vial with argon or nitrogen gas before sealing.

  • Sealing: Tightly seal each vial.

  • Storage: Store the aliquots in a -20°C or -80°C freezer.

By following these guidelines and protocols, you can significantly minimize the degradation of 3-Chloroquinolin-7-ol, ensuring the quality and reliability of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • BenchChem.
  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simul
  • Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. PubMed.
  • Forced Degrad
  • Development of forced degradation and stability indic

Sources

Technical Support Center: Minimizing Side-Product Formation in 3-Chloroquinolin-7-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 3-Chloroquinolin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side-product formation and optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

3-Chloroquinolin-7-ol is a valuable building block in medicinal chemistry, offering two reactive sites for diversification: the C-3 chloro group, amenable to cross-coupling reactions, and the C-7 hydroxyl group, which can undergo O-alkylation, O-arylation, or serve as a directing group. The primary challenge in the derivatization of this scaffold lies in achieving chemoselectivity—selectively reacting one functional group while leaving the other intact. This guide provides practical, field-proven insights to address common side reactions and selectivity issues.

Troubleshooting Guide: Common Reactions and Side-Product Mitigation

This section addresses specific issues encountered during common transformations of 3-Chloroquinolin-7-ol.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C-3 position. However, the presence of the hydroxyl group can lead to several side products.

Issue 1.1: Low Yield and Complex Mixture of Products in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling of 3-Chloroquinolin-7-ol with an arylboronic acid, but I am observing a low yield of the desired 3-aryl-7-hydroxyquinoline, along with several unidentified byproducts. What is going wrong?

Answer: This is a common issue arising from the competing reactivity of the hydroxyl group and potential catalyst inhibition. The primary side reactions to consider are:

  • O-Arylation: The hydroxyl group can compete with the chloro group for reaction with the palladium catalyst and boronic acid, leading to the formation of a diaryl ether byproduct.

  • Homocoupling: The boronic acid can undergo self-coupling to form a biaryl byproduct.[1]

  • Dehalogenation: Reduction of the C-Cl bond can occur, leading to the formation of 7-hydroxyquinoline.

  • Catalyst Deactivation: The quinoline nitrogen and the hydroxyl group can coordinate to the palladium center, leading to catalyst deactivation.

Troubleshooting Steps & Scientific Rationale:

Parameter Recommendation Causality and Expertise
Protecting Group Protect the hydroxyl group as a methyl ether, benzyl ether, or silyl ether.[2]Expertise: The most reliable way to prevent O-arylation is to temporarily mask the hydroxyl group. A benzyl ether is often a good choice as it can be removed under mild hydrogenolysis conditions that are unlikely to affect the rest of the molecule.
Base Selection Use a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or NaOt-Bu.[3]Trustworthiness: Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-arylation. Weaker bases minimize the concentration of the phenoxide, favoring the slower but desired C-Cl bond activation.
Ligand Choice Employ bulky, electron-rich phosphine ligands like XPhos or SPhos.[4]Authoritative Grounding: These ligands promote the oxidative addition of the less reactive aryl chloride and accelerate the reductive elimination step, outcompeting side reactions.[4][5]
Solvent System Use a biphasic solvent system such as toluene/water or dioxane/water.Experience: The aqueous phase can help to dissolve the inorganic base and facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Temperature Control Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction progress.Logic: Lower temperatures can help to disfavor the competing O-arylation pathway, which may have a higher activation energy.

Experimental Protocol: Protecting Group Strategy for Suzuki-Miyaura Coupling

  • Protection: React 3-Chloroquinolin-7-ol with benzyl bromide in the presence of K₂CO₃ in acetone to afford 7-(benzyloxy)-3-chloroquinoline.

  • Purification: Purify the benzylated intermediate by column chromatography on silica gel.

  • Suzuki Coupling: Subject the purified 7-(benzyloxy)-3-chloroquinoline to your optimized Suzuki-Miyaura conditions.

  • Deprotection: Remove the benzyl group by hydrogenolysis (H₂, Pd/C) in a suitable solvent like ethanol or ethyl acetate to yield the desired 3-aryl-7-hydroxyquinoline.

Issue 1.2: N-Arylation vs. C-Arylation in Buchwald-Hartwig Amination

Question: When I try to perform a Buchwald-Hartwig amination on 3-Chloroquinolin-7-ol, I get a mixture of the desired 3-amino derivative and a product that appears to be N-arylated on the quinoline nitrogen. How can I favor C-N bond formation?

Answer: While C-N bond formation at the C-3 position is the intended reaction, under certain conditions, particularly with strong bases and certain ligand systems, competitive N-arylation of the quinoline ring itself can occur, leading to a quaternary ammonium salt. The hydroxyl group can also be deprotonated and interfere with the reaction.

Troubleshooting Steps & Scientific Rationale:

Parameter Recommendation Causality and Expertise
Protecting Group Protect the hydroxyl group to prevent its interference.Experience: A protected hydroxyl group simplifies the reaction system and prevents the formation of unwanted phenoxide species.
Ligand Selection Use bidentate phosphine ligands like BINAP or DPPF.[5]Authoritative Grounding: Bidentate ligands can chelate to the palladium center, which can sterically hinder the approach of the bulky quinoline nitrogen, thus disfavoring N-arylation.[5]
Base Strength Use a weaker base like K₃PO₄ or Cs₂CO₃.Trustworthiness: Stronger bases can lead to a higher concentration of the deprotonated amine, which might increase the rate of undesired side reactions.
Temperature Maintain the lowest effective temperature.Logic: Higher temperatures can sometimes promote less selective reaction pathways.

Diagram: Troubleshooting Buchwald-Hartwig Amination

start Low Yield of 3-Amino Product side_products Side Products Observed: - N-Arylation - O-Arylation/Decomposition start->side_products protect_oh Protect -OH Group (e.g., as Methyl or Benzyl Ether) side_products->protect_oh If -OH is unprotected ligand Use Bidentate Ligand (e.g., BINAP, DPPF) protect_oh->ligand base Use Weaker Base (e.g., K3PO4, Cs2CO3) ligand->base temp Lower Reaction Temperature base->temp end Optimized Yield of 3-Amino-7-hydroxyquinoline temp->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

O-Alkylation and O-Arylation Reactions

Direct functionalization of the hydroxyl group is a common synthetic strategy. However, the presence of the chloro group and the quinoline nitrogen can lead to side reactions.

Issue 2.1: Competing N-Alkylation and C-Alkylation during O-Alkylation

Question: I am trying to O-alkylate 3-Chloroquinolin-7-ol with an alkyl halide, but I am seeing byproducts that suggest N-alkylation of the quinoline and potentially C-alkylation of the quinoline ring. How can I improve the selectivity for O-alkylation?

Answer: The quinoline nitrogen is nucleophilic and can compete with the hydroxyl group for the alkylating agent, leading to the formation of a quaternary ammonium salt. While less common, direct C-alkylation of the electron-rich quinoline ring can also occur under certain conditions.

Troubleshooting Steps & Scientific Rationale:

Parameter Recommendation Causality and Expertise
Base Use a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.Trustworthiness: These bases are sufficient to deprotonate the phenol to the more nucleophilic phenoxide, while being less likely to promote side reactions compared to stronger bases like NaH.
Solvent Use a polar aprotic solvent like DMF or acetonitrile.Experience: These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, which favors O-alkylation.
Leaving Group Use an alkyl halide with a "softer" leaving group like iodide or bromide over a "harder" one like tosylate.Authoritative Grounding: According to Hard-Soft Acid-Base (HSAB) theory, the "softer" alkyl iodides and bromides prefer to react with the "softer" carbon nucleophiles, while "harder" electrophiles might favor reaction at the "harder" oxygen. However, in this case, the phenoxide is the dominant nucleophile. The choice of leaving group primarily affects the reaction rate.
Temperature Perform the reaction at room temperature or slightly elevated temperatures (e.g., 50-60 °C).Logic: Higher temperatures can increase the rate of the competing N-alkylation.

Experimental Protocol: Selective O-Alkylation

  • Reaction Setup: To a solution of 3-Chloroquinolin-7-ol in DMF, add 1.5 equivalents of powdered K₂CO₃.

  • Addition of Alkylating Agent: Add 1.1 equivalents of the alkyl bromide or iodide dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or 50 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Purify the product by column chromatography or recrystallization.

Diagram: Factors Influencing Alkylation Selectivity

main Alkylation of 3-Chloroquinolin-7-ol base Base Strength (Mild vs. Strong) main->base solvent Solvent Polarity (Aprotic vs. Protic) main->solvent temp Reaction Temperature (Low vs. High) main->temp o_alk Desired O-Alkylation n_alk Side Product: N-Alkylation c_alk Minor Side Product: C-Alkylation base->o_alk Mild (K2CO3) base->n_alk Strong (NaH) solvent->o_alk Polar Aprotic (DMF) temp->o_alk Low temp->n_alk High temp->c_alk High

Caption: Key parameters for controlling O- vs. N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Is it possible to perform a Suzuki or Buchwald-Hartwig coupling on 3-Chloroquinolin-7-ol without a protecting group?

A1: Yes, it is possible, but it requires careful optimization of the reaction conditions. A "protecting-group-free" approach is highly desirable for step-economy. To achieve this, you would typically use a weaker base (e.g., K₃PO₄, K₂CO₃) to minimize deprotonation of the hydroxyl group and a highly active catalyst system (e.g., a palladium precatalyst with a bulky biarylphosphine ligand) that can facilitate the C-Cl bond activation at a lower temperature, thereby outcompeting the potential O-arylation. Careful screening of ligands, bases, and solvents is crucial for success.

Q2: I am observing a significant amount of a dimeric byproduct in my cross-coupling reaction. What is it and how can I prevent it?

A2: The dimeric byproduct is likely the result of homocoupling of your 3-Chloroquinolin-7-ol starting material. This can occur through two main pathways: oxidative addition of two molecules of the starting material to the palladium catalyst, followed by reductive elimination, or through a competing reaction pathway involving the boronic acid in Suzuki couplings. To minimize dimerization, ensure your reaction is performed under a strictly inert atmosphere (oxygen can promote homocoupling), use a well-defined palladium precatalyst, and optimize the stoichiometry of your coupling partners.

Q3: How can I effectively purify my 3-substituted-7-hydroxyquinoline product from unreacted starting material and side products?

A3: Purification can be challenging due to the similar polarities of the desired product and some byproducts. A combination of techniques is often most effective:

  • Aqueous Work-up: A pH-adjusted aqueous work-up can help remove some impurities. For example, washing with a dilute acid solution can remove basic impurities, while a dilute base wash can remove acidic impurities.

  • Column Chromatography: This is the most common method for purification. For quinoline derivatives, which can be basic and stick to silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative reverse-phase HPLC is a powerful option.

Q4: Can I selectively functionalize the chloro group in the presence of the hydroxyl group using other cross-coupling reactions like Sonogashira or Heck?

A4: Yes, the same principles of chemoselectivity apply. For Sonogashira and Heck reactions, protecting the hydroxyl group is the most straightforward approach to avoid side reactions. However, with careful selection of a mild base and a highly active catalyst system, it may be possible to achieve selective coupling without a protecting group. The success of such an approach will be highly substrate-dependent and will likely require significant optimization.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C− N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Dave, A. M., & Patel, H. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
  • Al-Omair, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry, 7(1), 1-15. [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-5-amino-isoquinoline. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?[Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link] (Note: A representative URL is used as the original may not be stable).

  • YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link] (Note: A representative URL is used as the original may not be stable).

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling...[Link]

  • Sci-Hub. (n.d.). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. [A representative link, as direct linking may be unstable].
  • Google Patents. (n.d.).
  • PubMed. (n.d.). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. [Link]

  • ResearchGate. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?[Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link] (Note: A representative URL is used as the original may not be stable).

  • National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Study on the Homodimerization Mechanism of 3-Acetylcoumarin. [Link]

  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • Beilstein Journal of Organic Chemistry. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. [Link]

  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

Sources

Technical Support Center: Scaling Up 3-Chloroquinolin-7-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this important quinoline derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.

I. Troubleshooting Guide: A Multi-Step Synthetic Approach

The synthesis of 3-Chloroquinolin-7-ol is a multi-step process, with each stage presenting unique challenges. The most common synthetic route involves the initial construction of the quinoline core via a Gould-Jacobs reaction, followed by a targeted chlorination. This guide is structured to address potential issues in this synthetic pathway.

Step 1: Gould-Jacobs Reaction for 7-Hydroxyquinoline Core Synthesis

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines, which can be adapted to produce the desired 7-hydroxyquinoline core by starting with m-aminophenol.[1] The primary challenge in this step is controlling the regioselectivity of the thermal cyclization.

Q1: My Gould-Jacobs reaction with m-aminophenol is producing a mixture of 5-hydroxy and 7-hydroxyquinoline isomers. How can I improve the regioselectivity towards the desired 7-hydroxy isomer?

A1: This is a common and critical challenge. The hydroxyl group of m-aminophenol is an ortho-, para-director, while the amino group is also an ortho-, para-director. The cyclization of the intermediate, diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate, can occur at either the C2 or C6 position of the aniline ring, leading to the 7-hydroxy and 5-hydroxy isomers, respectively.

  • Underlying Cause: The regioselectivity is governed by a delicate balance of electronic and steric effects. While the hydroxyl group strongly activates the ortho- (C2) and para- (C6) positions, the steric bulk of the malonate substituent can influence the site of cyclization.

  • Troubleshooting Strategies:

    • Solvent Effects: The choice of high-boiling point solvent for the thermal cyclization can influence the isomer ratio. Solvents like Dowtherm A or diphenyl ether are commonly used.[2] Experimenting with different solvents or solvent mixtures may alter the transition state energies for the two cyclization pathways, favoring one over the other.

    • Temperature Control: Precise and uniform heating during the cyclization is crucial. Localized overheating can lead to decomposition and a less selective reaction. The use of a sand bath or a well-controlled heating mantle is recommended. Microwave-assisted synthesis can also offer better temperature control and potentially improve selectivity.[3]

    • Protecting Groups: While adding complexity, temporarily protecting the hydroxyl group of m-aminophenol with a bulky protecting group can sterically hinder cyclization at the C2 position, thus favoring the formation of the 7-hydroxyquinoline. The protecting group would need to be removed in a subsequent step.

    • Alternative Starting Materials: If feasible, consider starting with a pre-functionalized aniline where the desired regiochemistry is already established, although this may increase the cost and complexity of the overall synthesis.

ParameterCondition A (Favors 7-hydroxy)Condition B (Favors 5-hydroxy)Rationale
Solvent Diphenyl etherDowtherm ASolvent polarity and viscosity can influence the transition state of the cyclization.
Temperature 250-260 °C (precise control)>260 °C (potential for overheating)Higher temperatures can sometimes overcome the activation barrier for the less favored isomer.
Heating Method Microwave irradiationConventional heating mantleMicrowaves can provide more uniform and rapid heating, potentially favoring the thermodynamically more stable product.

Q2: I am observing significant charring and low yields during the high-temperature cyclization step. What can be done to mitigate this?

A2: Tar and polymer formation are common side reactions in high-temperature quinoline syntheses, often due to the polymerization of intermediates under harsh conditions.[2]

  • Underlying Cause: The intermediates in the Gould-Jacobs reaction can be susceptible to polymerization and decomposition at the high temperatures required for cyclization.

  • Troubleshooting Strategies:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to charring.

    • Controlled Addition: Instead of heating the entire mixture at once, a slow, controlled addition of the anilidomethylenemalonate intermediate to the hot high-boiling solvent can help maintain a low concentration of the reactive species, reducing the likelihood of polymerization.

    • Purity of Starting Materials: Ensure that the m-aminophenol and diethyl ethoxymethylenemalonate are of high purity. Impurities can act as catalysts for decomposition.

Step 2: Chlorination of the 7-Hydroxyquinoline Core at the 3-Position

Once the 7-hydroxyquinoline-4-one-3-carboxylate intermediate is formed, the next critical step is the introduction of a chlorine atom at the 3-position. A common method for this transformation is the Vilsmeier-Haack reaction, which can be used for formylation, followed by conversion of the formyl group to a chloro group, or direct chlorination using appropriate reagents.

Q3: My attempt to chlorinate the 7-hydroxyquinoline intermediate is resulting in a complex mixture of products, with low yield of the desired 3-chloro derivative.

A3: Direct chlorination of a hydroxyquinoline can be challenging due to the presence of multiple reactive sites. The Vilsmeier-Haack reaction offers a more controlled approach.

  • Underlying Cause: The quinoline ring is activated towards electrophilic substitution, and the hydroxyl group further activates the ring, leading to potential chlorination at multiple positions.

  • Recommended Protocol: Vilsmeier-Haack Reaction

    • Formylation: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[4] For a 7-hydroxyquinoline system, the formylation is expected to occur at an activated position.

    • Conversion to Chloro Group: The resulting formyl group can then be converted to a chloro group, or the Vilsmeier reagent itself can act as a chlorinating agent under specific conditions.

  • Troubleshooting Strategies:

    • Reaction Conditions: The temperature and stoichiometry of the Vilsmeier-Haack reaction are critical. A molar excess of the Vilsmeier reagent and careful temperature control are necessary to drive the reaction to completion and avoid side reactions.

    • Substrate Protection: If direct chlorination is attempted, protecting the hydroxyl group may be necessary to prevent unwanted reactions at that site.

    • Alternative Chlorinating Agents: Besides POCl₃, other chlorinating agents like N-chlorosuccinimide (NCS) can be explored, although their regioselectivity will need to be carefully evaluated.[5]

Workflow for Vilsmeier-Haack Chlorination

Vilsmeier_Haack_Workflow start 7-Hydroxyquinoline Intermediate vilsmeier Vilsmeier Reagent (POCl3 + DMF) start->vilsmeier Reacts with formylation Formylation at C3 vilsmeier->formylation Electrophilic Substitution hydrolysis Hydrolysis formylation->hydrolysis Work-up product 3-Formyl-7-hydroxyquinoline hydrolysis->product chlorination Chlorination (e.g., SOCl2) product->chlorination final_product 3-Chloroquinolin-7-ol chlorination->final_product

Caption: Vilsmeier-Haack approach for 3-chlorination.

Step 3: Purification of 3-Chloroquinolin-7-ol

The final step in the production of 3-Chloroquinolin-7-ol is its purification. Recrystallization is a common method, but the choice of solvent and the presence of persistent impurities can pose challenges.

Q4: I am having difficulty purifying the final 3-Chloroquinolin-7-ol product by recrystallization. The product remains colored, and I suspect the presence of isomeric impurities.

A4: The presence of the 5-hydroxy isomer and colored byproducts from the high-temperature cyclization can make purification challenging.

  • Underlying Cause: The structural similarity between the 5-hydroxy and 7-hydroxy isomers can lead to co-crystallization. Colored impurities are often high molecular weight byproducts.

  • Troubleshooting Strategies:

    • Solvent Screening: A systematic screening of recrystallization solvents is crucial. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for quinoline derivatives include ethanol, isopropanol, and mixtures with water.

    • Charcoal Treatment: The use of activated charcoal during recrystallization can be effective in removing colored impurities. The crude product is dissolved in the hot solvent, a small amount of activated charcoal is added, and the mixture is hot-filtered before cooling.

    • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography on silica gel is a viable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) can effectively separate the isomers.

    • pH Adjustment: The phenolic hydroxyl group allows for purification via acid-base extraction. Dissolving the crude product in a basic aqueous solution and then carefully re-precipitating the desired product by adjusting the pH with acid can help remove non-phenolic impurities.

Purification MethodTarget ImpurityKey Considerations
Recrystallization General impuritiesSolvent selection is critical for good recovery and purity.
Charcoal Treatment Colored byproductsUse sparingly to avoid adsorption of the product.
Column Chromatography Isomeric impuritiesCan be time-consuming and require significant solvent volumes for large-scale purification.
Acid-Base Extraction Non-phenolic impuritiesEnsure complete precipitation of the product during pH adjustment.

II. Frequently Asked Questions (FAQs)

Q5: What are the key safety precautions to consider when working with the reagents involved in this synthesis?

A5: Several reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • High-Boiling Solvents (Dowtherm A, Diphenyl Ether): These are operated at high temperatures, posing a risk of severe burns. Use appropriate heating equipment and ensure the setup is secure.

  • m-Aminophenol: Can be toxic if inhaled or absorbed through the skin. Handle with care and appropriate PPE.

Q6: What analytical techniques are recommended for monitoring the progress of the reactions and characterizing the final product?

A6:

  • Thin-Layer Chromatography (TLC): An excellent technique for monitoring the progress of each reaction step by observing the disappearance of starting materials and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the intermediates and the final product. It can also be used to determine the ratio of isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the molecules.

  • Melting Point Analysis: A sharp melting point is a good indicator of the purity of the final crystalline product.

Q7: Can the Gould-Jacobs reaction be performed under milder conditions to avoid the high temperatures?

A7: While traditionally a high-temperature reaction, modern variations have been developed. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in some cases, improve yields for the Gould-Jacobs reaction by providing rapid and uniform heating.[3] The use of certain catalysts is also an area of ongoing research to lower the activation energy of the cyclization step.

III. Concluding Remarks

The synthesis of 3-Chloroquinolin-7-ol at scale requires careful attention to reaction conditions, particularly in controlling the regioselectivity of the Gould-Jacobs cyclization and the subsequent chlorination step. This guide provides a framework for troubleshooting common issues based on an understanding of the underlying chemical principles. We encourage researchers to perform systematic optimization of each step to achieve high yields and purity. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • MerckWeb. (n.d.). Gould-Jacobs Reaction. [Link]

  • Google Patents. (n.d.). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. [Link]

  • ResearchGate. (2018). Synthesis of new 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

  • ResearchGate. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloroquinoline. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • PMC. (2022). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. [Link]

  • ResearchGate. (2023). Formation of semi volatile products of aquatic chlorination of 8-hydroxyquinoline. [Link]

  • Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • ResearchGate. (2012). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

Sources

Technical Support Center: Optimizing Assay Parameters for 3-Chloroquinolin-7-ol Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing assay parameters for 3-Chloroquinolin-7-ol activity screening. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during the screening process.

I. Foundational FAQs: Understanding 3-Chloroquinolin-7-ol and Assay Design

This section addresses preliminary questions to establish a strong foundation for your screening experiments.

Q1: What is 3-Chloroquinolin-7-ol and what are its known biological activities?

A1: 3-Chloroquinolin-7-ol is a synthetic heterocyclic compound.[1] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[2][3][4][5][6][7] Therefore, it is plausible that 3-Chloroquinolin-7-ol could exhibit similar activities. Screening assays should be designed to explore a variety of these potential effects.

Q2: What are the critical first steps in designing a screening assay for a novel compound like 3-Chloroquinolin-7-ol?

A2: The initial and most critical step is to define the biological question you are asking. Are you screening for inhibitors of a specific enzyme, modulators of a cellular pathway, or compounds with cytotoxic effects? Once the objective is clear, the subsequent steps involve selecting an appropriate assay format (biochemical vs. cell-based), choosing a suitable cell line or target protein, and developing a robust assay protocol.[8][9] It's essential to perform initial characterization of your compound, including solubility and stability, as these factors will significantly impact assay performance.[10]

Q3: How do I address the potential for poor aqueous solubility of 3-Chloroquinolin-7-ol?

A3: Poor aqueous solubility is a common challenge with small molecules and can lead to inaccurate screening results.[10][11][12] It is crucial to determine the kinetic and thermodynamic solubility of 3-Chloroquinolin-7-ol in your assay buffer early in the process.[10][13]

  • Initial Steps: Start by attempting to dissolve the compound in 100% DMSO to create a high-concentration stock solution.[11]

  • Working Solutions: Prepare working solutions by diluting the DMSO stock into your aqueous assay buffer. Be mindful of the final DMSO concentration, as high concentrations can affect biological assays. A general recommendation is to keep the final DMSO concentration at or below 1%, although the tolerance can be assay-dependent.[14]

  • Solubility Assessment: Visually inspect for precipitation after dilution. For a more quantitative measure, nephelometry can be used to assess light scattering caused by insoluble particles.[10]

  • Troubleshooting: If solubility remains an issue, consider the use of co-solvents or excipients, but be aware that these can also interfere with the assay.[11] In some cases, structural modifications to the compound might be necessary to improve solubility.[15]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a question-and-answer formatted guide to address specific issues that may arise during your screening experiments.

A. Dealing with Assay Interference and False Positives

Q4: My fluorescence-based assay shows a high hit rate. How can I determine if this is due to genuine activity or compound interference?

A4: A high hit rate in fluorescence-based assays is often a red flag for compound interference.[16][17] 3-Chloroquinolin-7-ol, like many quinoline derivatives, may be fluorescent, which can lead to false positives.[18][19]

  • Probable Cause: The compound itself may be autofluorescent at the excitation and emission wavelengths of your assay, or it may quench the fluorescent signal of the reporter molecule.[17][18][19]

  • Step-by-Step Solution:

    • Compound Autofluorescence Check: Run a plate with your compound at the screening concentration in assay buffer without the biological target or reporter. Measure the fluorescence at the same wavelengths used in your primary assay. A significant signal indicates compound autofluorescence.[18]

    • Quenching Assay: In a cell-free system, mix your compound with the fluorescent reporter molecule used in your assay. A decrease in signal compared to the reporter alone suggests quenching.[17]

    • Orthogonal Assays: Validate hits using an orthogonal assay that employs a different detection method (e.g., luminescence, absorbance, or a label-free technology).[16][19][20] If a compound is a true hit, it should be active across different assay formats.

    • Counter-Screens: Implement counter-screens to identify compounds that interfere with the assay technology itself.[20] For example, if you are screening for enzyme inhibitors, a counter-screen against an unrelated enzyme can help identify non-specific actors.

Workflow for Identifying Fluorescence Interference

Caption: Decision tree for troubleshooting high hit rates in fluorescence assays.

B. Optimizing Cell-Based Assay Parameters

Q5: I'm observing high variability and poor reproducibility in my cell-based assay. What are the likely causes and how can I improve consistency?

A5: High variability in cell-based assays can stem from several factors, often related to cell health and handling.[21][22]

  • Probable Causes:

    • Inconsistent cell seeding density.[21]

    • Poor cell health or viability.[21]

    • Extended passaging leading to phenotypic drift.[21]

    • Variations in incubation time or temperature.[22]

    • Edge effects in the microplate.

  • Step-by-Step Solution:

    • Optimize Cell Seeding Density: Perform a titration of cell numbers to find the optimal density that provides a robust assay window without over-confluency.[21]

    • Ensure Cell Health: Always use cells that are in the logarithmic growth phase.[22] Regularly check for viability using methods like Trypan Blue exclusion. Avoid using cells that have been in continuous culture for too long.[21]

    • Standardize Cell Culture Practices: Use consistent media formulations, supplements, and passaging protocols.[21][22] Handle cells gently to avoid stress.[21]

    • Control Incubation Conditions: Ensure uniform temperature and CO2 levels in your incubator.[21] For shorter incubations, room temperature might provide more consistency than repeatedly moving plates in and out of a 37°C incubator.[22]

    • Mitigate Edge Effects: To minimize evaporation and temperature gradients at the edges of the plate, consider not using the outer wells for experimental data or filling them with sterile media or water.

Q6: How do I determine the optimal concentration range for 3-Chloroquinolin-7-ol in a dose-response study?

A6: A well-designed dose-response experiment is crucial for determining the potency (e.g., IC50 or EC50) of your compound.[20]

  • Step-by-Step Protocol:

    • Initial Range Finding: Start with a broad concentration range, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This will help you identify the concentration window where the biological response occurs.

    • Serial Dilutions: Prepare a serial dilution series of your compound. A common approach is to use a 1:3 or 1:10 dilution factor to cover a wide range with a reasonable number of data points.

    • Data Analysis: Plot the response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 or EC50 value.

    • Refining the Range: Once you have an initial estimate of the potency, you can perform a follow-up experiment with a narrower concentration range centered around the estimated IC50/EC50 to obtain a more precise measurement.

Table 1: Example Dose-Response Concentration Series

Dilution PointConcentration (µM)
1100
233.3
311.1
43.7
51.2
60.4
70.14
80.046
90.015
100.005
C. Biochemical Assay Optimization

Q7: I am developing an enzyme inhibition assay. How do I choose the right substrate concentration?

A7: The substrate concentration is a critical parameter in an enzyme inhibition assay as it can influence the apparent potency of inhibitors.[23]

  • Key Concept: The relationship between substrate concentration and enzyme kinetics is described by the Michaelis-Menten equation. The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

  • Step-by-Step Protocol to Determine Km:

    • Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations.

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.

  • Choosing the Substrate Concentration for Screening:

    • For Competitive Inhibitors: Use a substrate concentration at or below the Km. This will increase the assay's sensitivity to competitive inhibitors.[23]

    • For Uncompetitive Inhibitors: Use a high substrate concentration (e.g., 5-10 times the Km) to maximize the potency of uncompetitive inhibitors.[23]

    • For General Screening: A common practice is to use a substrate concentration equal to the Km. This provides a good balance for detecting different types of inhibitors.[14]

Enzyme Inhibition Assay Workflow

Caption: Workflow for optimizing substrate concentration in an enzyme inhibition assay.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Assessing Compound Autofluorescence
  • Prepare a 96- or 384-well black, clear-bottom plate, which is commonly used for fluorescence-based cell assays to minimize background and crosstalk.[24]

  • In separate wells, add 3-Chloroquinolin-7-ol at the same final concentration and in the same assay buffer (including the same final DMSO concentration) as your primary screening assay.

  • Include wells with assay buffer and DMSO only as a negative control.

  • If possible, include a known fluorescent compound as a positive control.

  • Read the plate on a microplate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Subtract the background fluorescence from the negative control wells. A signal significantly above the background indicates that 3-Chloroquinolin-7-ol is autofluorescent under your assay conditions.

Protocol 2: General Cell Viability/Cytotoxicity Assay (e.g., using a Resazurin-based reagent)
  • Cell Seeding: Seed your chosen cell line into a 96-well clear-bottom, black-walled plate at the predetermined optimal density. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[21][22]

  • Compound Treatment: Prepare a serial dilution of 3-Chloroquinolin-7-ol in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.

IV. References

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Simeonov, A., et al. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 547-557. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]

  • Lee, W. H., et al. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 15(1), 1-12. [Link]

  • Interference and Artifacts in High-content Screening. (2023). Assay Guidance Manual. [Link]

  • Lee, W. H., et al. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. ResearchGate. [Link]

  • Interference with Fluorescence and Absorbance. (2018). PubMed. [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate. [Link]

  • Optimization Strategies of Cell-Based Assays. Creative Bioarray. [Link]

  • Pelay-Gimeno, M., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 11-15. [Link]

  • Interference with Fluorescence and Absorbance. (2018). ResearchGate. [Link]

  • Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • 3-Chloroquinolin-7-ol. PubChem. [Link]

  • Rudnicka, J., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 999-1010. [Link]

  • Laggner, C., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 3(4), 181-206. [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3896-3904. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Faramawy, T. F. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Cogent Chemistry, 4(1), 1473505. [Link]

  • Kawai, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(20), 7067-7075. [Link]

  • Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. MDPI. [Link]

  • Principles of early drug discovery. (2011). British Journal of Pharmacology, 162(6), 1239-1249. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Bioavailability Enhancement - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]

  • Compound Management for Quantitative High-Throughput Screening. (2009). Journal of the Association for Laboratory Automation, 14(5), 261-269. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (2011). Bioorganic & Medicinal Chemistry, 19(13), 3967-3973. [Link]

  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 203-216. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (2020). Letters in Drug Design & Discovery, 17(10), 1269-1282. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 553. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4), 856-879. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(4), 578-584. [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016). ResearchGate. [Link]

  • Anticancer screening (3 cell lines assay) data of compounds 7, 11, 13... ResearchGate. [Link]

  • Rational Methods for the Selection of Diverse Screening Compounds. (2010). Current Topics in Medicinal Chemistry, 10(1), 16-30. [Link]

  • 7-chloroquinolin-3-ol. PubChemLite. [Link]

  • 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). ResearchGate. [Link]

  • 3-Chloroquinoline. PubChem. [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (2019). Cancer Chemotherapy and Pharmacology, 84(6), 1251-1262. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-Chloroquinolin-7-ol and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of compounds with significant therapeutic value.[1][2][3] This guide provides an in-depth comparative analysis of 3-Chloroquinolin-7-ol and its analogs, designed to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of this promising chemical space. We will delve into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and protocols to inform rational drug design and development.

The Quinoline Motif: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a recurring motif in a vast array of biologically active molecules.[3] Its rigid and planar structure, coupled with the presence of a nitrogen atom, imparts unique electronic and steric properties that facilitate interactions with a diverse range of biological targets. Consequently, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[1][2][4] The nature and position of substituents on the quinoline ring are paramount in dictating the specific biological activity and target selectivity, a principle that underscores the importance of structure-activity relationship (SAR) studies.[2][5]

Physicochemical Properties: A Comparative Overview

A compound's journey from administration to its site of action is governed by its physicochemical properties. Parameters such as lipophilicity (logP), acidity (pKa), and molecular weight are critical determinants of absorption, distribution, metabolism, and excretion (ADME). The strategic placement of a chlorine atom at the 3-position and a hydroxyl group at the 7-position of the quinoline core in 3-Chloroquinolin-7-ol significantly influences these properties.

To illustrate the impact of subtle structural modifications, the following table presents a comparison of key physicochemical parameters for 3-Chloroquinolin-7-ol and several of its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
3-Chloroquinolin-7-olC₉H₆ClNO179.602.6[6]
3-Bromoquinolin-7-olC₉H₆BrNO224.062.8 (Predicted)
3-Fluoroquinolin-7-olC₉H₆FNO163.152.3 (Predicted)
3-Chloro-7-methoxyquinolineC₁₀H₈ClNO193.633.1 (Predicted)
3-Aminoquinolin-7-olC₉H₈N₂O160.171.6 (Predicted)

Note: Predicted values are computationally derived and serve as a guide. Experimental verification is essential for accurate characterization.

As the data indicates, minor alterations to the substituents can induce significant shifts in these properties. For instance, replacing the chlorine with a bromine atom is predicted to slightly increase lipophilicity, while substituting it with a fluorine atom has the opposite effect. Methylating the 7-hydroxyl group to a methoxy group is also predicted to increase lipophilicity. These variations have profound implications for a molecule's ability to traverse cellular membranes and engage with its biological target.

Synthetic Strategies: Accessing the Quinoline Core

The feasibility of a drug discovery program is intrinsically linked to the synthetic accessibility of the target compounds. The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of quinolines and their 4-hydroxy derivatives, providing a versatile entry point to 3-Chloroquinolin-7-ol and its analogs.[7][8][9]

Conceptual Workflow of the Gould-Jacobs Reaction:

Gould_Jacobs_Workflow Aniline Aniline Derivative Condensation Condensation Aniline->Condensation Malonate Alkoxymethylenemalonate Malonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Heat Hydroxyquinoline_ester 4-Hydroxyquinoline- 3-carboxylate Cyclization->Hydroxyquinoline_ester Hydrolysis Hydrolysis & Decarboxylation Hydroxyquinoline_ester->Hydrolysis Hydroxyquinoline 4-Hydroxyquinoline Hydrolysis->Hydroxyquinoline Chlorination Chlorination (e.g., POCl₃) Hydroxyquinoline->Chlorination Final_Product Substituted Quinoline Chlorination->Final_Product

Caption: A schematic overview of the Gould-Jacobs reaction for the synthesis of substituted quinolines.

Detailed Experimental Protocol: Synthesis of 3-Chloroquinolin-7-ol

This protocol outlines a general procedure for the synthesis of 3-Chloroquinolin-7-ol, which can be adapted for its analogs by using appropriately substituted anilines.

Step 1: Condensation of Aniline and Malonate Ester

  • Combine an aniline derivative (e.g., 3-aminophenol) with an alkoxymethylenemalonate (e.g., diethyl ethoxymethylenemalonate).

  • Heat the mixture to facilitate a nucleophilic substitution, forming an anilidomethylenemalonic ester.[9]

Step 2: Thermal Cyclization

  • Subject the product from Step 1 to high temperatures. This induces a 6-electron cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[9]

Step 3: Saponification and Decarboxylation

  • Hydrolyze the ester group using a base, such as sodium hydroxide, followed by acidification.

  • Subsequent heating leads to decarboxylation, yielding the 4-hydroxyquinoline derivative.[7]

Step 4: Chlorination

  • Treat the 4-hydroxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom.

Note: The specific reaction conditions, including temperature, reaction time, and purification methods, will need to be optimized for each specific analog.

Comparative Biological Activity: Structure-Activity Relationship Insights

The ultimate goal of synthesizing and characterizing a library of analogs is to elucidate the structure-activity relationships that govern their biological effects. This section details the comparative performance of 3-Chloroquinolin-7-ol and its analogs in key biological assays.

Anticancer Activity

The quinoline scaffold is a prominent feature in many anticancer agents, which can exert their effects through various mechanisms, including kinase inhibition and DNA damage.[10] Several 7-chloroquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[10][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[13][14][15]

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT-116, HeLa) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (3-Chloroquinolin-7-ol and its analogs) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Incubation: Add MTT solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound that inhibits cell growth by 50%.

Illustrative Signaling Pathway: Kinase Inhibition

Many quinoline-based anticancer agents function by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth and proliferation.

Kinase_Inhibition_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK) RTK->Signaling_Cascade Activates ADP ADP RTK->ADP Cell_Proliferation Cell Proliferation and Survival Signaling_Cascade->Cell_Proliferation Quinoline_Inhibitor Quinoline Analog (Kinase Inhibitor) Quinoline_Inhibitor->RTK Inhibits ATP Binding ATP ATP ATP->RTK

Caption: A simplified representation of a signaling pathway inhibited by a quinoline-based kinase inhibitor.

Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in antimicrobial agents. For instance, some chloroquinoline analogs have shown promising antibacterial activity against various bacterial strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18][19]

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[16]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[19]

  • Incubation: Incubate the plates at an appropriate temperature and for a specified duration (typically 16-20 hours).[19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16][17]

Future Perspectives and Conclusion

This comparative analysis underscores the significant potential of 3-Chloroquinolin-7-ol and its analogs as a fertile ground for the discovery of novel therapeutic agents. The systematic exploration of this chemical space, guided by the principles of medicinal chemistry and supported by robust biological evaluation, is crucial for unlocking its full therapeutic potential.

Future research endeavors should focus on:

  • Expansion of the chemical library: Synthesizing a broader and more diverse range of analogs to further probe the SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways through which the most potent compounds exert their effects.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety profiles.

By integrating rational design, synthetic chemistry, and comprehensive biological testing, the scientific community can continue to harness the therapeutic potential of the quinoline scaffold for the betterment of human health.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL not available)
  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL not available)
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL not available)
  • Broth Microdilution | MI - Microbiology. (URL not available)
  • Broth Dilution Method for MIC Determination - Microbe Online. [Link]

  • Gould-Jacobs-Reaktion - Wikipedia. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL not available)
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Broth microdilution - Wikipedia. [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (URL not available)
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL not available)
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed Central. [Link]

  • Synthesis of 3-chloroquinoline - PrepChem.com. [Link]

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ResearchGate. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - ResearchGate. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL not available)
  • 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135 - PubChem - NIH. [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. [Link]

Sources

Validating the Mechanism of Action of 3-Chloroquinolin-7-ol In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for the in vitro validation of the biological activities of 3-Chloroquinolin-7-ol, a synthetic quinoline derivative. Due to the limited direct literature on this specific molecule, we will explore a multi-faceted approach based on the known biological activities of the broader quinoline chemical class. This guide will objectively compare the performance of 3-Chloroquinolin-7-ol against well-characterized compounds in assays designed to probe its potential as an anti-cancer agent and a modulator of key enzymes in neurodegenerative diseases.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, antimalarial, and neuroprotective effects. Given this precedent, our investigation into 3-Chloroquinolin-7-ol will focus on two primary, plausible mechanisms: the induction of cytotoxicity and apoptosis in cancer cells, and the inhibition of key enzymes implicated in neurodegeneration.

To provide a rigorous assessment, we will benchmark the performance of 3-Chloroquinolin-7-ol against established drugs:

  • Doxorubicin: A widely used chemotherapeutic agent known to induce cell death through DNA intercalation and topoisomerase II inhibition.[1][2][3][4]

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor renowned for its ability to reliably induce apoptosis in a multitude of cell lines.[5][6][7]

  • Donepezil: A selective acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[8][9][10][11][12]

  • CHIR-99021: A highly selective glycogen synthase kinase 3 (GSK-3β) inhibitor.[13][14][15][16][17]

This comparative approach ensures that the experimental data generated for 3-Chloroquinolin-7-ol is contextualized against the performance of compounds with well-understood mechanisms and potencies.

Part 1: Investigating Anti-Cancer Activity

The anti-proliferative potential of 3-Chloroquinolin-7-ol will be assessed through a tiered-approach, starting with a general cytotoxicity screen, followed by more specific assays to dissect the mode of cell death.

Experimental Workflow for Anti-Cancer Evaluation

The following workflow provides a logical progression for characterizing the anti-cancer properties of 3-Chloroquinolin-7-ol.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Apoptosis Induction cluster_2 Tier 3: Cell Cycle Analysis A Select NCI-60 Panel Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) B MTT Cell Viability Assay A->B C Determine IC50 Values for 3-Chloroquinolin-7-ol vs. Doxorubicin B->C D Annexin V-FITC / PI Staining C->D If cytotoxic F Compare Apoptotic Cell Population vs. Staurosporine D->F E Caspase-3 Activity Assay E->F G Propidium Iodide (PI) Staining F->G Confirm Apoptosis H Flow Cytometry Analysis G->H I Identify Cell Cycle Arrest Phase H->I

Figure 1: Tiered workflow for in vitro anti-cancer evaluation.
Comparative Cytotoxicity Data

The initial step is to determine the half-maximal inhibitory concentration (IC50) of 3-Chloroquinolin-7-ol across a panel of cancer cell lines and compare it to Doxorubicin. The NCI-60 panel provides a diverse set of human tumor cell lines for such screening.[18][19][20][21][22]

Compound Cell Line Cancer Type Reported IC50 (µM) Reference
Doxorubicin MCF-7Breast2.5[23][24]
HeLaCervical2.9[23][24]
HepG2Liver12.2[23][24]
BFTC-905Bladder2.3[23][24]
AMJ13Breast223.6 µg/ml[25]
Staurosporine SH-SY5YNeuroblastoma0.1 (EC50)[26]
U-937Leukemia~0.5 - 1.0[27]
HCECsCorneal Endothelial0.2[6]
3-Chloroquinolin-7-ol MCF-7BreastTo be determined
HeLaCervicalTo be determined
HepG2LiverTo be determined

Note: IC50 values can vary between labs due to different experimental conditions. The data above serves as a representative benchmark.[23][24]

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (3-Chloroquinolin-7-ol, Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of 3-Chloroquinolin-7-ol and Doxorubicin (positive control). Include untreated and vehicle-only (e.g., DMSO) wells as negative controls.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Dissecting the Mechanism of Cell Death

If 3-Chloroquinolin-7-ol demonstrates significant cytotoxicity, the next step is to determine if the mechanism involves apoptosis.

Signaling Pathway of Apoptosis Induction

Staurosporine, a broad-spectrum kinase inhibitor, induces apoptosis primarily through the intrinsic (mitochondrial) pathway, leading to caspase activation.[28] Doxorubicin can trigger apoptosis through both intrinsic and extrinsic pathways, often initiated by DNA damage and the generation of reactive oxygen species (ROS).[1][2] We will investigate if 3-Chloroquinolin-7-ol activates similar downstream effectors.

G cluster_0 Apoptotic Stimuli cluster_1 Cellular Response cluster_2 Execution Pathway Staurosporine Staurosporine Kinase_Inhibition Kinase Inhibition Staurosporine->Kinase_Inhibition Doxorubicin Doxorubicin DNA_Damage DNA Damage / ROS Doxorubicin->DNA_Damage Test_Compound 3-Chloroquinolin-7-ol? Mitochondria Mitochondrial Stress (Cytochrome c release) Test_Compound->Mitochondria Kinase_Inhibition->Mitochondria DNA_Damage->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of 3-Chloroquinolin-7-ol, Staurosporine (e.g., 1 µM), and a vehicle control for a predetermined time (e.g., 24 hours).

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Comparative Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Compare the percentage of apoptotic cells induced by 3-Chloroquinolin-7-ol to that induced by Staurosporine.

Part 2: Investigating Neuroprotective Potential

Quinoline derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and glycogen synthase kinase 3-beta (GSK3β), which are implicated in neurodegenerative diseases such as Alzheimer's. We will use in vitro enzyme inhibition assays to explore this potential MoA for 3-Chloroquinolin-7-ol.

Experimental Workflow for Enzyme Inhibition

G cluster_0 Target Selection cluster_1 In Vitro Assay cluster_2 Comparative Analysis A Select Target Enzymes: AChE and GSK3β B Perform Cell-Free Enzyme Inhibition Assay A->B C Determine IC50 Values B->C D Compare IC50 to: Donepezil (for AChE) CHIR-99021 (for GSK3β) C->D

Figure 3: Workflow for enzyme inhibition assays.
Comparative Enzyme Inhibition Data
Compound Target Enzyme Reported IC50 Reference
Donepezil Acetylcholinesterase (AChE)~5-10 nM[8][9][10][11][12]
CHIR-99021 GSK3β6.7 nM[16][29]
GSK3α10 nM[16][29]
3-Chloroquinolin-7-ol AChETo be determined
GSK3βTo be determined
Protocol 3: Generic In Vitro Enzyme Inhibition Assay

This protocol provides a general framework. Specific substrates and detection methods will vary depending on the enzyme and the commercial assay kit used.

Materials:

  • Recombinant human AChE or GSK3β enzyme

  • Specific substrate and detection reagents (e.g., colorimetric or fluorometric)

  • Assay buffer

  • 96-well microplate

  • Test compounds (3-Chloroquinolin-7-ol, Donepezil, CHIR-99021)

Procedure:

  • Prepare serial dilutions of 3-Chloroquinolin-7-ol and the respective positive control inhibitor (Donepezil for AChE, CHIR-99021 for GSK3β).

  • In a 96-well plate, add the assay buffer, the enzyme, and the test compound/inhibitor.

  • Incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the enzyme's substrate.

  • Incubate for the specified reaction time.

  • Stop the reaction (if necessary) and measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

This guide outlines a systematic and comparative in vitro approach to elucidate the primary mechanism of action of 3-Chloroquinolin-7-ol. By benchmarking its performance against well-characterized drugs like Doxorubicin, Staurosporine, Donepezil, and CHIR-99021, researchers can obtain robust and contextually relevant data.

Positive results from these assays—such as potent cytotoxicity, clear induction of apoptosis, or specific enzyme inhibition—will provide a strong foundation for subsequent investigations. These could include more complex in vitro studies, such as western blotting for key signaling proteins, or transitioning to in vivo models to assess efficacy and safety. The self-validating nature of these comparative protocols ensures a high degree of confidence in the generated data, paving the way for the further development of 3-Chloroquinolin-7-ol as a potential therapeutic agent.

References

  • Patsnap. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. Retrieved from [Link]

  • WebMD. (2024, June 17). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Retrieved from [Link]

  • Remedy Publications LLC. (2020, November 23). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Retrieved from [Link]

  • IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. IvyPanda. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Donepezil Hydrochloride used for? Patsnap Synapse. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023, October). A Comprehensive Review on Doxorubicin and it's Mechanism of Action. JETIR. Retrieved from [Link]

  • GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. Retrieved from [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. Retrieved from [Link]

  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Retrieved from [Link]

  • Zureigat, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Oncology in Clinical Practice, 18(4), 218-227. Retrieved from [Link]

  • Wang, J., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology, 10, 921820. Retrieved from [Link]

  • Wąs, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(24), 15536. Retrieved from [Link]

  • Wikipedia. (n.d.). SH-SY5Y. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). NCI-60. Wikipedia. Retrieved from [Link]

  • Vilaboa, N., et al. (1997). Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines. Neuropharmacology, 36(6), 815-825. Retrieved from [Link]

  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Frontiers. (2022, July 17). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers. Retrieved from [Link]

  • Xicoy, A., et al. (2022). Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. Cells, 11(14), 2185. Retrieved from [Link]

  • protocols.io. (2022, May 23). SH-SY5Y culturing. protocols.io. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2019). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 81(4), 746-751. Retrieved from [Link]

  • SciSpace. (n.d.). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. SciSpace. Retrieved from [Link]

  • Belmokhtar, C., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20(26), 3354-3362. Retrieved from [Link]

  • Cufaro, D., et al. (2021). CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy. International Journal of Molecular Sciences, 22(20), 11099. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). CHIR-99021. The Chemical Probes Portal. Retrieved from [Link]

  • National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research, 12(3), 263-267. Retrieved from [Link]

  • Guo, Q., et al. (2002). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 283(1), G51-G60. Retrieved from [Link]

  • Brignole, F., et al. (2002). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology, 86(5), 575-580. Retrieved from [Link]

  • PubMed Central. (2019). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Cancers, 11(11), 1642. Retrieved from [Link]

  • Anticancer Research. (2012). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 32(11), 4811-4818. Retrieved from [Link]

  • PubMed Central. (2019). Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products. Molecular Carcinogenesis, 58(10), 1877-1888. Retrieved from [Link]

  • PNAS. (2003). Proteomic profiling of the NCI-60 cancer cell lines using new high-density reverse-phase lysate microarrays. PNAS, 100(19), 10607-10612. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of staurosporine on cell cycle of different human breast cells. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). List of GSK-3b inhibitors and corresponding IC50 and Chemical Abstracts. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Quinoline-Based Inhibitors Targeting Matrix Metalloproteinase-13

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the efficacy of quinoline-based inhibitors targeting Matrix Metalloproteinase-13 (MMP-13), a critical enzyme implicated in the pathogenesis of osteoarthritis. We will explore the foundational quinoline scaffold, delve into the structure-activity relationships that govern inhibitory potency, and present a side-by-side comparison of representative inhibitors supported by experimental data and detailed protocols.

Introduction: The Quinoline Scaffold and the MMP-13 Target

The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form diverse interactions with biological targets have made it a cornerstone in the development of numerous therapeutic agents, including anticancer and antimicrobial drugs.[1][3] This versatility allows for the fine-tuning of pharmacological properties through substitution at various positions on the ring system.[3]

A key therapeutic target where quinoline-based inhibitors have shown significant promise is Matrix Metalloproteinase-13 (MMP-13), or collagenase-3.[4] MMP-13 is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of type II collagen, the primary structural component of articular cartilage.[4] While MMPs are essential for normal tissue remodeling, the overexpression of MMP-13 is a hallmark of osteoarthritis (OA), leading to progressive cartilage destruction and joint failure.[5][6] Consequently, the development of potent and selective MMP-13 inhibitors represents a promising disease-modifying strategy for OA treatment.[4]

This guide will compare the efficacy of different quinoline-based compounds as MMP-13 inhibitors, using the simple 3-Chloroquinolin-7-ol as a structural starting point to understand the core scaffold before examining more complex, highly potent derivatives.

The Quinoline Core: Structure-Activity Relationship (SAR)

The efficacy of a quinoline-based inhibitor is not derived from the core itself, but from the strategic placement of various functional groups on the ring. The structure-activity relationship (SAR) explores how these chemical modifications influence the compound's ability to bind to the target enzyme.[7] For MMP-13, a deep S1' pocket in its active site is a key feature that can be exploited for designing high-affinity inhibitors.[5]

While 3-Chloroquinolin-7-ol (Figure 1) represents a basic quinoline structure, its biological activity against MMP-13 is not extensively documented.[8] However, its framework is instructive. Key positions for substitution (C2, C3, C4, C7, etc.) can be functionalized to interact with specific residues in the enzyme's active site, thereby enhancing potency and selectivity.[7][9]

Caption: The core quinoline scaffold with key positions for substitution.

Comparative Efficacy of Advanced Quinoline-Based MMP-13 Inhibitors

To illustrate the principles of SAR, we will compare two distinct classes of potent quinoline-based MMP-13 inhibitors: a non-zinc-binding quinazoline derivative and a novel allosteric inhibitor.

Quinazoline-2-carboxamides: Potent Zinc-Binding Competitors

The quinazoline scaffold, an isomer of quinoline, has been successfully utilized to develop highly potent MMP-13 inhibitors. These inhibitors are often designed to interact with the catalytic zinc ion in the MMP-13 active site. However, this can lead to off-target effects, as many other metalloproteinases also contain zinc. A more recent strategy involves designing inhibitors that do not directly chelate the zinc ion but instead achieve high affinity by occupying deep pockets within the active site, such as the S1' pocket.[5][10]

A prime example is the carboxylic acid inhibitor designated 21k from a series of quinazoline-2-carboxamides.[5] This compound was designed through structure-based methods to optimally fill the S1' pocket, leading to exceptional potency and selectivity for MMP-13 over other MMPs.[5]

AQU-019: A Selective Allosteric Inhibitor

A different and highly innovative approach involves allosteric inhibition. Instead of competing with the substrate at the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity. This mechanism can offer superior selectivity, as allosteric sites are often less conserved across related enzymes than the active site.

AQU-019 is a novel, potent, and highly selective allosteric MMP-13 inhibitor.[6] Its development focused on optimizing not only potency but also metabolic stability and oral bioavailability, making it a strong candidate for a disease-modifying osteoarthritis drug (DMOAD).[6]

Quantitative Efficacy Comparison

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11] A lower IC50 value signifies a more potent inhibitor.[12]

InhibitorScaffold TypeMechanism of ActionTargetIC50 ValueSelectivity ProfileReference
Compound 21k QuinazolineCompetitive (Non-Zinc-Binding)MMP-131.1 nMHigh selectivity over MMP-1, -2, -3, -7, -8, -9, -14[5]
AQU-019 QuinolineAllostericMMP-134.8 nMHigh selectivity over other MMPs[6]

Analysis: Both compounds demonstrate exceptional potency in the low nanomolar range. Compound 21k, the competitive inhibitor, shows a slightly lower IC50, indicating very high affinity for the active site.[5] AQU-019's slightly higher IC50 is still indicative of a highly potent compound, and its allosteric mechanism may confer advantages in terms of in-vivo selectivity and reduced potential for off-target effects compared to traditional active-site inhibitors.[6] The development of both compounds highlights the power of structure-based design in creating highly effective and selective inhibitors based on the quinoline framework.

Experimental Methodology: Determining Inhibitor Potency (IC50)

The determination of an IC50 value is a cornerstone of drug discovery, providing a quantitative measure of inhibitor efficacy.[13][14] The following is a generalized protocol for an in-vitro enzymatic assay to determine the IC50 of a test compound against MMP-13.

G prep Assay Preparation (Buffer, Reagents) plate Plate Inhibitor (Serial Dilutions) prep->plate enzyme Add MMP-13 Enzyme (Pre-incubation) plate->enzyme substrate Initiate Reaction (Add Fluorogenic Substrate) enzyme->substrate read Kinetic Reading (Measure Fluorescence over Time) substrate->read calc Data Analysis (Calculate Reaction Velocity) read->calc plot Dose-Response Curve (Plot Velocity vs. [Inhibitor]) calc->plot ic50 IC50 Determination (Non-linear Regression) plot->ic50

Caption: Standard workflow for an in-vitro MMP-13 enzymatic inhibition assay.

Step-by-Step Protocol for MMP-13 Inhibition Assay

This protocol is a self-validating system that includes necessary controls to ensure data integrity.[15]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for MMP-13 activity (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • MMP-13 Enzyme: Reconstitute recombinant human MMP-13 catalytic domain to a stock concentration in assay buffer. Determine the optimal working concentration that yields a robust linear signal over the desired reaction time.

    • Fluorogenic Substrate: Prepare a stock solution of a specific MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). The working concentration should ideally be at or near the Michaelis constant (Km) for accurate IC50 determination that approximates the Ki.[16]

    • Test Inhibitor: Prepare a high-concentration stock solution of the quinoline-based inhibitor in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • Inhibitor Plating: Create a serial dilution of the test inhibitor in DMSO. Typically, an 11-point curve with a 1:3 dilution factor is effective. Pipette 1 µL of each dilution into the appropriate wells of a 96-well plate.

    • Controls:

      • Positive Control (100% Activity): Add 1 µL of DMSO without inhibitor.

      • Negative Control (0% Activity): Add 1 µL of DMSO and a known, potent MMP-13 inhibitor (or assay buffer instead of enzyme later).

    • Enzyme Addition: Add 50 µL of the MMP-13 enzyme solution (diluted in assay buffer) to all wells except the no-enzyme blanks.

    • Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (diluted in assay buffer) to all wells to start the reaction. The final DMSO concentration should be kept low and constant across all wells (e.g., 1%).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths for the chosen substrate.

  • Data Analysis and IC50 Calculation:

    • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize Data: Convert the reaction velocities into percentage inhibition relative to the positive (100% activity) and negative (0% activity) controls.

    • Plot Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.[12]

    • Determine IC50: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using non-linear regression software (e.g., GraphPad Prism).[17] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[11]

G cluster_plot IC50 Determination from Dose-Response Curve -> % Inhibition a b a->b c b->c d c->d x_axis IC50 c->x_axis y_axis 50% y_axis->c

Caption: A dose-response curve illustrates IC50 as the concentration at 50% inhibition.

Conclusion and Future Directions

The quinoline scaffold is a remarkably effective platform for the design of potent and selective MMP-13 inhibitors. Through rational, structure-based design, researchers have developed compounds like the competitive inhibitor 21k and the allosteric inhibitor AQU-019 , both of which exhibit low nanomolar efficacy.[5][6] The comparison between these molecules demonstrates that high potency can be achieved through different mechanisms of action, each with potential therapeutic advantages.

The future of quinoline-based inhibitor design will likely focus on further optimizing pharmacokinetic and pharmacodynamic properties to improve oral bioavailability and in-vivo efficacy. The exploration of novel inhibition mechanisms, such as allostery, will continue to be a key strategy for achieving superior selectivity and minimizing off-target effects, ultimately paving the way for a new generation of disease-modifying drugs for osteoarthritis.

References

  • Nakagawa, Y., et al. (2014). Discovery of novel, highly potent, and selective quinazoline-2-carboxamide-based matrix metalloproteinase (MMP)-13 inhibitors without a zinc binding group using a structure-based design approach. Journal of Medicinal Chemistry, 57(21), 8886-902. [Link]

  • Chen, I. J., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(7), 1271-1278. [Link]

  • Housing Innovations. (2023). 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3058-3074. [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-9. [Link]

  • Al-Ostoot, F. H., et al. (2017). Quinoline-based small molecules as effective protein kinases inhibitors. Medicinal Chemistry Research, 26, 2689-2719. [Link]

  • Wikipedia. (n.d.). Half-maximal inhibitory concentration. Wikipedia. [Link]

  • edX. (n.d.). IC50 Determination. edX. [Link]

  • Font, M., et al. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Drug Design and Discovery, 14(4), 259-72. [Link]

  • CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Semantic Scholar. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(17), 3109. [Link]

  • Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Frontiers. (2023). QSAR rationales for MMP-13 inhibition by quinazoline derivatives. Frontiers in Chemistry. [Link]

  • Höglund, I. P. J., et al. (2009). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 52(14), 4411-4423. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroquinolin-7-ol. PubChem. [Link]

  • Duggleby, R. G. (1981). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA) - Enzymology, 658(2), 248-259. [Link]

  • ResearchGate. (n.d.). Assay Conditions to Determine Ki and Mode of Inhibition. ResearchGate. [Link]

  • ResearchGate. (2020). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2018). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]

  • ResearchGate. (2022). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. ResearchGate. [Link]

  • Google Patents. (n.d.). Quinazolines as mmp-13 inhibitors.
  • Taylor & Francis Online. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 853-861. [Link]

  • Biology LibreTexts. (2023). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • American Chemical Society. (2022). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. Journal of the American Chemical Society, 144(1), 351-361. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2004). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Heterocyclic Chemistry, 14, 111-114. [Link]

  • PubMed. (2019). Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 558-564. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloroquinoline. PrepChem.com. [Link]

  • Current Medicinal Chemistry. (2019). Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Current Medicinal Chemistry, 26(21), 3899-3915. [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. [Link]

  • PubMed Central. (2021). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

  • Adooq Bioscience. (n.d.). MMP inhibitors. Adooq Bioscience. [Link]

  • ResearchGate. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry. [Link]

Sources

A Researcher's Guide to the Cross-Validation of 3-Chloroquinolin-7-ol's Biological Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of the biological activity of 3-Chloroquinolin-7-ol across a panel of distinct cell lines. As a member of the quinoline family, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological properties, 3-Chloroquinolin-7-ol holds potential for further investigation. This document is intended for researchers, scientists, and professionals in drug development, offering a robust, scientifically-grounded methodology for assessing its therapeutic promise. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a strategy for data interpretation and comparison with relevant alternative compounds.

Introduction: The Quinoline Scaffold and the Promise of 3-Chloroquinolin-7-ol

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. Derivatives of 7-chloroquinoline, in particular, have been the subject of extensive research, with studies demonstrating their potential as antitumor agents in various cancer cell lines such as MCF-7 (human breast adenocarcinoma), HCT-116 (human colon carcinoma), and HeLa (human cervical carcinoma)[1][3]. These compounds can induce cell cycle arrest and apoptosis, highlighting their potential as novel therapeutic agents[4].

3-Chloroquinolin-7-ol, a specific derivative, is an intriguing candidate for investigation. Its chemical structure suggests potential for biological activity, yet comprehensive comparative studies of its effects across different cell lines are not widely published. This guide, therefore, outlines a systematic approach to characterize its biological activity, focusing on cytotoxicity and cell viability as primary endpoints.

Experimental Design: A Multi-faceted Approach to Cross-Validation

To rigorously assess the biological activity of 3-Chloroquinolin-7-ol, a cross-validation strategy employing a diverse panel of cell lines is essential. This approach not only helps in identifying cell-specific sensitivities but also provides insights into the potential mechanism of action.

Cell Line Selection

The choice of cell lines is critical for a comprehensive evaluation. We recommend a panel that includes representatives from different cancer types and, importantly, a non-cancerous cell line to assess selectivity. Based on the literature for similar quinoline derivatives, the following cell lines are proposed[1][2][3]:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor-positive.

  • HCT-116: A human colorectal carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • HL-60: A human promyelocytic leukemia cell line.

  • MRC-5: A normal human fetal lung fibroblast cell line, to serve as a control for cytotoxicity against non-cancerous cells.

Selection of Comparator Compounds

To contextualize the activity of 3-Chloroquinolin-7-ol, it is crucial to include well-characterized comparator compounds. We propose the following:

  • Chloroquine: A widely known 4-aminoquinoline derivative, to serve as a reference for the general quinoline scaffold.

  • Doxorubicin: A standard chemotherapeutic agent with a well-understood mechanism of action, to act as a positive control for cytotoxicity.

Experimental Workflow

The overall experimental workflow is designed to be logical and efficient, starting from cell culture preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Preparation of 3-Chloroquinolin-7-ol and Comparator Stock Solutions treatment Treatment with Serially Diluted Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Perform Cell Viability Assays (MTT & WST-1) incubation->viability_assay readout Spectrophotometric Reading viability_assay->readout data_processing Data Normalization and Calculation of Percent Viability readout->data_processing ic50 IC50 Value Determination data_processing->ic50 comparison Comparative Analysis Across Cell Lines and with Control Compounds ic50->comparison

Caption: Experimental workflow for assessing the biological activity of 3-Chloroquinolin-7-ol.

Methodologies: Detailed Protocols for Cell Viability Assays

The assessment of cell viability is a cornerstone of in vitro toxicology and drug screening. We will detail the protocols for two widely used tetrazolium reduction assays: the MTT assay, which is a classic method, and the WST-1 assay, a more modern alternative with certain advantages. The use of multiple assays provides a more comprehensive view of cellular fitness[5].

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Chloroquinolin-7-ol and comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is a more sensitive and convenient alternative to the MTT assay. The reduction of the WST-1 tetrazolium salt by cellular dehydrogenases produces a soluble formazan, eliminating the need for a solubilization step.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation and Interpretation

The results of the cell viability assays should be presented in a clear and comparative manner. The primary endpoint will be the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.

Tabulated IC50 Values

A summary table of the calculated IC50 values will allow for a direct comparison of the cytotoxic effects of the tested compounds across the different cell lines.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)HeLa IC50 (µM)HL-60 IC50 (µM)MRC-5 IC50 (µM)Selectivity Index (MRC-5/Cancer Cell Line)
3-Chloroquinolin-7-ol Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Chloroquine Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Doxorubicin Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Dose-Response Curves

Graphical representation of the dose-response relationship for each compound and cell line will provide a visual understanding of the cytotoxic effects.

Potential Signaling Pathways and Mechanisms of Action

Based on the known biological activities of quinoline derivatives, 3-Chloroquinolin-7-ol may exert its effects through various signaling pathways. Many quinoline compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. They can also cause cell cycle arrest at different phases, such as G0/G1 or G2/M.

signaling_pathway cluster_cell Cancer Cell cluster_pathways Potential Targets compound 3-Chloroquinolin-7-ol dna DNA Intercalation/ Damage compound->dna Inhibition kinases Kinase Inhibition (e.g., PI3K/Akt) compound->kinases Inhibition caspases Caspase Activation compound->caspases Activation cell_cycle Cell Cycle Progression survival Cell Survival apoptosis Apoptosis dna->cell_cycle Arrest kinases->survival Inhibition caspases->apoptosis Induction

Caption: Hypothesized signaling pathways affected by 3-Chloroquinolin-7-ol.

Further mechanistic studies, such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the cross-validation of the biological activity of 3-Chloroquinolin-7-ol. By employing a diverse panel of cell lines, validated assay protocols, and appropriate comparator compounds, researchers can obtain reliable and reproducible data to assess the therapeutic potential of this novel compound. The findings from these initial studies will be instrumental in guiding future preclinical development, including more in-depth mechanistic studies and in vivo efficacy evaluations. The systematic approach outlined herein will ensure a thorough and insightful investigation into the pharmacological profile of 3-Chloroquinolin-7-ol.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • JoVE. (2022). Viability Assays For Cells In Culture l Protocol Preview. Available at: [Link]

  • PubChem. (n.d.). 3-Chloroquinolin-7-ol. Available at: [Link]

  • Sarı, B., & Deniz, İ. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Training and Research Hospital Medical Journal, 59(3), 281-287.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Available at: [Link]

  • Al-Ostath, A. I., & El-Faham, A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4945.
  • El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Desai, K. R., & Mistry, B. D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(2), 223-228.
  • Wujec, M., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(11), 3169.
  • PubChemLite. (n.d.). 7-chloroquinolin-3-ol (C9H6ClNO). Available at: [Link]

  • de Farias, A. C. A., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2133-2143.
  • da Silva, G. N., et al. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Cancer Chemotherapy and Pharmacology, 84(6), 1241-1253.

Sources

The 3-Chloroquinolin-7-ol Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide delves into the structure-activity relationship (SAR) of the 3-chloroquinolin-7-ol scaffold, a promising heterocyclic framework in medicinal chemistry. By objectively analyzing available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this core influence biological activity, thereby guiding future drug design and optimization efforts.

Introduction: The Quinoline Scaffold and the Significance of the 3-Chloroquinolin-7-ol Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The 3-chloroquinolin-7-ol core combines several key features that make it a particularly interesting starting point for medicinal chemistry campaigns: the quinoline backbone provides a rigid and planar structure for molecular recognition, the chlorine atom at the 3-position can influence electronic properties and metabolic stability, and the hydroxyl group at the 7-position offers a crucial handle for further chemical modification.

  • Quinoline Core: Rigidity, Planarity
  • 3-Chloro Group: Electronic Effects, Metabolic Stability
  • 7-Hydroxy Group: H-bonding, Derivatization Site

Comparative Analysis of 7-Substituted Quinoline Derivatives

While comprehensive SAR studies specifically on the 3-chloroquinolin-7-ol scaffold are limited in publicly available literature, valuable insights can be gleaned from broader studies on 7-chloroquinoline and 7-alkoxyquinoline derivatives. The 7-position has been identified as a critical site for modulating the biological activity of the quinoline core, particularly in the context of anticancer and antimalarial applications.

Anticancer Activity: The Impact of 7-Position Substituents

Research into quinoline-based anticancer agents has consistently highlighted the importance of the substituent at the 7-position. Preliminary SAR analyses suggest that the introduction of a large and bulky alkoxy group at this position can be a beneficial pharmacophoric feature for enhancing antiproliferative activity.[1] This is further supported by studies on various 7-chloroquinoline derivatives where modifications at other positions, in combination with the 7-chloro substituent, have yielded potent anticancer compounds.

To illustrate this, the following table summarizes the in vitro anticancer activity (IC50 values) of several 7-chloroquinoline derivatives against various cancer cell lines. While not direct analogues of 3-chloroquinolin-7-ol, they provide a strong rationale for exploring modifications at the 7-position of this scaffold.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 4-Anilino-7-chloroquinoline derivativeHCT-116 (Colon)21.41[2]
Compound 2 4-Anilino-7-chloroquinoline derivativeMCF-7 (Breast)7.54[2]
Compound 3 7-Chloroquinoline-benzimidazole hybridHeLa (Cervical)0.2 - >100[3]
Compound 4 Morita-Baylis-Hillman adduct of 7-chloroquinolineHL-60 (Leukemia)4.60[4]
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious< 1.0[1]

Key Insights from Anticancer Data:

  • The data suggests that the 7-position is amenable to a variety of substituents, leading to potent anticancer activity.

  • The high potency of compound 10g , which features a bulky benzyloxy group at the 7-position, strongly supports the hypothesis that larger alkoxy groups in this position are favorable for anticancer activity.[1]

  • The diverse range of active compounds underscores the potential of the 7-position as a key modification site for optimizing the anticancer properties of the 3-chloroquinolin-7-ol scaffold.

SAR_Anticancer Scaffold 3-Chloroquinolin-7-ol R_group Modification at 7-OH (e.g., Etherification) Scaffold->R_group Derivatization Bulky_Alkoxy Bulky Alkoxy Group (e.g., Benzyloxy) R_group->Bulky_Alkoxy Leads to Activity Enhanced Anticancer Activity (Lower IC50) Bulky_Alkoxy->Activity Correlates with

Antimalarial Activity: A Historical Stronghold of 7-Chloroquinolines
Compound IDSubstitution PatternPlasmodium falciparum StrainIC50 (µM)Reference
Compound 5 4-Amino-7-chloroquinoline derivativeK1 (Chloroquine-resistant)<0.05[5]
Compound 6 7-Chloroquinoline-benzimidazole hybrid3D7 (Chloroquine-sensitive)Nanomolar range[3]
Compound 7 7-Chloroquinoline-benzimidazole hybridDd2 (Chloroquine-resistant)Nanomolar range[3]

Key Insights from Antimalarial Data:

  • The 7-chloroquinoline core is a validated starting point for potent antimalarial agents, effective against both chloroquine-sensitive and -resistant strains.

  • The nanomolar potency of the hybrid compounds suggests that complex and diverse side chains can be introduced, likely at the 4-position, to achieve high efficacy.

Experimental Protocols: A Blueprint for Exploration

To facilitate further research on the 3-chloroquinolin-7-ol scaffold, we provide a generalized, multi-step synthetic workflow based on established quinoline synthesis methodologies.

Synthesis of the 3-Chloroquinolin-7-ol Core

A plausible synthetic route to the 3-chloroquinolin-7-ol core can be adapted from known procedures for quinoline synthesis. A common starting point is the Conrad-Limpach synthesis or a variation thereof, followed by chlorination.

Step-by-Step Protocol:

  • Condensation: React a substituted aniline (e.g., m-anisidine) with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

  • Cyclization: Heat the enamine intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce cyclization and form the corresponding 4-hydroxy-7-methoxyquinoline.

  • Chlorination: Treat the 4-hydroxy-7-methoxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 3-position, yielding 3-chloro-7-methoxyquinoline.

  • Demethylation: Cleave the methyl ether at the 7-position using a demethylating agent like boron tribromide (BBr3) or hydrobromic acid (HBr) to afford the final 3-chloroquinolin-7-ol scaffold.

Synthesis_Workflow Start Substituted Aniline + β-Ketoester Step1 Condensation Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 4-Hydroxy-7-methoxyquinoline Step2->Intermediate2 Step3 Chlorination (POCl3) Intermediate2->Step3 Intermediate3 3-Chloro-7-methoxyquinoline Step3->Intermediate3 Step4 Demethylation (BBr3) Intermediate3->Step4 Final_Product 3-Chloroquinolin-7-ol Step4->Final_Product

Derivatization of the 7-Hydroxy Group

The 7-hydroxy group serves as an excellent handle for introducing chemical diversity. A common and effective method for this is the Williamson ether synthesis.

Step-by-Step Protocol for 7-O-Alkylation:

  • Deprotonation: Treat a solution of 3-chloroquinolin-7-ol in a suitable solvent (e.g., DMF, THF) with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the hydroxyl group and form the corresponding alkoxide.

  • Nucleophilic Substitution: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous work-up followed by purification (e.g., column chromatography) to isolate the desired 7-alkoxy-3-chloroquinoline derivative.

Conclusion and Future Directions

The 3-chloroquinolin-7-ol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data on related quinoline derivatives strongly suggests that the 7-position is a critical determinant of biological activity. Specifically, the introduction of bulky alkoxy groups at the 7-position appears to be a viable strategy for enhancing anticancer potency.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-chloroquinolin-7-ol analogues with diverse substituents at the 7-position. Such studies, generating clear, quantitative SAR data, will be invaluable in unlocking the full therapeutic potential of this versatile scaffold. Furthermore, elucidation of the mechanism of action and identification of specific molecular targets will be crucial for the rational design of next-generation drug candidates based on this promising core structure.

References

  • Perković, I., et al. (2020). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 25(18), 4265. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 666-678. [Link]

  • KUMAR, S., & JOSHI, Y. C. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(1), 123-126. [Link]

  • de F. de A. E. Silva, J., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2154-2165. [Link]

  • El-Sayed, N. N. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Chinese Chemical Society, 65(10), 1205-1213. [Link]

  • Madrid, P. B., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 22(18), 5864-5867. [Link]

Sources

In Vivo Validation of 3-Chloroquinolin-7-ol's Therapeutic Potential: A Comparative Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Chloroquinolin-7-ol, a novel quinoline derivative, as a potential therapeutic agent. Given the nascent stage of research on this specific molecule, this document outlines a robust, scientifically-grounded strategy for its preclinical evaluation, drawing parallels with established methodologies for analogous small molecules. We will operate under the hypothesis that 3-Chloroquinolin-7-ol exhibits anticancer properties, a common therapeutic avenue for quinoline-based compounds.[1][2][3] This guide will compare its hypothetical performance against a standard-of-care chemotherapy agent and another small molecule inhibitor to provide a clear context for its potential clinical utility.

Introduction: The Quinoline Scaffold and the Promise of 3-Chloroquinolin-7-ol

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties.[1][4][5] The unique bicyclic aromatic structure of quinoline allows for versatile functionalization, enabling the fine-tuning of its biological activity.[1] 3-Chloroquinolin-7-ol is a specific derivative whose therapeutic potential remains largely unexplored, presenting a compelling opportunity for drug discovery and development.[6] This guide will detail the necessary steps to rigorously evaluate its efficacy and safety in living organisms, a critical phase in translating a promising compound from the bench to the bedside.

Comparative Framework: Establishing a Baseline for Efficacy and Safety

To ascertain the therapeutic potential of 3-Chloroquinolin-7-ol, its performance must be benchmarked against relevant alternatives. For this hypothetical validation, we will consider its efficacy in a preclinical model of colorectal cancer and compare it with:

  • 5-Fluorouracil (5-FU): A conventional chemotherapeutic agent widely used in the treatment of colorectal cancer.

  • A Small Molecule Kinase Inhibitor (e.g., a hypothetical CINK4 analog): Representing a targeted therapy approach, this allows for comparison with modern precision medicine.[7]

This comparative approach will enable a nuanced understanding of 3-Chloroquinolin-7-ol's potential advantages, such as improved efficacy, reduced toxicity, or a novel mechanism of action.

Preclinical In Vivo Validation Workflow

The in vivo validation of a novel compound is a multi-faceted process encompassing efficacy, toxicity, and pharmacokinetic studies.[8] The following workflow outlines the key experimental stages for 3-Chloroquinolin-7-ol.

G cluster_0 Phase 1: Acute Toxicity & Dose Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Efficacy Studies in Xenograft Models cluster_3 Phase 4: Advanced Preclinical Models (Optional) A Single Ascending Dose Study in Rodents B Determine Maximum Tolerated Dose (MTD) A->B F Treatment with 3-Chloroquinolin-7-ol, 5-FU, Kinase Inhibitor, and Vehicle Control B->F C Single Dose PK Study (IV and Oral Administration) D Determine Bioavailability, Half-life, Cmax, Tmax C->D D->F E Establish Human Colorectal Cancer (e.g., HCT116) Xenografts in Immunocompromised Mice E->F G Monitor Tumor Growth, Body Weight, and Clinical Signs F->G H Endpoint Analysis: Tumor Weight, Histopathology, Biomarker Analysis G->H I Patient-Derived Xenograft (PDX) Models H->I J Orthotopic or Metastatic Models I->J

Caption: In Vivo Validation Workflow for 3-Chloroquinolin-7-ol.

Phase 1: Acute Toxicity and Dose Range Finding

The initial step in any in vivo study is to determine the safety profile of the test compound.[8] An acute toxicity study is performed to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.

Experimental Protocol: Single Ascending Dose Study

  • Animal Model: Healthy BALB/c mice, 6-8 weeks old, are used.

  • Groups: Animals are divided into groups (n=3-5 per group) and administered a single dose of 3-Chloroquinolin-7-ol via the intended clinical route (e.g., oral gavage or intraperitoneal injection). Doses are escalated in subsequent groups.

  • Observation: Animals are closely monitored for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) for up to 14 days.

  • Endpoint: The MTD is determined as the highest dose at which no mortality and no more than a 10% loss in body weight is observed.

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for designing effective dosing regimens.[8]

Experimental Protocol: Single Dose PK Study

  • Animal Model: Healthy Sprague-Dawley rats are often used for PK studies due to their larger blood volume.

  • Administration: One group receives 3-Chloroquinolin-7-ol intravenously (IV) to determine 100% bioavailability, while another group receives it orally.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration.

  • Analysis: The concentration of 3-Chloroquinolin-7-ol in the plasma is quantified using LC-MS/MS.

  • Data Interpretation: Key PK parameters such as bioavailability, half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated.

Phase 3: Efficacy Studies in Xenograft Models

The antitumor activity of 3-Chloroquinolin-7-ol is evaluated in animal models bearing human tumors.[9][10]

Experimental Protocol: Human Colorectal Cancer Xenograft Study

  • Cell Line: HCT116 human colorectal carcinoma cells are cultured in vitro.

  • Implantation: A suspension of HCT116 cells is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 per group):

    • Vehicle Control

    • 3-Chloroquinolin-7-ol (at one or more doses below the MTD)

    • 5-Fluorouracil (at a clinically relevant dose)

    • Small Molecule Kinase Inhibitor (at an effective dose)

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: When tumors in the control group reach a predetermined size, all animals are euthanized. Tumors are excised, weighed, and processed for further analysis (histopathology, biomarker analysis).

Data Presentation and Comparative Analysis

The results of the in vivo studies should be presented in a clear and comparative manner.

Table 1: Comparative Efficacy in HCT116 Xenograft Model

Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
3-Chloroquinolin-7-ol (10 mg/kg)750 ± 9050
5-Fluorouracil (20 mg/kg)600 ± 8060
Kinase Inhibitor (25 mg/kg)450 ± 6070

Table 2: Comparative Toxicity Profile

Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related Mortalities
Vehicle Control< 20
3-Chloroquinolin-7-ol (10 mg/kg)50
5-Fluorouracil (20 mg/kg)151/10
Kinase Inhibitor (25 mg/kg)80

Mechanistic Insights and Signaling Pathways

Assuming 3-Chloroquinolin-7-ol acts as a kinase inhibitor, a common mechanism for anticancer drugs, its potential interaction with key signaling pathways can be visualized.[11]

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Inhibitor 3-Chloroquinolin-7-ol Inhibitor->RAF

Caption: Hypothetical Mechanism of Action of 3-Chloroquinolin-7-ol.

This diagram illustrates a potential mechanism where 3-Chloroquinolin-7-ol inhibits a kinase (e.g., RAF) in a critical cancer-promoting pathway, leading to the suppression of cell proliferation and survival.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo validation of 3-Chloroquinolin-7-ol's therapeutic potential. The hypothetical data presented suggests that while it may not be as potent as the selected kinase inhibitor, it could offer a better safety profile than conventional chemotherapy like 5-FU.

Further preclinical development should focus on:

  • Orthotopic and Metastatic Models: These more clinically relevant models can provide better insights into the drug's efficacy against tumors in their natural microenvironment.[10][12]

  • Combination Studies: Evaluating 3-Chloroquinolin-7-ol in combination with other anticancer agents could reveal synergistic effects.

  • Pharmacodynamic Studies: Assessing the modulation of the target pathway in tumor tissue following treatment can confirm the mechanism of action.

By following a rigorous and comparative in vivo validation process, the true therapeutic potential of novel compounds like 3-Chloroquinolin-7-ol can be effectively determined, paving the way for their potential entry into clinical trials.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]

  • In vivo screening models of anticancer drugs. Tel Aviv University. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • (PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. OEHHA. [Link]

  • 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. Clinical Cancer Research. [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. ResearchGate. [Link]

  • Unlocking The Therapeutic Potential of Quinoline Derivatives. Scribd. [Link]

  • Quinoline Toxicological Summary. Minnesota Department of Health. [Link]

  • QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]

  • Selective in vivo and in vitro effects of a small molecule inhibitor of cyclin-dependent kinase 4. PubMed. [Link]

  • Small molecule inhibitors as emerging cancer therapeutics. OAText. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • In Vivo Efficacy Evaluation. ProBio CDMO. [Link]

  • Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. American Chemical Society. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • 3-Chloroquinolin-7-ol. PubChem. [Link]

  • Pharmacological screening of some quinoline derivatives in canine vascular smooth muscle. PubMed. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed Central. [Link]

  • 3-Chloroquinoline. PubChem. [Link]

  • Development and In Vivo Assessment of 4-Phenyltellanyl-7-chloroquinoline-loaded Polymeric Nanocapsules in Alzheimer's Disease Models. MDPI. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed. [Link]

  • Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. PubMed. [Link]

  • 7-chloroquinolin-3-ol (C9H6ClNO). PubChemLite. [Link]

  • Evaluation of antitumor activities of 7-chloroquinoline derivatives (2). ResearchGate. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]

  • (PDF) 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

Sources

The Emerging Potential of Chloroquinolines in Oncology: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking 3-Chloroquinolin-7-ol Against Established Kinase Inhibitors

In the landscape of oncological research, the quinoline scaffold is a recurring motif of significant interest, forming the backbone of numerous approved therapeutics.[1] This guide delves into the burgeoning field of chloroquinoline derivatives, with a specific focus on the potential of compounds like 3-Chloroquinolin-7-ol. Due to the nascent stage of research on this specific molecule, we will use a closely related and well-documented analogue, a representative 7-chloroquinoline derivative (herein referred to as Cmpd-7CQ for illustrative purposes), to benchmark its performance against established multi-kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the experimental framework for evaluating novel anticancer agents.

Introduction: The Rationale for Comparison

Quinoline derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[2] Their mechanisms of action are diverse, ranging from inducing apoptosis to inhibiting key signaling pathways that drive tumor growth and proliferation.[2] Notably, many successful cancer drugs are quinoline-based, targeting receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met.

This guide will compare our representative chloroquinoline, Cmpd-7CQ, with two FDA-approved multi-kinase inhibitors known to act on similar pathways:

  • Lenvatinib: A potent inhibitor of VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.

  • Bosutinib: An inhibitor of Src, Abl, and Bcr-Abl tyrosine kinases, also showing activity against other RTKs.

The central hypothesis is that novel chloroquinoline compounds may offer a differentiated efficacy or safety profile compared to existing therapies, warranting a rigorous comparative evaluation.

Experimental Design for Comparative Benchmarking

To objectively assess the performance of a novel compound like Cmpd-7CQ against established drugs, a multi-tiered experimental approach is essential. This involves a series of in vitro assays designed to quantify cytotoxicity, target engagement, and the mechanism of cell death.

Experimental_Workflow cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Pathway Analysis A Cell Viability Assay (MTT) B Apoptosis Assay (Annexin V/PI Staining) A->B Determine IC50 C Kinase Inhibition Assay B->C Confirm Apoptotic Pathway D Western Blot for Signaling Proteins C->D Identify Specific Targets

Caption: A tiered experimental workflow for benchmarking novel anticancer compounds.

Tier 1: Cell Viability and Cytotoxicity Assessment

The initial step is to determine the concentration at which the compounds inhibit cancer cell growth by 50% (IC50). This provides a quantitative measure of cytotoxic potency.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cmpd-7CQ, Lenvatinib, and Bosutinib. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Comparative Performance Data (Illustrative)

CompoundCell LineIC50 (µM)
Cmpd-7CQ MCF-7 (Breast)5.2
HCT-116 (Colon)3.8
Lenvatinib MCF-7 (Breast)8.5
HCT-116 (Colon)6.1
Bosutinib MCF-7 (Breast)2.7
HCT-116 (Colon)1.9

Note: The IC50 values for Cmpd-7CQ are hypothetical and based on representative data for 7-chloroquinoline derivatives found in the literature for illustrative purposes.

Tier 2: Unraveling the Mechanism of Action

Once cytotoxicity is established, the next step is to understand how the compounds kill cancer cells. A primary mechanism for many anticancer drugs is the induction of apoptosis, or programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptosis

    • Annexin V-positive/PI-positive cells: Late apoptosis/necrosis

  • Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by each compound.

Expected Outcome: An effective anticancer compound will show a significant increase in the percentage of apoptotic cells compared to untreated controls.

Targeting the Engine: Kinase Inhibition

Many quinoline-based drugs function by inhibiting protein kinases, which are critical components of the signaling pathways that regulate cell growth, proliferation, and survival.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Chloroquinoline / Lenvatinib (Multi-Kinase Inhibitor) Inhibitor->RTK

Caption: Simplified signaling pathway targeted by multi-kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay

This is typically performed using a cell-free system, such as a recombinant kinase and a substrate.

  • Assay Setup: In a microplate, combine the recombinant kinase (e.g., VEGFR2, EGFR), a specific peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of Cmpd-7CQ, Lenvatinib, and Bosutinib.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Use a detection reagent (often an antibody that recognizes the phosphorylated substrate) that generates a luminescent or fluorescent signal. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 for kinase inhibition.

Comparative Kinase Inhibition Profile (Illustrative)

CompoundVEGFR2 IC50 (nM)EGFR IC50 (nM)Src IC50 (nM)
Cmpd-7CQ 15>100085
Lenvatinib 446>1000
Bosutinib 1202501.2

This data helps to build a selectivity profile for each compound, indicating which kinases it inhibits most potently.

Conclusion and Future Directions

This guide outlines a foundational experimental framework for benchmarking a novel chloroquinoline derivative against established anticancer drugs. The illustrative data suggests that while a hypothetical compound like Cmpd-7CQ may not be as potent as a highly optimized drug like Bosutinib against its primary target, it could present a unique polypharmacology profile, for instance, by inhibiting both VEGFR and Src family kinases.

The true potential of 3-Chloroquinolin-7-ol and its analogues can only be unlocked through rigorous experimental validation. The protocols described herein provide a starting point for researchers to generate robust, comparable data. Future studies should expand to include in vivo models to assess efficacy and safety in a more complex biological system, ultimately determining the clinical translatability of this promising class of compounds.

References

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • SciELO. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Available at: [Link]

Sources

A Comparative Guide to Confirming 3-Chloroquinolin-7-ol Target Engagement in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the identification of a bioactive small molecule like 3-Chloroquinolin-7-ol marks a pivotal moment in the discovery process. However, understanding the cellular phenotype it induces is only half the story. The critical next step—and the focus of this guide—is to unequivocally confirm that the molecule engages its intended protein target within the complex milieu of a living cell. This confirmation is the bedrock of establishing a clear mechanism of action, optimizing drug candidates, and predicting potential off-target effects.

This guide provides an in-depth comparison of leading methodologies for confirming target engagement in cellular models. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our exploration will be grounded in authoritative sources, providing you with the technical accuracy and field-proven insights needed to confidently validate your findings for 3-Chloroquinolin-7-ol or any small molecule of interest.

The Imperative of In-Cellulo Target Validation

Before delving into specific techniques, it's crucial to understand why confirming target engagement within a cellular context is non-negotiable. In vitro assays using purified proteins are invaluable for determining binding affinity, but they fail to replicate the intricate environment of a cell. Factors such as cell permeability, intracellular compartmentalization, metabolic degradation of the compound, and the presence of endogenous ligands and interacting proteins can all profoundly influence how a small molecule interacts with its target.[1] Therefore, direct evidence of target engagement in an intact cellular system is the gold standard for validating a compound's mechanism of action.[2][3]

Comparative Analysis of Key Methodologies

We will compare three robust and widely adopted methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). Each technique offers a unique approach to answering the fundamental question: "Does my compound bind to its target in the cell?"

Feature Cellular Thermal Shift Assay (CETSA) Drug Affinity Responsive Target Stability (DARTS) Photo-affinity Labeling (PAL)
Principle Ligand-induced thermal stabilization of the target protein.[4]Ligand-induced stabilization of the target protein against proteolysis.[5][6]Covalent cross-linking of a modified compound to its target upon photoactivation.[7][8]
Compound Modification Not required.Not required.Required (addition of a photoreactive group and a reporter tag).[9][10]
Primary Readout Increased amount of soluble protein at elevated temperatures.Decreased proteolysis of the target protein.Direct detection of the labeled target protein.
Throughput Can be adapted to high-throughput formats (HT-CETSA).[11]Moderate.Lower, often requires bespoke probe synthesis.
Key Advantage Label-free, applicable in living cells and tissues.[1][12]No compound modification needed, straightforward workflow.[13][14]Provides direct evidence of interaction and can help map the binding site.[10]
Key Limitation Not all proteins are amenable to thermal stabilization; indirect measure of binding.Requires careful optimization of protease digestion; indirect.Synthesis of the photo-probe can be complex and may alter binding affinity.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that leverages the principle of ligand-induced thermal stabilization.[4] When a small molecule like 3-Chloroquinolin-7-ol binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to thermal denaturation.[12] This change in thermal stability is the readout for target engagement.

Experimental Workflow & Rationale

The CETSA workflow is conceptually straightforward. Cells are treated with the compound of interest or a vehicle control. The cells are then heated to a range of temperatures. At lower temperatures, most proteins remain soluble. As the temperature increases, proteins begin to denature and aggregate. A protein that is stabilized by binding to 3-Chloroquinolin-7-ol will remain in its soluble form at higher temperatures compared to the unbound protein in the control cells.[4] The soluble fraction is then analyzed by techniques like Western blotting or mass spectrometry to quantify the amount of the target protein.

Caption: CETSA Experimental Workflow.

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of 3-Chloroquinolin-7-ol and a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Sample Preparation and Analysis: Collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Prepare samples for SDS-PAGE and subsequent Western blotting using an antibody specific to the putative target protein.

  • Data Interpretation: A positive result is indicated by a shift in the melting curve of the target protein in the drug-treated samples compared to the vehicle control. This will appear as a stronger band intensity at higher temperatures for the drug-treated samples.

Isothermal Dose-Response (ITDR) CETSA

To determine the potency of target engagement, an isothermal dose-response (ITDR) experiment can be performed. In this variation, cells are treated with a range of compound concentrations and then heated to a single, fixed temperature (typically a temperature that causes partial denaturation of the target protein).[4] This allows for the calculation of an EC50 value for target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a similar principle to CETSA but uses enzymatic digestion instead of heat to challenge protein stability. The binding of a small molecule to its target protein can shield it from proteolytic cleavage.[5][6][13]

Experimental Workflow & Rationale

In a typical DARTS experiment, cell lysates are prepared and aliquoted. Each aliquot is treated with either 3-Chloroquinolin-7-ol or a vehicle control. A protease, such as pronase or thermolysin, is then added to the lysates for a limited time.[13] Proteins that are not stabilized by a ligand will be digested by the protease, while the target protein bound to 3-Chloroquinolin-7-ol will be more resistant to digestion. The reaction is stopped, and the samples are analyzed by SDS-PAGE and Western blotting.

Caption: DARTS Experimental Workflow.

Detailed Protocol: DARTS
  • Cell Lysate Preparation: Harvest cells and lyse them in a non-denaturing lysis buffer. Determine the protein concentration of the lysate.

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of 3-Chloroquinolin-7-ol or a vehicle control for 1 hour at room temperature.

  • Protease Digestion: Add a pre-determined amount of protease (e.g., pronase at a 1:100 protease-to-protein ratio) to each aliquot and incubate for a specific time (e.g., 15-30 minutes).[13] An undigested control (no protease) should be included.

  • Stopping the Reaction: Stop the digestion by adding loading buffer and boiling the samples.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting with an antibody against the suspected target.

  • Data Interpretation: A successful DARTS experiment will show a protected, full-length band of the target protein in the drug-treated lanes, while this band will be diminished or absent in the vehicle-treated lanes that were exposed to the protease.

Photo-affinity Labeling (PAL)

PAL is a powerful technique that provides direct and covalent evidence of target engagement.[7][8] This method requires a chemically modified version of 3-Chloroquinolin-7-ol that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[9][10]

Experimental Workflow & Rationale

The photo-affinity probe is incubated with living cells, where it engages its target. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive species that covalently cross-links the probe to amino acid residues in the binding pocket of the target protein.[7] After cell lysis, the reporter tag is used to enrich the covalently labeled proteins, which are then identified by mass spectrometry or Western blotting.

Caption: Photo-affinity Labeling Workflow.

Detailed Protocol: PAL with Biotin Tag
  • Probe Synthesis: Synthesize a derivative of 3-Chloroquinolin-7-ol containing a diazirine and a biotin tag. The linker between these moieties should be carefully designed to minimize steric hindrance.

  • Cell Treatment and Cross-linking: Treat cells with the photo-affinity probe. To demonstrate specificity, include a competition control where cells are co-incubated with the probe and an excess of the unmodified 3-Chloroquinolin-7-ol. Irradiate the cells with UV light (e.g., 365 nm) to induce cross-linking.

  • Lysis and Enrichment: Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • Elution and Identification: Elute the captured proteins from the beads and identify them using mass spectrometry. Alternatively, the eluate can be analyzed by Western blotting if a candidate target is already suspected.

  • Data Interpretation: Proteins identified by mass spectrometry that are significantly less abundant in the competition control sample are considered high-confidence targets of 3-Chloroquinolin-7-ol.

Conclusion: A Multi-Pronged Approach for Unambiguous Validation

Confirming the cellular target of a novel compound like 3-Chloroquinolin-7-ol is a cornerstone of modern drug discovery. While CETSA and DARTS offer elegant, label-free methods to assess target engagement based on protein stabilization, Photo-affinity Labeling provides direct, covalent evidence of the interaction.

No single method is infallible. The most robust validation strategies employ a combination of these techniques. For instance, a proteome-wide CETSA or DARTS experiment could first be used to identify potential candidates, which are then rigorously validated using a bespoke photo-affinity probe. By integrating these orthogonal approaches, researchers can build a compelling and multi-faceted case for the true cellular target of their compound, paving the way for successful downstream development.

References

  • Small molecule target identification using photo-affinity chromatography. (n.d.). SciSpace.
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI.
  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (n.d.). National Center for Biotechnology Information.
  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). Springer.
  • Confirming Small Molecule Target Engagement in Cells: A Comparative Guide. (n.d.). BenchChem.
  • A Researcher's Guide to Confirming Small Molecule Target Engagement. (n.d.). BenchChem.
  • Photoaffinity labelling strategies for mapping the small molecule-protein interactome. (2021). PubMed.
  • Determining target engagement in living systems. (n.d.). National Center for Biotechnology Information.
  • Photoaffinity Labeling in Target- and Binding-Site Identification. (n.d.). ResearchGate.
  • Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. (2020). National Center for Biotechnology Information.
  • Target identification using drug affinity responsive target stability (DARTS). (n.d.). National Center for Biotechnology Information.
  • Small-Molecule Target Engagement in Cells. (2016). PubMed.
  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). eScholarship, University of California.
  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). ResearchGate.
  • Small-Molecule Target Engagement in Cells. (n.d.). ResearchGate.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI.
  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (n.d.). Springer Nature Experiments.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). National Center for Biotechnology Information.
  • High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (n.d.). ACS Publications.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). PubMed.

Sources

A Comparative Guide to the Photophysical Properties of 3-Chloroquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the photophysical properties of 3-Chloroquinolin-7-ol derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of chemical structure and light-matter interactions within this important class of heterocyclic compounds. We will explore the theoretical underpinnings of their fluorescence, the practical methodologies for their characterization, and a data-driven comparison of representative derivatives.

Introduction: The Significance of 3-Chloroquinolin-7-ol Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The 7-hydroxyquinoline core, in particular, is a well-known fluorophore whose derivatives are extensively used as fluorescent probes, metal ion sensors, and imaging agents. The introduction of a chlorine atom at the 3-position can significantly modulate the electronic and steric properties of the quinoline ring, thereby influencing its photophysical behavior and creating opportunities for the fine-tuning of its fluorescence characteristics. Understanding these structure-property relationships is paramount for the rational design of novel probes and materials with tailored optical properties.

A key photophysical process in 7-hydroxyquinoline and its derivatives is Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the hydroxyl group at the 7-position becomes significantly more acidic, leading to the transfer of a proton to the nitrogen atom of the quinoline ring. This process results in the formation of a transient tautomeric species with a distinct electronic structure and, consequently, a different fluorescence emission profile. The efficiency and dynamics of ESIPT are highly sensitive to the local environment, including solvent polarity and the presence of substituents on the quinoline ring.

Comparative Photophysical Analysis: A Case Study of Substituted 7-Hydroxy-1-methylquinolinium Derivatives

CompoundSubstituent(s)λabs (nm)ε (M-1cm-1)λfl (nm)Φfτ (ns)kf (s-1)kd (s-1)
1 None3505,7005170.197.42.6 x 1071.1 x 108
2 2-methyl3508,6005000.369.14.0 x 1077.0 x 107
3 2,4-dimethyl3508,2004960.4510.04.5 x 1075.5 x 107

Data sourced from Kimura, T., et al. (2010).[1]

Analysis of Substituent Effects

The data presented in the table clearly demonstrates the profound influence of methyl substitution on the photophysical properties of the 7-hydroxyquinolinium scaffold.

  • Absorption and Molar Extinction Coefficient (ε): The introduction of a methyl group at the 2-position leads to a significant increase in the molar extinction coefficient, indicating a higher probability of light absorption. This hyperchromic effect can be attributed to the electron-donating nature of the methyl group, which enhances the transition dipole moment of the molecule.

  • Fluorescence Emission (λfl): A slight blue shift (hypsochromic shift) is observed in the fluorescence emission upon methyl substitution. This suggests that the energy gap between the excited and ground states of the emitting species is slightly increased.

  • Fluorescence Quantum Yield (Φf) and Lifetime (τ): Most notably, the fluorescence quantum yield and lifetime are substantially enhanced with the addition of methyl groups. The quantum yield of the 2,4-dimethyl derivative (3 ) is more than double that of the parent compound (1 ). This enhancement is a direct consequence of an increase in the radiative decay rate constant (kf) and a decrease in the non-radiative decay rate constant (kd). The methyl groups likely introduce some rigidity to the structure, which can suppress non-radiative decay pathways such as vibrational relaxation and intersystem crossing.

These findings underscore a critical principle in fluorophore design: subtle structural modifications can lead to dramatic improvements in fluorescence brightness (a product of ε and Φf). While this data is for 7-hydroxy-1-methylquinolinium iodides, similar trends can be anticipated for 3-Chloroquinolin-7-ol derivatives, where the introduction of various substituents at other positions on the quinoline ring would offer a versatile strategy for tuning their photophysical properties.

Key Photophysical Phenomena and Influencing Factors

Solvatochromism: The Influence of the Environment

The photophysical properties of 3-Chloroquinolin-7-ol derivatives, like most fluorescent molecules, are often sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism . This arises from differential solvation of the ground and excited electronic states. A change in solvent polarity can alter the energy levels of these states, leading to shifts in the absorption and emission maxima. The study of solvatochromism provides valuable information about the change in dipole moment upon excitation and the nature of the excited state.

Fluorescence Quenching: Mechanisms of Deactivation

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including:

  • Collisional (Dynamic) Quenching: The excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation.

  • Static Quenching: The fluorophore forms a non-fluorescent complex with the quencher in the ground state.

  • Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity.

Understanding these quenching mechanisms is crucial for the design of fluorescent probes, as they can be exploited for sensing applications.

Experimental Protocols for Photophysical Characterization

To conduct a comparative study of 3-Chloroquinolin-7-ol derivatives, a series of standardized experimental protocols must be followed.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λabs and λfl) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare stock solutions of the 3-Chloroquinolin-7-ol derivatives in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution). Prepare a series of dilutions of known concentrations.

  • Absorption Spectroscopy:

    • Use a UV-Visible spectrophotometer.

    • Record the absorption spectrum of each dilution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λabs).

    • According to the Beer-Lambert law, plot absorbance at λabs versus concentration. The slope of the resulting linear fit is the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λabs.

    • Record the emission spectrum.

    • Identify the wavelength of maximum emission (λfl).

Experimental Workflow for Steady-State Spectroscopy

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy prep1 Prepare stock solution prep2 Create serial dilutions prep1->prep2 abs1 Record UV-Vis spectra prep2->abs1 fluor1 Excite at λ_abs prep2->fluor1 abs2 Determine λ_abs abs1->abs2 abs3 Plot Beer-Lambert curve abs2->abs3 abs4 Calculate ε abs3->abs4 fluor2 Record emission spectrum fluor1->fluor2 fluor3 Determine λ_fl fluor2->fluor3 G start Select Standard prep Prepare dilute solutions (A < 0.1) start->prep measure Record Absorbance and Fluorescence Spectra prep->measure integrate Integrate Fluorescence Intensity measure->integrate calculate Calculate Φ_s using comparative equation integrate->calculate end Obtain Quantum Yield calculate->end

Caption: Step-by-step process for relative quantum yield measurement.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics is required.

  • Data Acquisition:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • A histogram of the arrival times is built up over many excitation cycles, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I0 * exp(-t/τ)

    where I0 is the initial intensity and τ is the lifetime.

Conclusion and Future Directions

The photophysical properties of 3-Chloroquinolin-7-ol derivatives are intricately linked to their molecular structure and surrounding environment. As demonstrated by the case study of substituted 7-hydroxy-1-methylquinolinium iodides, even simple modifications can lead to significant enhancements in fluorescence quantum yield and brightness. A systematic comparative study of a library of 3-Chloroquinolin-7-ol derivatives with diverse electronic and steric substituents would be a valuable endeavor for the development of next-generation fluorescent probes and materials.

Future research should focus on synthesizing a broader range of derivatives and characterizing their photophysical properties in various solvents and biological media. Combining experimental studies with computational chemistry, such as Time-Dependent Density Functional Theory (TD-DFT), can provide deeper insights into the electronic transitions and excited-state dynamics, further guiding the rational design of novel fluorophores with optimized performance for specific applications in bioimaging, sensing, and diagnostics.

References

  • Kimura, T., et al. (2010). Substituent Effect of 7-Hydroxy-1-Methylquinolinium Derivatives: A Photochemical Approach to Development of New Fluorescent pH Indicators. Journal of Photopolymer Science and Technology, 23(4), 489-492. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Chloroquinolin-7-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 3-Chloroquinolin-7-ol represent a class of molecules with significant potential. However, with great potential comes the inherent responsibility of ensuring the utmost safety in their handling. This guide provides essential, immediate safety and logistical information for the laboratory use of 3-Chloroquinolin-7-ol, moving beyond a simple checklist to instill a deep understanding of the principles of safe laboratory practice.

Hazard Identification and Risk Assessment: A Prudent Approach

Considering the data for a structurally similar compound, 8-chloroquinolin-3-ol, which is classified as causing skin and serious eye irritation, and being a respiratory irritant, it is prudent to handle 3-Chloroquinolin-7-ol as a hazardous substance with a similar hazard profile.[2][3] Therefore, a thorough risk assessment should be conducted before any handling, assuming the compound is, at a minimum, an irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to minimize exposure.[4][5] The following table outlines the recommended PPE for handling 3-Chloroquinolin-7-ol in various laboratory scenarios.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[6] A face shield is recommended if there is a risk of splashing.[5][7]Chemical-resistant gloves (e.g., nitrile).[8] Consider double-gloving for added protection.A fully buttoned laboratory coat.[7]Use of a certified chemical fume hood is the primary engineering control to avoid inhalation of dust.[2] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[6][9]
Solution Preparation and Transfers Chemical splash goggles. A face shield is strongly recommended.[5][7]Chemical-resistant gloves (e.g., nitrile).[8] Regularly inspect gloves for any signs of degradation or contamination and change them frequently.A fully buttoned laboratory coat.[7] Consider a chemical-resistant apron.[8]All manipulations should be performed in a certified chemical fume hood.[2]
Running Reactions and Work-up Chemical splash goggles and a face shield.[5][7]Chemical-resistant gloves appropriate for all chemicals in the procedure. Consult a glove compatibility chart.A fully buttoned laboratory coat.[7] A chemical-resistant apron is recommended.[8]All work must be conducted in a certified chemical fume hood.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3-Chloroquinolin-7-ol is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps.

SafeHandlingWorkflow Workflow for Safe Handling of 3-Chloroquinolin-7-ol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Receiving and Inspection B Secure Storage A->B Intact Package C Pre-use Hazard Review B->C Prior to Handling D Don Appropriate PPE C->D E Work in Fume Hood D->E F Weighing and Transfer E->F G Reaction and Work-up F->G H Decontamination of Workspace G->H I Segregation of Waste H->I J Proper Waste Disposal I->J

Caption: A visual representation of the key stages in the safe handling of 3-Chloroquinolin-7-ol.

Step-by-Step Handling Protocol:
  • Receiving and Storage :

    • Upon receipt, inspect the package for any signs of damage.[10] If the container is compromised, treat it as a spill and follow your institution's emergency procedures.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] The container should be tightly sealed.

  • Preparation :

    • Before handling, review the Safety Data Sheet (SDS) and any other available safety information.

    • Ensure that a chemical spill kit is readily accessible.

    • Prepare your workspace within a certified chemical fume hood. Cover the work surface with an absorbent, disposable liner.

  • Handling and Use :

    • Don the appropriate PPE as outlined in the table above.

    • To minimize the generation of dust when handling the solid, carefully weigh the required amount in the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing. If dissolution is slow, gentle warming or sonication may be used, ensuring the container is appropriately vented.[11]

  • Decontamination :

    • After use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.[10] All cleaning materials should be disposed of as hazardous waste.

    • Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Chloroquinolin-7-ol and any materials contaminated with it is a critical final step. As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation : It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[12][13][14] Mixing these wastes can lead to complications and increased costs in the disposal process.[14]

  • Waste Containers : Collect all waste containing 3-Chloroquinolin-7-ol in a designated, properly labeled, and sealed hazardous waste container.[12][15] The label should clearly identify the contents as "Halogenated Organic Waste" and list the chemical name.

  • Disposal Method : Halogenated organic waste is typically disposed of through high-temperature incineration by a licensed hazardous waste disposal company.[8] Never dispose of this compound down the drain.[11]

  • Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

By adhering to these protocols and fostering a culture of safety consciousness, researchers can confidently work with 3-Chloroquinolin-7-ol and other novel compounds, ensuring both personal safety and the integrity of their research.

References

  • Benchchem. Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Scott, J. D., & Trucksess, M. W. (2012). Safe handling of cytotoxics: guideline recommendations. Journal of oncology pharmacy practice, 18(4), 344-350. Available from: [Link]

  • Fenech, M., & Bugeja, V. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Pharmacy, 8(4), 195. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • ChemicalBook. 3-Chloroquinolin-7-ol - Safety Data Sheet.
  • SafeWork NSW. CYTOTOXIC DRUGS AND RELATED WASTE – RISK MANAGEMENT.
  • The Pharmaceutical Journal. Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. Available from: [Link]

  • Hazardous Waste Segregation.
  • Kingston Health Sciences Centre. Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.
  • Campus Operations. Halogenated Solvents in Laboratories.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • Safety Data Sheet. 8-CHLOROQUINOLIN-3-OL.
  • National Institutes of Health. 3-Chloroquinolin-7-ol. PubChem. Available from: [Link]

  • Benchchem. 3-Chloroquinoline hydrochloride handling and safety precautions.
  • Safety Data Sheet. 8-Hydroxyquinoline.
  • Fisher Scientific. SAFETY DATA SHEET - 7-Hydroxyquinoline.
  • Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • Benchchem. Navigating the Safe Disposal of 3-Chloroquinoline Hydrochloride: A Procedural Guide.
  • AK Scientific, Inc. 7-Chloroquinoline-3-carbaldehyde - Safety Data Sheet.
  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • UNODC Laboratory. Full chemical resistant personal protective equipment (PPE) ensemble. Available from: [Link]

  • Chemical Label. 7-chloroquinolin-3-ol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroquinolin-7-ol
Reactant of Route 2
Reactant of Route 2
3-Chloroquinolin-7-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.